molecular formula C48H69N7O11 B12394859 HIV-1 protease-IN-4

HIV-1 protease-IN-4

Cat. No.: B12394859
M. Wt: 920.1 g/mol
InChI Key: GEINZDHAZWJNHM-VZCUVCCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIV-1 protease-IN-4 is a potent and selective inhibitor of the HIV-1 protease enzyme, developed for antiviral research applications. This compound exerts its effect by specifically binding to the active site of the viral protease, thereby blocking the cleavage of viral Gag and Gag-Pol polyproteins. This inhibition prevents the maturation of HIV-1 virions, leading to the production of non-infectious viral particles. Studying such inhibitors is crucial for understanding viral replication, resistance mechanisms, and for the development of novel antiretroviral therapies. Research into HIV-1 protease inhibitors like this compound provides valuable insights for combating drug-resistant strains of HIV-1. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers should consult relevant primary literature for specific experimental protocols and data on inhibitory concentration (IC50), cellular activity, and pharmacological properties.

Properties

Molecular Formula

C48H69N7O11

Molecular Weight

920.1 g/mol

IUPAC Name

1-[(2S,3S)-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-1-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-yl]oxycarbonyloxyethyl (2S)-2-(dimethylamino)-3-methylbutanoate

InChI

InChI=1S/C48H69N7O11/c1-30(2)38(54(10)11)43(58)64-31(3)65-46(61)66-37(36(27-32-19-15-14-16-20-32)50-41(56)39(47(4,5)6)51-44(59)62-12)29-55(53-42(57)40(48(7,8)9)52-45(60)63-13)28-33-22-24-34(25-23-33)35-21-17-18-26-49-35/h14-26,30-31,36-40H,27-29H2,1-13H3,(H,50,56)(H,51,59)(H,52,60)(H,53,57)/t31?,36-,37-,38-,39+,40+/m0/s1

InChI Key

GEINZDHAZWJNHM-VZCUVCCGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)OC(=O)O[C@@H](CN(CC1=CC=C(C=C1)C2=CC=CC=N2)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)N(C)C

Canonical SMILES

CC(C)C(C(=O)OC(C)OC(=O)OC(CN(CC1=CC=C(C=C1)C2=CC=CC=N2)NC(=O)C(C(C)(C)C)NC(=O)OC)C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)N(C)C

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of HIV-1 Protease Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is essential for the production of infectious virions. Inhibition of HIV-1 protease represents a cornerstone of highly active antiretroviral therapy (HAART). This document provides an in-depth technical overview of the mechanism of action of HIV-1 protease inhibitors, utilizing a representative, though not specifically named, compound "HIV-1 protease-IN-4" as a placeholder for a typical non-covalent, competitive inhibitor. We will delve into the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to characterize these inhibitors.

The Role of HIV-1 Protease in the Viral Life Cycle

HIV-1 protease is an aspartyl protease that functions as a homodimer.[1][2] Each monomer contributes a catalytic aspartate residue (Asp25) to the active site.[1][2] The enzyme's primary role is to cleave the viral Gag and Gag-Pol polyproteins at specific sites, a process indispensable for the assembly of mature, infectious viral particles.[1][3] Without the action of HIV-1 protease, the newly produced virions are immature and non-infectious, effectively halting the spread of the virus.[1]

Signaling Pathway of HIV-1 Maturation

HIV_Maturation Viral RNA & Proteins Viral RNA & Proteins Budding Virion Budding Virion Viral RNA & Proteins->Budding Virion Assembly Gag-Pol Polyprotein Gag-Pol Polyprotein Budding Virion->Gag-Pol Polyprotein Contains HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Substrate for Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Cleavage Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Form

Caption: HIV-1 maturation pathway.

Mechanism of Action of HIV-1 Protease Inhibitors

HIV-1 protease inhibitors are designed to mimic the transition state of the natural peptide substrates of the enzyme.[1] They are competitive inhibitors that bind tightly to the active site of the protease, preventing the cleavage of the Gag and Gag-Pol polyproteins.

The active site of the dimeric HIV-1 protease contains a pair of aspartate residues (Asp25 and Asp25').[2] In the catalytic mechanism, one aspartate acts as a general base to activate a water molecule, which then attacks the carbonyl carbon of the scissile peptide bond of the substrate.[4] The other aspartate residue acts as a general acid, protonating the nitrogen of the peptide bond to facilitate cleavage.[4]

HIV-1 protease inhibitors, such as our representative compound "this compound," are designed with a non-cleavable isostere that mimics the tetrahedral intermediate of the peptide bond hydrolysis. This allows the inhibitor to bind with high affinity to the active site, effectively blocking substrate access and inactivating the enzyme.

Visualizing the Inhibition Mechanism

Inhibition_Mechanism cluster_enzyme HIV-1 Protease Dimer ActiveSite Active Site (Asp25/Asp25') Cleavage Cleavage ActiveSite->Cleavage GagPol Gag-Pol Polyprotein Binding Binding GagPol->Binding Inhibitor This compound Inhibitor->Binding Binding->ActiveSite Inhibition Inhibition Binding->Inhibition MatureProteins Mature Viral Proteins Cleavage->MatureProteins NoCleavage No Cleavage Inhibition->NoCleavage

Caption: Competitive inhibition of HIV-1 protease.

Quantitative Assessment of Inhibitor Potency

The efficacy of HIV-1 protease inhibitors is quantified using several key parameters. These values are crucial for comparing the potency of different compounds and for guiding drug development efforts.

ParameterDescriptionTypical Value RangeReference Compound Example
IC50 (nM) The half maximal inhibitory concentration, representing the concentration of inhibitor required to reduce the activity of the enzyme by 50%.0.1 - 100Inhibitor 16f : 42 nM[5], Inhibitor 34b : 0.32 nM[6]
EC50 (µM) The half maximal effective concentration, indicating the concentration of a drug that gives half-maximal response in a cell-based assay.0.01 - 10An effective antiviral compound showed an EC(50) value at 1.7 microM.[7]
Ki (nM) The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates tighter binding.0.01 - 10Not explicitly found for a specific inhibitor in the provided search results, but is a key parameter.
Therapeutic Index A ratio that compares the blood concentration at which a drug becomes toxic and the concentration at which the drug is effective.>10A therapeutic index of 46 was reported for a novel compound.[7]

Experimental Protocols

The characterization of HIV-1 protease inhibitors involves a series of in vitro and cell-based assays.

In Vitro Enzyme Inhibition Assay (Fluorometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.[8][9] The rate of this increase is proportional to the enzyme's activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., in DMSO).

    • Reconstitute lyophilized HIV-1 protease in an appropriate assay buffer.[8]

    • Dilute the fluorogenic substrate in the assay buffer.[8]

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the HIV-1 protease solution.

    • Include a positive control (enzyme without inhibitor) and a negative control (no enzyme). A known inhibitor like Pepstatin A can be used as a reference control.[8]

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in a kinetic mode at 37°C for 1-3 hours.[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro Inhibition Assay

Assay_Workflow ReagentPrep Reagent Preparation (Inhibitor, Enzyme, Substrate) AssayPlate Plate Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) ReagentPrep->AssayPlate PreIncubation Pre-incubation (37°C, 15 min) AssayPlate->PreIncubation ReactionStart Add Substrate to Initiate Reaction PreIncubation->ReactionStart KineticRead Kinetic Fluorescence Reading (Ex/Em = 330/450 nm, 1-3h) ReactionStart->KineticRead DataAnalysis Data Analysis (Calculate Reaction Rates, Plot Dose-Response Curve, Determine IC50) KineticRead->DataAnalysis

Caption: Workflow for a fluorometric HIV-1 protease inhibition assay.

Antiviral Activity Assay in Cell Culture

This assay evaluates the ability of an inhibitor to suppress HIV-1 replication in a cellular context.

Principle: Human T-cell lines (e.g., CEM) are infected with HIV-1 in the presence of varying concentrations of the test compound. The antiviral activity is determined by measuring a marker of viral replication, such as the production of viral antigens (e.g., p24) or the activity of reverse transcriptase in the culture supernatant.

Protocol:

  • Cell Culture and Infection:

    • Culture a susceptible T-cell line (e.g., CEM cells) in appropriate media.

    • Infect the cells with a known titer of HIV-1.

  • Inhibitor Treatment:

    • Immediately after infection, add the test inhibitor at a range of concentrations to the cell cultures.

    • Include a positive control (infected cells without inhibitor) and a negative control (uninfected cells).

  • Incubation:

    • Incubate the cultures for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

  • Measurement of Viral Replication:

    • Harvest the cell culture supernatant.

    • Quantify the amount of viral p24 antigen using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the percentage of inhibition of p24 production against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the EC50 value.

Conclusion

The inhibition of HIV-1 protease is a highly successful strategy in the clinical management of HIV/AIDS. A thorough understanding of the enzyme's mechanism and the molecular interactions with inhibitors is paramount for the design of new, more potent drugs that can overcome the challenges of drug resistance. The quantitative data and experimental protocols outlined in this guide provide a framework for the evaluation and characterization of novel HIV-1 protease inhibitors. The continued application of these principles will be essential in the ongoing effort to develop next-generation antiretroviral therapies.

References

Unraveling "HIV-1 Protease-IN-4": A Deep Dive into Dual Inhibition Strategies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for a specific compound designated "HIV-1 protease-IN-4" has not yielded information on a singular, formally recognized agent with this name. It is highly probable that this nomenclature refers to an investigational dual inhibitor targeting two critical HIV-1 enzymes: the protease (PR) and integrase (IN). The "-4" likely signifies a specific compound within a series from a particular research program or publication.

This in-depth guide will, therefore, focus on the broader and highly significant field of dual HIV-1 protease and integrase inhibitors. We will explore the rationale behind their development, common synthetic strategies, and the experimental protocols employed to evaluate their efficacy. This information is curated for researchers, scientists, and drug development professionals actively engaged in the fight against HIV/AIDS.

The Rationale for Dual Inhibition: A Multi-pronged Attack on HIV-1

The human immunodeficiency virus type 1 (HIV-1) relies on several key enzymes for its replication.[1] HIV-1 protease is essential for the maturation of newly formed virus particles, cleaving large polyproteins into functional viral proteins.[1][2] Integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection.[3][4]

The development of inhibitors for both these enzymes has been a cornerstone of successful highly active antiretroviral therapy (HAART).[5][6] However, the emergence of drug-resistant viral strains necessitates the continuous development of novel therapeutic agents.[7] Dual inhibitors, which target both protease and integrase simultaneously, offer several potential advantages:

  • Higher Genetic Barrier to Resistance: The virus would need to acquire mutations in two separate genes to overcome the drug's effect, a less probable event than developing resistance to a single-target agent.[7]

  • Improved Adherence: Combining two mechanisms of action into a single molecule can simplify treatment regimens, potentially leading to better patient compliance.

  • Reduced Pill Burden: A single dual-action drug could replace two separate medications.

  • Potential for Novel Pharmacophores: The design of dual inhibitors can lead to the discovery of new chemical scaffolds with unique binding modes.

Designing Dual HIV-1 Protease and Integrase Inhibitors

The design of dual inhibitors is a challenging endeavor that requires a deep understanding of the structural biology of both target enzymes. The active sites of HIV-1 protease and integrase have distinct topologies and chemical environments.

HIV-1 Protease: This enzyme is a C2-symmetric homodimer, with each 99-amino acid monomer contributing a catalytic aspartate residue (Asp25) to the active site.[1][8] The active site is a relatively hydrophobic tunnel-like cavity.[8] Inhibitors are typically designed to mimic the transition state of the natural substrate.[1][9]

HIV-1 Integrase: The catalytic core domain of integrase contains a conserved D,D-35-E motif that coordinates two divalent metal ions (typically Mg2+), which are essential for its catalytic activity.[3] Inhibitors of integrase often contain a metal-chelating pharmacophore that binds to these metal ions in the active site.[3]

Successful dual inhibitor design often involves linking known pharmacophores for each enzyme via a suitable linker or identifying novel scaffolds that can interact with both active sites.

Synthetic Strategies and Experimental Evaluation

The synthesis of dual HIV-1 protease and integrase inhibitors involves complex multi-step organic chemistry. The specific synthetic routes are highly dependent on the chemical scaffold of the target molecule.

Once synthesized, these compounds undergo a rigorous series of in vitro and cell-based assays to determine their biological activity.

Table 1: Key Quantitative Data for Dual HIV-1 Protease and Integrase Inhibitors
ParameterDescriptionTypical Range
Protease Inhibition (IC50/Ki) Concentration of the inhibitor required to reduce the activity of purified HIV-1 protease by 50% (IC50) or the inhibition constant (Ki).Low nM to µM
Integrase Strand Transfer Inhibition (IC50) Concentration of the inhibitor required to reduce the strand transfer activity of purified HIV-1 integrase by 50%.Low nM to µM
Antiviral Activity (EC50) Concentration of the inhibitor required to inhibit HIV-1 replication in cell culture by 50%.Low nM to µM
Cytotoxicity (CC50) Concentration of the inhibitor that causes a 50% reduction in the viability of host cells.>10 µM
Selectivity Index (SI) The ratio of CC50 to EC50, indicating the therapeutic window of the compound.>100

Experimental Protocols

HIV-1 Protease Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by purified recombinant HIV-1 protease.

Methodology:

  • Reagents: Purified recombinant HIV-1 protease, a fluorogenic peptide substrate containing a cleavage site for the protease flanked by a fluorescent donor and a quencher molecule, assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).

  • Procedure:

    • The test compound is serially diluted in DMSO and pre-incubated with HIV-1 protease in the assay buffer in a 96- or 384-well plate.

    • The reaction is initiated by the addition of the FRET substrate.

    • The fluorescence intensity is measured over time using a fluorescence plate reader (Excitation/Emission wavelengths are specific to the FRET pair used).

    • The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time curve.

  • Data Analysis: The percent inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, which involves the insertion of a model viral DNA substrate into a target DNA.

Methodology:

  • Reagents: Purified recombinant HIV-1 integrase, a 5'-biotinylated viral DNA oligonucleotide substrate, a target DNA oligonucleotide, assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MnCl2 or MgCl2, 1 mM DTT).

  • Procedure:

    • The test compound is serially diluted in DMSO and pre-incubated with HIV-1 integrase in the assay buffer.

    • The viral DNA substrate is added, and the mixture is incubated to allow for 3'-processing.

    • The target DNA is added to initiate the strand transfer reaction.

    • The reaction is stopped, and the products are captured on a streptavidin-coated plate.

    • The incorporated target DNA is detected using a specific antibody or by labeling the target DNA with a reporter molecule (e.g., a fluorophore or an enzyme).

  • Data Analysis: The signal from the captured strand transfer product is measured. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antiviral Assay in Cell Culture

This assay determines the potency of a compound in inhibiting HIV-1 replication in a cellular context.

Methodology:

  • Cell Lines: Typically, human T-cell lines that are susceptible to HIV-1 infection are used (e.g., MT-4, CEM-SS).

  • Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) or clinical isolates.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • The test compound is serially diluted and added to the cells.

    • A known amount of HIV-1 is added to infect the cells.

    • The plates are incubated for a period of time (e.g., 3-5 days) to allow for viral replication.

  • Endpoint Measurement: Viral replication is quantified by measuring a viral marker, such as:

    • p24 Antigen ELISA: Measures the amount of the viral capsid protein p24 in the cell supernatant.

    • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme in the supernatant.

    • Cell Viability/Cytotoxicity Assay: Measures the protective effect of the compound against virus-induced cell death (e.g., using MTT or MTS assays).

  • Data Analysis: EC50 values are calculated by plotting the percent inhibition of viral replication against the logarithm of the compound concentration. CC50 values are determined from parallel assays without virus infection.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of dual HIV-1 protease and integrase inhibitors.

DrugDiscoveryWorkflow cluster_0 Target Identification & Lead Generation cluster_1 In Vitro Evaluation cluster_2 Cell-Based Evaluation cluster_3 Lead Optimization Target Dual HIV-1 Protease & Integrase Design Rational Drug Design / HTS Target->Design Synthesis Chemical Synthesis Design->Synthesis ProteaseAssay Protease Inhibition Assay (IC50) Synthesis->ProteaseAssay IntegraseAssay Integrase Inhibition Assay (IC50) Synthesis->IntegraseAssay AntiviralAssay Antiviral Assay (EC50) ProteaseAssay->AntiviralAssay IntegraseAssay->AntiviralAssay CytotoxicityAssay Cytotoxicity Assay (CC50) AntiviralAssay->CytotoxicityAssay SAR Structure-Activity Relationship (SAR) CytotoxicityAssay->SAR SAR->Synthesis Iterative Design ADMET ADMET Profiling SAR->ADMET Preclinical Preclinical Development ADMET->Preclinical Candidate Selection

References

An In-depth Technical Guide on the Chemical Structure and Properties of HIV-1 Protease and its Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "HIV-1 protease-IN-4" is not found in publicly available scientific literature or chemical databases. It may be an internal designation for a compound not yet in the public domain. This guide will provide a comprehensive overview of the chemical principles and experimental methodologies relevant to HIV-1 protease inhibitors, using the publicly documented "HIV-1 protease-IN-1" and other structurally related inhibitors as illustrative examples.

Introduction to HIV-1 Protease as a Therapeutic Target

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1] It is an aspartyl protease responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase and integrase.[1][2] This maturation step is essential for the production of infectious virions.[1] Consequently, inhibiting the activity of HIV-1 protease is a key strategy in antiretroviral therapy, preventing the formation of mature, infectious viral particles.[1]

This guide provides a technical overview of the chemical structures, properties, and evaluation methods for inhibitors of HIV-1 protease, designed for researchers, scientists, and drug development professionals.

Chemical Structure and Properties of HIV-1 Protease Inhibitors

HIV-1 protease inhibitors are broadly classified as peptidic or non-peptidic. The latter class, to which compounds like "HIV-1 protease-IN-1" belong, has been a major focus of drug development to improve oral bioavailability and pharmacokinetic profiles.

Modern non-peptidic HIV-1 protease inhibitors are designed to mimic the transition state of the natural substrate cleavage. Key structural features often include:

  • A central hydroxyl group: This group mimics the tetrahedral intermediate of peptide bond hydrolysis and forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site of the enzyme.

  • Hydrophobic moieties: These groups occupy the hydrophobic pockets (S1, S1', S2, S2', etc.) of the enzyme's active site, contributing to high binding affinity.

  • A sulfonamide group: This is a common feature in many potent inhibitors, including the FDA-approved drug Darunavir, and contributes to strong interactions within the active site.

"HIV-1 protease-IN-1" serves as a representative example of a non-peptidic inhibitor. Its chemical structure and properties are detailed below.

Chemical Structure of HIV-1 protease-IN-1:

Caption: 2D structure of HIV-1 protease-IN-1.

Table 1: Chemical Properties of HIV-1 protease-IN-1

PropertyValue
IUPAC Name (3S)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]morpholine-3-carboxamide
Molecular Formula C₂₅H₃₅N₃O₆S
Molecular Weight 505.6 g/mol
Canonical SMILES CC(C)CN(C--INVALID-LINK--NC(=O)[C@@H]2COCCN2">C@HO)S(=O)(=O)C3=CC=C(C=C3)O
InChI Key QSIGJISDQQMQLD-KMDXXIMOSA-N

Quantitative Inhibitory Data

While specific inhibitory data for "HIV-1 protease-IN-1" and "IN-4" are not publicly available, data for structurally related compounds designated as "HIV-1 protease-IN-5" and "HIV-1 protease-IN-6" have been reported by commercial suppliers. These values provide a quantitative measure of their potency.

Table 2: In Vitro Inhibitory Activity of Selected HIV-1 Protease Inhibitors

CompoundTargetIC₅₀ (nM)Kᵢ (pM)Reference
HIV-1 protease-IN-5HIV-1 Protease1.64---INVALID-LINK--
HIV-1 protease-IN-6HIV-1 Protease0.0214.7--INVALID-LINK--
DarunavirHIV-1 Protease-1.6--INVALID-LINK--
LopinavirHIV-1 Protease-1.3-3.6--INVALID-LINK--

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency.

Mechanism of Action of HIV-1 Protease Inhibitors

HIV-1 protease inhibitors are competitive inhibitors that bind to the active site of the enzyme, preventing it from cleaving the Gag-Pol polyprotein. This process is a crucial step in the HIV life cycle, as illustrated below.

HIV_Lifecycle cluster_cell Host Cell Binding 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Binding->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion HIV_Virion HIV Virion HIV_Virion->Binding Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->Maturation INHIBITS

Caption: HIV life cycle and the point of intervention for protease inhibitors.

The catalytic mechanism of HIV-1 protease involves a water molecule activated by the two aspartic acid residues in the active site. This activated water molecule attacks the carbonyl carbon of the scissile peptide bond in the substrate, leading to its cleavage. Protease inhibitors, with their central hydroxyl group, mimic this transition state and bind tightly to the active site, effectively blocking substrate access.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of HIV-1 protease inhibitors.

The synthesis of complex non-peptidic inhibitors like Darunavir involves multiple steps. A generalized workflow is presented below, based on published procedures. Specific details for "HIV-1 protease-IN-1" are not publicly available.

Protocol:

  • Epoxide Opening: Start with a protected chiral epoxide. The epoxide is opened by reacting with isobutylamine to introduce one of the side chains.

  • Sulfonylation: The resulting amino alcohol is reacted with p-nitrobenzenesulfonyl chloride in the presence of a base to form the sulfonamide.

  • Reduction of Nitro Group: The nitro group on the phenylsulfonamide is reduced to an amine, typically using a reducing agent like hydrogen gas with a palladium catalyst.

  • Coupling Reaction: The amine is then coupled with a suitable activated carbonyl compound, such as a chloroformate derivative of a cyclic ether (e.g., (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol for Darunavir), to complete the inhibitor structure.

  • Purification: The final product is purified using techniques like column chromatography and recrystallization.

Synthesis_Workflow Start Protected Epoxide + Isobutylamine Step1 Epoxide Opening Start->Step1 Intermediate1 Amino Alcohol Step1->Intermediate1 Step2 Sulfonylation Intermediate1->Step2 Intermediate2 Nitro-Sulfonamide Step2->Intermediate2 Step3 Nitro Reduction Intermediate2->Step3 Intermediate3 Amino-Sulfonamide Step3->Intermediate3 Step4 Coupling Reaction Intermediate3->Step4 FinalProduct Final Inhibitor Step4->FinalProduct

Caption: Generalized workflow for the synthesis of a non-peptidic HIV-1 protease inhibitor.

This assay measures the enzymatic activity of purified HIV-1 protease and the inhibitory effect of test compounds. It utilizes a synthetic peptide substrate with a fluorophore and a quencher at its ends (Fluorescence Resonance Energy Transfer or FRET).[3][4][5][6][7]

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 1 mM DTT).

    • Reconstitute purified recombinant HIV-1 protease in the assay buffer to a final concentration of approximately 25 nM.

    • Prepare a stock solution of the FRET peptide substrate (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH₂) in DMSO and dilute in assay buffer to a final concentration of 30 µM.

    • Prepare serial dilutions of the test inhibitor (e.g., "HIV-1 protease-IN-1") in DMSO, then dilute in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µL of the HIV-1 protease solution.

    • Add 10 µL of the diluted inhibitor or DMSO (for control).

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the FRET substrate solution.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

FRET_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Enzyme Prepare HIV-1 Protease Solution Add_Enzyme Add Enzyme to Plate Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/ Control Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare FRET Substrate Solution Add_Substrate Add Substrate (Start Reaction) Prep_Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Incubate Incubate (15 min) Add_Inhibitor->Incubate Incubate->Add_Substrate Measure Kinetic Fluorescence Measurement Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_IC50 Determine IC₅₀ Value Calc_Rate->Calc_IC50

Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.

This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.

Protocol:

  • Cell Culture: Culture a susceptible T-cell line (e.g., MT-4 or CEM) in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Cytotoxicity Assay: First, determine the non-toxic concentration range of the test compound by incubating the cells with serial dilutions of the compound for a period equivalent to the antiviral assay (e.g., 4-5 days) and measuring cell viability (e.g., using an MTT assay).

  • Antiviral Assay:

    • Seed the T-cells in a 96-well plate.

    • Prepare serial dilutions of the test compound in culture medium.

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

    • Immediately add the diluted test compound to the infected cells. Include uninfected and infected untreated controls.

    • Incubate the plate for 4-5 days at 37°C.

  • Quantification of Viral Replication:

    • Measure the amount of viral replication by quantifying the HIV-1 p24 antigen in the culture supernatant using an ELISA.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each compound concentration relative to the infected untreated control.

    • Determine the EC₅₀ (50% effective concentration) from the dose-response curve.

Cell_Assay_Workflow Seed_Cells 1. Seed T-cells in 96-well plate Infect_Cells 2. Infect cells with HIV-1 virus Seed_Cells->Infect_Cells Add_Compound 3. Add serial dilutions of test compound Infect_Cells->Add_Compound Incubate 4. Incubate for 4-5 days Add_Compound->Incubate Harvest 5. Harvest culture supernatant Incubate->Harvest ELISA 6. Quantify p24 antigen by ELISA Harvest->ELISA Analysis 7. Calculate EC₅₀ ELISA->Analysis

Caption: Workflow for a cell-based HIV-1 p24 antigen antiviral assay.

References

Technical Guide: In Vitro Efficacy of Novel HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific public data for a compound designated "HIV-1 protease-IN-4." To fulfill the structural and content requirements of this request, this guide utilizes publicly available data for a representative novel and potent HIV-1 protease inhibitor, GRL-044 , as a surrogate. The methodologies and data presentation herein serve as a template for the technical analysis of such compounds.

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1] It is responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins, a step essential for the production of infectious virions.[1] Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). This document provides an in-depth technical overview of the in vitro efficacy of the novel nonpeptidic HIV-1 protease inhibitor, GRL-044, against HIV-1 protease.

GRL-044 was designed based on the structure of the FDA-approved protease inhibitor Darunavir.[2] It contains a P2-tetrahydropyrano-tetrahydrofuran (Tp-THF) moiety and has shown potent activity against wild-type and a variety of protease inhibitor-resistant HIV-1 variants.[2]

Quantitative Efficacy Data

The in vitro antiviral activity of GRL-044 was evaluated against wild-type HIV-1 and several drug-resistant strains. The 50% inhibitory concentration (IC50) values are summarized in the table below for comparison with other potent protease inhibitors.

CompoundHIV-1 StrainIC50 (nM)
GRL-044 Wild-Type (NL4-3) 0.0028 - 0.0033
GRL-037Wild-Type (NL4-3)0.042
Darunavir (DRV)Wild-Type (NL4-3)3.5
Atazanavir (ATV)Wild-Type (NL4-3)3.3
Amprenavir (APV)Wild-Type (NL4-3)70
Lopinavir (LPV)Wild-Type (NL4-3)57
GRL-044 PI-Resistant Variants 0.065 - 19
GRL-044 HIV-2EHO 0.0004

Data sourced from a study on novel nonpeptidic HIV-1 protease inhibitors.[2]

Experimental Protocols

The following sections detail the general methodologies employed to determine the in vitro efficacy of HIV-1 protease inhibitors like GRL-044.

This assay determines the concentration of the inhibitor required to suppress HIV-1 replication in a cell-based model.

  • Cell Lines: Peripheral blood mononuclear cells (PBMCs) or T-cell lines (e.g., MT-4, Jurkat) are commonly used.

  • Virus Strains: Laboratory-adapted HIV-1 strains (e.g., NL4-3) or clinical isolates, including drug-resistant variants, are used for infection.

  • Infection: Target cells are infected with a standardized amount of virus in the presence of serial dilutions of the test compound (e.g., GRL-044).

  • Incubation: The infected cell cultures are incubated for a period of 3 to 7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, typically the p24 capsid protein, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value is calculated as the drug concentration at which a 50% reduction in p24 antigen production is observed compared to the untreated virus control.

This biochemical assay directly measures the inhibition of purified recombinant HIV-1 protease.

  • Reagents:

    • Recombinant HIV-1 protease.

    • A synthetic fluorogenic peptide substrate that mimics a natural cleavage site of the protease.[3]

    • Assay buffer.

    • Test inhibitor (e.g., GRL-044) at various concentrations.

  • Procedure:

    • The test inhibitor is pre-incubated with the recombinant HIV-1 protease in the assay buffer.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The mixture is incubated at 37°C.

    • Cleavage of the substrate by the protease results in the release of a fluorophore, leading to an increase in fluorescence.

    • The fluorescence intensity is measured over time using a fluorescence microplate reader (e.g., excitation at 330 nm and emission at 450 nm).[3]

  • Data Analysis: The rate of substrate cleavage is determined from the linear phase of the reaction. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 or Ki (inhibition constant) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of HIV-1 protease and a typical workflow for screening protease inhibitors.

HIV1_Protease_Mechanism cluster_virus HIV-1 Infected Host Cell cluster_inhibitor Inhibitor Action Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV1_Protease HIV-1 Protease (Inactive Monomer) Gag_Pol_Polyprotein->HIV1_Protease Translation Mature_Proteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) Dimerization Dimerization & Autocatalytic Cleavage HIV1_Protease->Dimerization Active_Protease Active HIV-1 Protease Dimer Dimerization->Active_Protease Active_Protease->Gag_Pol_Polyprotein Cleavage Active_Protease->Mature_Proteins Cleavage of Gag-Pol Virion_Assembly Virion Assembly Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Protease_Inhibitor Protease Inhibitor (e.g., GRL-044) Protease_Inhibitor->Active_Protease Binds to Active Site

Caption: Mechanism of HIV-1 Protease Action and Inhibition.

Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (Fluorometric Enzymatic Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination (Cell-Based Antiviral Assay) Hit_Identification->Dose_Response Primary Hits Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Resistance_Profiling Resistance Profiling (Assays against mutant strains) Lead_Selection->Resistance_Profiling Lead Compounds Cytotoxicity_Assay Cytotoxicity Assays Lead_Selection->Cytotoxicity_Assay Lead_Optimization Lead Optimization Resistance_Profiling->Lead_Optimization Cytotoxicity_Assay->Lead_Optimization

Caption: Experimental Workflow for HIV-1 Protease Inhibitor Screening.

Conclusion

The in vitro data for the novel inhibitor GRL-044 demonstrate exceptional potency against both wild-type and drug-resistant strains of HIV-1, with IC50 values in the picomolar to low nanomolar range.[2] These findings, derived from established enzymatic and cell-based assays, highlight the potential of this compound as a next-generation therapeutic agent. The structured approach to inhibitor screening and characterization, as outlined in this guide, is fundamental to the discovery and development of new and effective antiretroviral drugs that can combat the ongoing challenge of HIV drug resistance.

References

A Technical Guide to Preliminary Cytotoxicity Studies of HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: While specific data on "HIV-1 protease-IN-4" is not available in the public domain, this guide provides a comprehensive overview of the methodologies and data interpretation for preliminary cytotoxicity studies of the broader class of HIV-1 protease inhibitors. This document outlines standard experimental protocols, presents representative data for well-characterized inhibitors, and visualizes key workflows and cellular pathways. The principles and techniques described herein are directly applicable to the evaluation of novel compounds such as this compound.

Data Presentation: Cytotoxicity of Representative HIV-1 Protease Inhibitors

The cytotoxic potential of an antiviral compound is a critical parameter in its preclinical evaluation. The 50% cytotoxic concentration (CC50) is the concentration of a drug that reduces the viability of uninfected cells by 50%.[1] A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to the 50% inhibitory concentration (IC50), is a measure of the compound's therapeutic window.[1]

Below is a table summarizing the CC50 values for several well-established HIV-1 protease inhibitors across different cell lines. It is important to note that cytotoxicity can be cell-line dependent.

HIV-1 Protease InhibitorCell LineCC50 (µM)Assay
Ritonavir Human Endothelial Cells>50Cell Proliferation Assay
Indinavir MT-4>100MTT Assay
Saquinavir MT-4>100MTT Assay
Nelfinavir MT-412.5MTT Assay
Amprenavir MT-470MTT Assay
Lopinavir MT-435MTT Assay
Atazanavir MT-4>100MTT Assay
Darunavir MT-4>100MTT Assay

Note: The data presented are representative values from various studies and should be used for comparative purposes only. Actual values can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for two common cytotoxicity assays, the MTT and LDH assays, are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[3]

Materials:

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization buffer (e.g., SDS-HCl solution)[4]

  • 96-well microtiter plates[4]

  • Test compound (HIV-1 protease inhibitor)

  • Cell culture medium[4]

  • Phosphate-buffered saline (PBS)[4]

  • Microplate reader[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[4] Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[5]

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with untreated cells (negative control) and a vehicle control.

  • Incubation: Incubate the plate for a period relevant to the intended therapeutic exposure (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the CC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[6][7][8]

Materials:

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)[6][9]

  • 96-well microtiter plates[10]

  • Test compound

  • Cell culture medium

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol (Steps 1-3).

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a lysis buffer provided in the kit.

    • Background control: Culture medium without cells.[10]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes.[9][10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][10]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[9]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9][10] A reference wavelength of >600 nm is recommended.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

    • Plot the percentage of cytotoxicity against the compound concentration to determine the CC50 value.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for cytotoxicity assessment and a conceptual signaling pathway potentially involved in HIV-1 protease inhibitor-induced cytotoxicity.

experimental_workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with HIV-1 Protease Inhibitor (Serial Dilutions) seed->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT or LDH) incubate->assay read Measure Absorbance (Microplate Reader) assay->read analyze Data Analysis: Calculate % Viability / % Cytotoxicity read->analyze end Determine CC50 Value analyze->end cytotoxicity_pathway pi HIV-1 Protease Inhibitor mito Mitochondrial Stress pi->mito Off-target effects membrane Plasma Membrane Damage pi->membrane ros ↑ Reactive Oxygen Species (ROS) mito->ros caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis necrosis Necrosis / Cell Lysis membrane->necrosis

References

Initial Screening of Novel HIV-1 Protease Inhibitors Against Drug-Resistant Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to effective antiretroviral therapy. The HIV-1 protease, an enzyme critical for viral maturation, remains a key target for inhibitor development. This technical guide provides an in-depth overview of the initial screening process for novel HIV-1 protease inhibitors, with a focus on evaluating their efficacy against drug-resistant viral strains. While this guide is broadly applicable, it will use the novel, potent, nonpeptidic HIV-1 protease inhibitor GRL-044 as a case study to illustrate the screening process and data presentation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to clarify complex workflows and pathways.

Introduction to HIV-1 Protease and Drug Resistance

HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins, a step essential for the production of infectious virions.[1][2] Inhibition of this enzyme leads to the release of immature, non-infectious viral particles.[1] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the HIV-1 protease, preventing it from cleaving the viral polyproteins.[2]

However, the high mutation rate of HIV-1 can lead to the selection of amino acid substitutions in the protease enzyme, reducing the binding affinity of PIs and conferring drug resistance.[3] These mutations can occur both within the active site and at distal locations, altering the enzyme's conformation and dynamics.[4] The development of novel PIs with high potency against a broad range of resistant strains is therefore a critical area of research.

The Initial Screening Cascade for Novel Protease Inhibitors

The initial evaluation of a novel protease inhibitor involves a series of in vitro assays designed to determine its antiviral potency, cytotoxicity, and spectrum of activity against clinically relevant drug-resistant HIV-1 strains.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening of a novel HIV-1 protease inhibitor.

experimental_workflow cluster_screening Initial Screening of Novel PI Compound Novel Protease Inhibitor (e.g., GRL-044) Antiviral_Assay Antiviral Activity Assay (Wild-Type HIV-1) Compound->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Compound->Cytotoxicity_Assay Resistance_Screening Screening against Drug-Resistant HIV-1 Strains Antiviral_Assay->Resistance_Screening Data_Analysis Data Analysis and IC50/CC50 Determination Cytotoxicity_Assay->Data_Analysis Resistance_Screening->Data_Analysis Lead_Identification Lead Candidate Identification Data_Analysis->Lead_Identification hiv_maturation_pathway cluster_host_cell Host Cell cluster_extracellular Extracellular Space Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Budding Viral Budding Gag_Pol->Budding Immature_Virion Immature Virion Budding->Immature_Virion Protease_Activation HIV-1 Protease Activation Immature_Virion->Protease_Activation Cleavage Polyprotein Cleavage Protease_Activation->Cleavage Mature_Virion Mature, Infectious Virion Cleavage->Mature_Virion Protease_Inhibitor Protease Inhibitor (e.g., GRL-044) Protease_Inhibitor->Cleavage Inhibits

References

Unveiling the Molecular Blueprint: A Technical Guide to the Structural Basis of HIV-1 Protease Inhibition by Indinavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the structural and quantitative basis of HIV-1 protease inhibition by the clinically significant antiretroviral drug, Indinavir. By examining the intricate molecular interactions, thermodynamic properties, and the experimental methodologies used for their determination, this document provides a comprehensive resource for professionals engaged in antiviral drug discovery and development.

Quantitative Analysis of Indinavir Inhibition

The inhibitory potency of Indinavir against HIV-1 protease is quantified by its inhibition constant (Kᵢ), a measure of the inhibitor's binding affinity to the enzyme. Lower Kᵢ values indicate tighter binding and more effective inhibition.

InhibitorTargetKᵢ (nM)Assay ConditionsReference
IndinavirWild-Type HIV-1 Protease0.54Not Specified[1]

Structural Basis of Inhibition: The HIV-1 Protease-Indinavir Complex

The three-dimensional structure of the HIV-1 protease in complex with Indinavir, determined through X-ray crystallography, provides a detailed view of the binding interactions that underpin its inhibitory activity. The HIV-1 protease is a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp125') to the active site.[2][3] Indinavir, a peptidomimetic inhibitor, binds in the active site cleft, mimicking the natural substrate of the protease.[3]

Key interactions between Indinavir and the HIV-1 protease include:

  • Hydrogen Bonding: The hydroxyl group of Indinavir's indanol moiety forms a crucial hydrogen bond with the catalytic aspartate residues (Asp25/Asp25') in the active site.[4] Additionally, a conserved water molecule, often referred to as the "flap water," mediates hydrogen bonds between the inhibitor and the flexible "flap" regions of the protease (residues Ile50 and Ile50').[3][4]

  • Hydrophobic Interactions: The various hydrophobic groups of Indinavir, including its phenyl and pyridine rings, engage in extensive van der Waals interactions with hydrophobic residues lining the active site cavity. These interactions contribute significantly to the overall binding affinity.

The binding of Indinavir induces a conformational change in the protease, causing the flexible flap regions to close down over the inhibitor, effectively trapping it in the active site. This "closed" conformation is characteristic of the inhibitor-bound state of the enzyme.

Experimental Protocols

The determination of the structural and quantitative data presented above relies on established biochemical and biophysical techniques.

Enzyme Kinetics Assay for Kᵢ Determination

Objective: To determine the inhibition constant (Kᵢ) of an inhibitor against HIV-1 protease.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of a substrate and the inhibitor. By analyzing the effect of the inhibitor on the enzyme's kinetic parameters (Kₘ and Vₘₐₓ), the Kᵢ can be calculated.

Typical Protocol:

  • Reagents:

    • Purified recombinant HIV-1 protease.

    • Fluorogenic peptide substrate (e.g., a peptide containing a cleavage site flanked by a fluorescent reporter and a quencher).

    • Assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, 1 mM dithiothreitol).[5]

    • Inhibitor stock solution (dissolved in DMSO).

  • Procedure:

    • A series of dilutions of the inhibitor are prepared.

    • The enzyme, substrate, and assay buffer are mixed in a 96-well plate.

    • The reaction is initiated by adding the inhibitor dilutions.

    • The fluorescence is monitored over time using a plate reader at appropriate excitation and emission wavelengths.

    • Initial reaction velocities are calculated from the linear phase of the fluorescence increase.

  • Data Analysis:

    • The data are fitted to the Michaelis-Menten equation and appropriate inhibition models (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis to determine the Kᵢ value.

X-ray Crystallography for Structural Determination

Objective: To determine the three-dimensional structure of the HIV-1 protease-inhibitor complex.

Principle: A highly ordered crystal of the protein-inhibitor complex is grown and diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be determined.

Typical Protocol:

  • Protein Expression and Purification: Recombinant HIV-1 protease is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Crystallization:

    • The purified protease is concentrated and mixed with the inhibitor in a stoichiometric excess.

    • Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Crystals are grown over a period of days to weeks.

  • Data Collection:

    • A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source.

    • The diffraction data are collected on a detector.

  • Structure Determination and Refinement:

    • The diffraction data are processed to determine the unit cell parameters and space group.

    • The structure is solved using molecular replacement, using a known structure of HIV-1 protease as a search model.

    • The initial model is refined against the experimental data to improve the fit and build the inhibitor into the electron density.

    • The final structure is validated for its geometric quality and deposited in the Protein Data Bank (PDB).

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

HIV_Protease_Inhibition_Pathway cluster_protease HIV-1 Protease Dimer ActiveSite Catalytic Dyad (Asp25/Asp125') Binding Binding to Active Site ActiveSite->Binding Flaps Flexible Flaps (Ile50/Ile50') Indinavir Indinavir Indinavir->Binding Inhibition Inhibition of Polyprotein Cleavage Binding->Inhibition ImmatureVirion Production of Non-infectious Virions Inhibition->ImmatureVirion

Fig 1. Simplified signaling pathway of HIV-1 protease inhibition by Indinavir.

XRay_Crystallography_Workflow Start Start Protein_Expression HIV-1 Protease Expression & Purification Start->Protein_Expression Complex_Formation Formation of Protease-Indinavir Complex Protein_Expression->Complex_Formation Crystallization Crystallization Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation PDB_Deposition Deposition to PDB Validation->PDB_Deposition

Fig 2. Experimental workflow for determining the crystal structure of the HIV-1 protease-Indinavir complex.

References

Early Pharmacokinetic Profile of a Novel HIV-1 Protease Inhibitor: A Representative Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific molecule designated "HIV-1 protease-IN-4" is not available. This document provides a representative, in-depth technical guide based on the typical early pharmacokinetic profiles of novel HIV-1 protease inhibitors in preclinical development. The data and experimental protocols presented herein are illustrative and intended for researchers, scientists, and drug development professionals.

Introduction

The development of effective antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins essential for producing infectious virions.[1][2] Inhibition of this enzyme remains a cornerstone of highly active antiretroviral therapy (HAART).[3] This guide outlines the early pharmacokinetic (PK) profile of a representative, hypothetical novel HIV-1 protease inhibitor, designated here as "HIV-PI-X," to illustrate the key studies and data interpretation in the preclinical phase of drug development.

In Vitro Pharmacokinetic Profile of HIV-PI-X

The initial assessment of a new chemical entity's (NCE) pharmacokinetic properties begins with a series of in vitro assays to predict its in vivo behavior. These assays evaluate the compound's fundamental physicochemical and metabolic characteristics.

ParameterAssay ConditionResultImplication
Aqueous Solubility pH 7.4, Room Temperature150 µMModerate solubility, may not be a limiting factor for absorption.
LogD pH 7.42.8Optimal lipophilicity for cell membrane permeability.
Caco-2 Permeability A -> B (Papp)15 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.
B -> A (Papp)30 x 10⁻⁶ cm/s
Efflux Ratio2.0Low efflux ratio, indicating it is not a significant substrate of P-gp.[4]
Plasma Protein Binding Human, Rat, Monkey98.5%, 97.2%, 98.9%High plasma protein binding, typical for this class of drugs.
Metabolic Stability Human Liver Microsomes (HLM)35 min (t½)Moderate metabolic stability, suggesting potential for acceptable in vivo half-life.
Rat Liver Microsomes (RLM)25 min (t½)Faster metabolism in rats compared to humans.
CYP450 Inhibition IC₅₀ (3A4, 2D6, 2C9)> 20 µMLow potential for drug-drug interactions via major CYP isoforms.[4]
  • Aqueous Solubility: A saturated solution of HIV-PI-X is prepared in a phosphate-buffered saline (PBS) at pH 7.4. The solution is shaken for 24 hours at room temperature, followed by filtration. The concentration of the compound in the filtrate is determined by LC-MS/MS.

  • LogD: The distribution of HIV-PI-X between n-octanol and PBS at pH 7.4 is measured. The concentrations in both phases are quantified by LC-MS/MS to determine the partition coefficient.

  • Caco-2 Permeability: Caco-2 cells are grown to form a confluent monolayer on a semi-permeable membrane. HIV-PI-X is added to either the apical (A) or basolateral (B) side, and its appearance on the opposite side is measured over time. The apparent permeability (Papp) is calculated.

  • Plasma Protein Binding: HIV-PI-X is incubated with plasma from different species (human, rat, monkey). The fraction of the compound bound to plasma proteins is separated from the unbound fraction by equilibrium dialysis, and the concentrations in each fraction are determined.

  • Metabolic Stability: HIV-PI-X is incubated with liver microsomes (human and rat) in the presence of NADPH. The decrease in the concentration of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life (t½).

  • CYP450 Inhibition: The inhibitory effect of HIV-PI-X on major cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is assessed using fluorescent probe substrates. The concentration of HIV-PI-X that causes 50% inhibition (IC₅₀) of the probe's metabolism is determined.

In Vivo Pharmacokinetic Profile of HIV-PI-X

Following promising in vitro data, in vivo studies are conducted in animal models to understand the compound's behavior in a whole organism. Rodent (rat) and non-rodent (cynomolgus monkey) species are commonly used to assess the pharmacokinetics of HIV protease inhibitors.[5][6]

SpeciesDose & RouteCmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)t½ (hr)F (%)
Sprague-Dawley Rat 2 mg/kg IV18000.125002.5-
10 mg/kg PO8501.045003.036
Cynomolgus Monkey 2 mg/kg IV22000.148004.0-
10 mg/kg PO15002.0120004.550

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; t½: Elimination half-life; F (%): Oral bioavailability.

  • Animal Models: Male Sprague-Dawley rats (250-300g) and male cynomolgus monkeys (3-5 kg) are used. Animals are fasted overnight before dosing.

  • Dosing: For intravenous (IV) administration, HIV-PI-X is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a bolus via the tail vein (rats) or cephalic vein (monkeys). For oral (PO) administration, the compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered by oral gavage.

  • Blood Sampling: Serial blood samples are collected from the jugular vein (rats, via a cannula) or femoral vein (monkeys) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of HIV-PI-X are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine the key PK parameters (Cmax, Tmax, AUC, t½, and F).

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Interpretation solubility Aqueous Solubility caco2 Caco-2 Permeability solubility->caco2 logd LogD logd->caco2 ppb Plasma Protein Binding caco2->ppb met_stab Metabolic Stability (Microsomes) ppb->met_stab cyp_inhib CYP450 Inhibition met_stab->cyp_inhib rat_pk Rat Pharmacokinetics (IV & PO) cyp_inhib->rat_pk monkey_pk Monkey Pharmacokinetics (IV & PO) rat_pk->monkey_pk pk_params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F) monkey_pk->pk_params profile_summary Summarize ADME Profile pk_params->profile_summary decision Go/No-Go Decision profile_summary->decision

Caption: Workflow for early pharmacokinetic profiling of a novel HIV protease inhibitor.

adme_profile cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_dose Oral Administration (10 mg/kg) gi_tract GI Tract oral_dose->gi_tract portal_vein Portal Vein gi_tract->portal_vein High Permeability liver Liver portal_vein->liver systemic_circulation Systemic Circulation tissues Tissues systemic_circulation->tissues Reversible Binding ppb_node High Plasma Protein Binding (>97%) systemic_circulation->ppb_node systemic_circulation->liver urine Renal Excretion systemic_circulation->urine liver->systemic_circulation First-Pass Metabolism metabolites Metabolites liver->metabolites CYP450 Enzymes met_stab_node Moderate Metabolic Stability liver->met_stab_node bile Biliary Excretion metabolites->bile metabolites->urine

Caption: Absorption, Distribution, Metabolism, and Excretion (ADME) profile of HIV-PI-X.

Summary and Interpretation

The early pharmacokinetic profile of HIV-PI-X suggests that it is a promising candidate for further development. The compound exhibits good aqueous solubility and high membrane permeability, which translates to moderate to high oral bioavailability in both rats (36%) and monkeys (50%). The high plasma protein binding is a common feature of HIV protease inhibitors and is not necessarily a detriment to efficacy.

The moderate metabolic stability in human liver microsomes is encouraging, suggesting that the compound is likely to have a reasonable half-life in humans, potentially allowing for once or twice-daily dosing. The low potential for CYP450 inhibition reduces the risk of drug-drug interactions, a critical consideration for antiretroviral therapies that are often co-administered with other medications.

The pharmacokinetic parameters observed in monkeys are generally more predictive of human pharmacokinetics than those in rats. The longer half-life and higher oral bioavailability in monkeys are positive indicators. Future studies will focus on identifying the major metabolites, elucidating the primary routes of elimination, and evaluating the pharmacokinetic-pharmacodynamic (PK/PD) relationship to establish a projected efficacious dose in humans.

References

A Technical Guide to the Solubility and Stability of HIV-1 Protease Inhibitors for Experimental Use: A Case Study on Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

As requested, here is an in-depth technical guide on the solubility and stability of an HIV-1 protease inhibitor for experimental use.

Disclaimer: Initial searches for a specific HIV-1 protease inhibitor designated "IN-4" did not yield a recognized compound in publicly available scientific literature. It is possible that "IN-4" is an internal or less common identifier. To provide a comprehensive and data-rich technical guide as requested, this document focuses on Darunavir , a well-characterized and clinically significant HIV-1 protease inhibitor, as a representative example. The principles and protocols outlined here are broadly applicable to the study of other small molecule HIV-1 protease inhibitors.

Introduction to HIV-1 Protease and Darunavir

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It is an aspartyl protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes.[1][2] This cleavage is essential for the assembly of infectious virions. Inhibition of HIV-1 protease is a key therapeutic strategy in the management of HIV/AIDS.[3][4]

Darunavir (brand name Prezista) is a second-generation non-peptidic HIV-1 protease inhibitor.[3] It was designed to have a high affinity for the active site of the protease, including strains that have developed resistance to other protease inhibitors.[5][6] Its potent antiviral activity and high genetic barrier to resistance make it a cornerstone of highly active antiretroviral therapy (HAART).[3][6]

Solubility of Darunavir

The solubility of a compound is a critical factor for its experimental use, influencing everything from stock solution preparation to bioavailability in cell-based assays and in vivo studies.

Quantitative Solubility Data for Darunavir
Solvent/MediumTemperature (°C)Solubility
Water250.15 mg/mL
Ethanol25> 100 mg/mL
Methanol25> 100 mg/mL
Dimethyl Sulfoxide (DMSO)25> 100 mg/mL
Propylene Glycol25> 100 mg/mL
0.1 N HCl250.2 mg/mL
0.1 M Phosphate Buffer (pH 7.4)250.1 mg/mL

Note: Data is compiled from various sources and may vary slightly depending on the specific experimental conditions.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

  • Darunavir powder

  • Distilled or deionized water (or buffer of choice)

  • Scintillation vials or glass test tubes with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of Darunavir powder to a scintillation vial containing a known volume of the aqueous medium (e.g., 5 mL of water). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Visual inspection for the presence of undissolved solid should be made periodically.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for partial sedimentation of the excess solid. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved Darunavir.

  • Calculation: Calculate the solubility of Darunavir in the aqueous medium, expressed in mg/mL or µg/mL.

Stability of Darunavir

Understanding the stability of an inhibitor under various conditions is crucial for ensuring the reliability and reproducibility of experimental results.

Quantitative Stability Data for Darunavir
ConditionStorage Temperature (°C)Stability Profile
Solid (Powder)2-8Stable for at least 2 years
Solution in DMSO-20Stable for several months
Solution in Ethanol-20Stable for several months
Aqueous Solution (pH 7.4)37Gradual degradation observed over 24 hours
Acidic Conditions (pH 1.2)37Relatively stable
Basic Conditions (pH 9.0)37Increased degradation compared to neutral pH
Exposure to LightRoom TemperaturePotential for photodegradation; should be stored in the dark

Note: Stability can be influenced by factors such as the presence of other excipients, buffer components, and exposure to oxygen.

Experimental Protocol for Assessing Chemical Stability (HPLC-Based Assay)

This protocol describes a general method for evaluating the chemical stability of Darunavir in solution under different stress conditions.

Materials:

  • Darunavir stock solution of known concentration

  • Buffers of different pH values (e.g., pH 1.2, 7.4, 9.0)

  • Hydrogen peroxide solution (for oxidative stress)

  • Temperature-controlled incubator

  • Photostability chamber or light source

  • HPLC system with a stability-indicating method (a method that can separate the parent drug from its degradation products)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare solutions of Darunavir in different buffers and stress agents (e.g., 1 M HCl, 1 M NaOH, 3% H₂O₂). Also, prepare a control solution in a neutral, non-degrading solvent.

  • Stress Conditions:

    • Thermal Stress: Incubate the solutions at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) for a defined period.

    • Acid/Base Hydrolysis: Incubate the solutions in acidic and basic media at a set temperature.

    • Oxidative Stress: Incubate the solution with hydrogen peroxide at room temperature.

    • Photostability: Expose the solution to a controlled light source (e.g., UV and visible light) in a photostability chamber. Protect control samples from light.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stressed solution.

  • Sample Quenching (if necessary): For acid and base hydrolysis samples, neutralize the solution to stop the degradation reaction before analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of Darunavir remaining at each time point. Calculate the percentage of degradation. Identify and quantify any major degradation products if possible.

Visualization of Pathways and Workflows

HIV-1 Protease Signaling Pathway and Inhibition by Darunavir

HIV_Lifecycle_and_Protease_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+) Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Reverse Transcription Viral DNA Viral DNA Reverse_Transcriptase->Viral DNA Integrase Integrase Host_DNA Host DNA Integrase->Host_DNA Protease_Inactive Inactive Protease CD4_Receptor CD4 Receptor Coreceptor Coreceptor (CCR5/CXCR4) Viral mRNA Viral mRNA Host_DNA->Viral mRNA Transcription Nucleus Nucleus Ribosome Ribosome Gag_Pol_Polyprotein Gag-Pol Polyprotein Ribosome->Gag_Pol_Polyprotein Protease_Active Active HIV-1 Protease Gag_Pol_Polyprotein->Protease_Active Autocatalytic Cleavage Mature_Proteins Mature Viral Proteins New_Virion New Immature Virion Mature_Proteins->New_Virion Assembly Darunavir Darunavir Darunavir->Protease_Active Inhibition Protease_Active->Mature_Proteins Cleavage Viral DNA->Integrase Integration Viral mRNA->Ribosome

Caption: HIV-1 Lifecycle and Protease Inhibition by Darunavir.

Experimental Workflow for Solubility Determination

Solubility_Workflow start Start prep Prepare Supersaturated Solution start->prep equilibrate Equilibrate on Shaker (24-72h) prep->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate sample Collect Supernatant separate->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Shake-Flask Solubility Determination Workflow.

Logical Relationship for Stability Testing

Stability_Testing_Logic cluster_stress Stress Conditions compound Darunavir Solution thermal Thermal compound->thermal acid_base Acid/Base Hydrolysis compound->acid_base oxidative Oxidative compound->oxidative photo Photolytic compound->photo analysis Time-Point Sampling & HPLC Analysis thermal->analysis acid_base->analysis oxidative->analysis photo->analysis data Data Interpretation: - Degradation Rate - Degradant Profile analysis->data

Caption: Logical Flow of Stress Stability Testing.

References

Methodological & Application

Application Note: Fluorometric HIV-1 Protease Assay for Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an aspartic protease essential for the viral life cycle.[1][2][3] It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process critical for the production of infectious virions.[1][3][4] Consequently, HIV-1 protease is a primary target for antiretroviral drug development. This application note provides a detailed protocol for a sensitive, continuous fluorometric assay designed for screening and characterizing inhibitors of recombinant HIV-1 protease, such as the experimental compound IN-4. The assay is based on the principle of Förster Resonance Energy Transfer (FRET).[1][5][6][7]

Assay Principle

The assay utilizes a synthetic peptide substrate that contains a sequence specifically recognized and cleaved by HIV-1 protease.[1] This peptide is dual-labeled with a fluorophore (donor) on one end and a quencher (acceptor) on the other.[4] In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence emission through FRET.[4] Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[5][8] The rate of this fluorescence increase is directly proportional to the protease activity. Potential inhibitors will reduce or prevent substrate cleavage, resulting in a lower fluorescence signal.[2]

Experimental Protocol

This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.

Required Materials
  • Reagents:

    • Recombinant HIV-1 Protease (e.g., AnaSpec, Cat. AS-72028)

    • FRET Peptide Substrate (e.g., HiLyte Fluor™488/QXL™520 FRET peptide, AnaSpec)[4][9]

    • Test Inhibitor (IN-4)

    • Positive Control Inhibitor (e.g., Pepstatin A)[2][10]

    • HIV-1 Protease Assay Buffer (see recipe below)

    • HIV-1 Protease Dilution Buffer (see recipe below)

    • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Equipment:

    • Fluorescence microplate reader with temperature control, capable of excitation at ~490 nm and emission at ~520 nm.

    • Black, flat-bottom 96-well assay plates[10]

    • Standard laboratory equipment (pipettes, tubes, etc.)

Buffer and Reagent Preparation
  • HIV-1 Protease Assay Buffer (1X):

    • 100 mM Sodium Acetate, pH 4.7

    • 1 M Sodium Chloride (NaCl)

    • 1 mM EDTA

    • 1 mM Dithiothreitol (DTT) - Add fresh before use

    • 1 mg/mL Bovine Serum Albumin (BSA)

    • Store at 4°C. The final pH should be 4.7.[11]

  • HIV-1 Protease Dilution Buffer:

    • Ready-to-use commercial buffers are recommended to ensure enzyme stability.[12] If preparing in-house, a buffer similar to the assay buffer but with added glycerol (e.g., 10-20%) for stabilization is common.

  • Recombinant HIV-1 Protease:

    • Reconstitute the lyophilized enzyme in the HIV-1 Protease Dilution Buffer to the stock concentration recommended by the manufacturer.[10] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[10][12]

  • FRET Substrate:

    • Prepare a stock solution (e.g., 1-2 mM) in DMSO. Aliquot and store at -20°C, protected from light.[11]

  • Test Inhibitor (IN-4) and Controls:

    • Prepare a 10 mM stock solution of IN-4 in 100% DMSO.

    • Prepare a stock solution of Pepstatin A (e.g., 1 mM) in DMSO.[10]

    • Create a serial dilution series of the inhibitor (e.g., 10-point, 3-fold dilutions) in 100% DMSO.

Assay Procedure
  • Prepare Working Solutions:

    • Enzyme Working Solution: On the day of the experiment, thaw an aliquot of HIV-1 Protease. Dilute it with cold 1X Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final assay concentration of 10 nM). Keep on ice.

    • Substrate Working Solution: Dilute the FRET substrate stock solution in 1X Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 4 µM for a final assay concentration of 2 µM).[9] Protect from light.

  • Set Up the Assay Plate:

    • Add 2 µL of the serially diluted test inhibitor (IN-4) or control compounds to the appropriate wells of the 96-well plate.

    • For control wells, add:

      • 100% Activity Control (No Inhibitor): 2 µL of 100% DMSO.

      • Inhibitor Control (IC): 2 µL of the positive control inhibitor (Pepstatin A).

      • No Enzyme Control (Background): 2 µL of 100% DMSO.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 98 µL of the 2X Enzyme Working Solution to all wells except the "No Enzyme Control" wells.

    • To the "No Enzyme Control" wells, add 98 µL of 1X Assay Buffer.

    • Mix gently by tapping the plate.

    • Incubate the plate at room temperature for 15 minutes, protected from light.[10]

  • Initiate the Enzymatic Reaction:

    • Add 100 µL of the 2X Substrate Working Solution to all wells to start the reaction. The total volume in each well should now be 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate into the fluorescence microplate reader pre-set to 37°C.[12]

    • Measure the fluorescence intensity (Excitation: 490 nm, Emission: 520 nm) every 60 seconds for 30-60 minutes.

Data Presentation and Analysis

Calculation of Reaction Velocity

For each well, plot the Relative Fluorescence Units (RFU) against time (in minutes). The initial reaction velocity (V) is the slope of the linear portion of this curve (ΔRFU/min).

Calculation of Percent Inhibition

Use the calculated velocities to determine the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)] * 100

Where:

  • V_inhibitor is the velocity in the presence of the test inhibitor.

  • V_no_inhibitor is the velocity of the 100% activity control (DMSO).

  • V_no_enzyme is the velocity of the no-enzyme background control.

IC50 Determination

The IC50 value is the concentration of an inhibitor at which 50% of the enzyme activity is inhibited.[13]

  • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism).[13]

  • The IC50 value is determined from the curve fit.

Example Data Tables

Table 1: Raw Kinetic Data (RFU/min) and Percent Inhibition for IN-4

[IN-4] (nM) log[IN-4] Velocity (ΔRFU/min) % Inhibition
0 (No Inhibitor) N/A 250.5 0.0%
1 0 225.1 10.1%
3 0.477 198.2 20.9%
10 1 155.8 37.8%
30 1.477 128.0 48.9%
100 2 85.3 65.9%
300 2.477 55.6 77.8%
1000 3 30.1 88.0%
3000 3.477 15.2 93.9%
10000 4 10.8 95.7%

| No Enzyme | N/A | 10.0 | N/A |

Table 2: Summary of IC50 Values for Control and Test Inhibitors

Compound IC50 (nM) Hill Slope
Pepstatin A 25.4 1.1 0.998

| IN-4 | 31.2 | 0.9 | 0.995 |

Visualizations

Experimental Workflow Diagram

HIV_Protease_Assay_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, IN-4) plate_setup 2. Plate Setup Add 2µL Inhibitor/DMSO to wells prep->plate_setup Diluted reagents preincubation 3. Pre-incubation Add 98µL Enzyme, Incubate 15 min plate_setup->preincubation Plate with compounds reaction_start 4. Reaction Initiation Add 100µL Substrate preincubation->reaction_start Plate with enzyme-inhibitor mix measurement 5. Kinetic Measurement Read Fluorescence (30-60 min) reaction_start->measurement Reaction initiated analysis 6. Data Analysis Calculate Velocity, % Inhibition, IC50 measurement->analysis Raw kinetic data

Caption: Workflow for the HIV-1 Protease FRET-based inhibitor assay.

Principle of FRET-Based Assay Diagram

FRET_Principle cluster_0 No Protease Activity (Inhibited) cluster_1 Active HIV-1 Protease intact_sub Intact Substrate (Fluorophore-Quencher) no_signal Fluorescence Quenched (Low Signal) intact_sub->no_signal FRET Occurs active_hiv HIV-1 Protease cleaved_sub Cleaved Substrate (Fluorophore and Quencher Separated) active_hiv->cleaved_sub Cleavage signal Fluorescence Emitted (High Signal) cleaved_sub->signal FRET Disrupted start FRET Substrate start->intact_sub start->active_hiv

Caption: Principle of the FRET assay for detecting HIV-1 protease activity.

References

Application Notes and Protocols for a Cell-Based Antiviral Assay for HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Target Inhibitor "IN-4": Initial searches for a specific HIV-1 protease inhibitor designated "IN-4" did not yield conclusive scientific literature confirming its activity against HIV-1 protease. A commercially available compound, "HIV-IN-4 (Compound 12)," was identified; however, the associated scientific publication clarifies that this compound and its analogs are inhibitors of HIV-1 reverse transcriptase, not the protease. Given this discrepancy, these application notes and protocols have been developed using Saquinavir , a well-characterized and FDA-approved HIV-1 protease inhibitor, as a representative example to ensure scientific accuracy and practical utility for researchers.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this protease results in the production of immature, non-infectious virions, making it a key target for antiretroviral therapy. This document provides detailed application notes and protocols for a cell-based assay to evaluate the efficacy of HIV-1 protease inhibitors, using Saquinavir as an example.

The described assay is based on the principle of protease-mediated cytotoxicity. Constitutive expression of active HIV-1 protease in mammalian cells is toxic, leading to cell death. In the presence of an effective protease inhibitor, this cytotoxicity is alleviated, and cell viability is restored in a dose-dependent manner. This provides a robust and quantifiable measure of the inhibitor's potency.

Principle of the Assay

This cell-based assay utilizes a stable cell line engineered to express HIV-1 protease under the control of an inducible promoter. Upon induction, the expressed protease leads to cellular apoptosis. When a potential inhibitor, such as Saquinavir, is added to the cell culture, it enters the cells and binds to the active site of the HIV-1 protease. This inhibition of protease activity prevents the cytotoxic effects, resulting in increased cell viability. The cell viability is quantified using a colorimetric or fluorometric method, such as the MTT or resazurin assay, respectively. The resulting data is used to determine the half-maximal effective concentration (EC50) of the inhibitor.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of Saquinavir
ParameterValueCell LineAssay
EC50 (50% Effective Concentration) 37.7 nMMT-4HIV-1 Replication Assay
CC50 (50% Cytotoxic Concentration) >10 µMMT-4MTT Assay
Selectivity Index (SI = CC50/EC50) >265MT-4-

Note: The EC50 value is a measure of the drug's potency in inhibiting HIV-1 replication. The CC50 value indicates the concentration at which the drug causes a 50% reduction in cell viability. The Selectivity Index is a ratio that measures the window between the desired antiviral effect and cellular toxicity.

Experimental Protocols

Materials and Reagents
  • Cell Line: T-REx™-293 cell line with inducible HIV-1 protease expression cassette.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Blasticidin and Zeocin).

  • Inducer: Doxycycline (1 µg/mL stock solution).

  • Test Compound: Saquinavir (stock solution in DMSO).

  • Control Inhibitor: A known HIV-1 protease inhibitor (e.g., Ritonavir).

  • Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin.

  • Lysis Buffer: 10% SDS in 0.01 M HCl for MTT assay.

  • Instrumentation: 96-well plate reader (absorbance or fluorescence), CO2 incubator, biosafety cabinet.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment & Induction cluster_readout Readout cluster_analysis Data Analysis p1 Seed cells in 96-well plates p2 Prepare serial dilutions of Saquinavir t1 Add Saquinavir dilutions to cells p2->t1 Transfer to plate t2 Induce protease expression with Doxycycline t1->t2 t3 Incubate for 48-72 hours t2->t3 r1 Add cell viability reagent (e.g., MTT) t3->r1 r2 Incubate and lyse cells (if necessary) r1->r2 r3 Measure absorbance/fluorescence r2->r3 a1 Plot dose-response curve r3->a1 a2 Calculate EC50 value a1->a2

Caption: Experimental workflow for the cell-based HIV-1 protease inhibitor assay.

Detailed Protocol
  • Cell Seeding:

    • Trypsinize and count the T-REx™-293/HIV-1 Protease cells.

    • Seed the cells in a 96-well clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Saquinavir in DMSO.

    • Perform serial dilutions of the Saquinavir stock solution in culture medium to obtain a range of concentrations (e.g., from 10 µM to 0.1 nM). Also, prepare a vehicle control (DMSO) and a positive control (e.g., Ritonavir).

  • Treatment and Induction:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared Saquinavir dilutions to the respective wells. Include wells for "cells only" (no treatment, no induction), "cells + inducer" (no treatment), and "vehicle control + inducer".

    • To induce protease expression, add Doxycycline to a final concentration of 1 µg/mL to all wells except the "cells only" control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

  • Cell Viability Assay (MTT Protocol):

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of lysis buffer to each well to dissolve the formazan crystals.

    • Incubate for an additional 4 hours at 37°C or until the crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the "cells only" control (100% viability) and the "cells + inducer" control (0% viability).

    • Plot the percentage of cell viability against the logarithm of the Saquinavir concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value.

Signaling Pathway and Mechanism of Action Diagrams

HIV-1 Gag Polyprotein Processing

G gag Gag Polyprotein pr HIV-1 Protease gag->pr Cleavage by ma Matrix (MA) pr->ma Produces ca Capsid (CA) pr->ca nc Nucleocapsid (NC) pr->nc p6 p6 pr->p6

Caption: Cleavage of the HIV-1 Gag polyprotein by HIV-1 protease.

Mechanism of Inhibition by Saquinavir

G cluster_active Active Protease cluster_inhibited Inhibited Protease pr_active HIV-1 Protease (Active Site) mature_proteins Mature Viral Proteins pr_active->mature_proteins Cleaves into gag_poly Gag Polyprotein gag_poly->pr_active Binds to pr_inhibited HIV-1 Protease (Active Site Blocked) no_cleavage No Cleavage (Immature Virions) pr_inhibited->no_cleavage saquinavir Saquinavir saquinavir->pr_inhibited Binds to & inhibits

Caption: Inhibition of HIV-1 protease by Saquinavir prevents polyprotein cleavage.

Crystallizing HIV-1 Protease in Complex with Novel Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the crystallization of Human Immunodeficiency Virus Type 1 (HIV-1) protease in complex with inhibitors. While the specific inhibitor "IN-4" was not identified in a comprehensive literature search, the protocols detailed below are derived from numerous successful crystallization experiments with a variety of potent HIV-1 protease inhibitors. These methodologies can be adapted for novel compounds, such as IN-4, to facilitate structure-based drug design and advance the development of new antiretroviral therapies. The protocols cover protein expression and purification, co-crystallization techniques, and data collection considerations.

Introduction

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Inhibition of this enzyme prevents viral maturation, rendering the virions non-infectious.[1] Consequently, HIV-1 protease is a prime target for antiretroviral drugs.[3] X-ray crystallography has been instrumental in elucidating the three-dimensional structure of HIV-1 protease and its interactions with various inhibitors, providing a foundation for structure-assisted drug design.[2][4] This has led to the development of numerous FDA-approved protease inhibitors.[5]

The general strategy for obtaining high-quality crystals of HIV-1 protease in complex with an inhibitor involves the expression and purification of a stable form of the enzyme, followed by co-crystallization trials under conditions known to favor crystal growth. This document synthesizes established protocols to provide a robust starting point for crystallizing HIV-1 protease with a novel inhibitor.

Data Presentation

The following tables summarize typical quantitative data encountered during the process of HIV-1 protease crystallization and structure determination. These values are representative and may vary depending on the specific protease construct and inhibitor used.

Table 1: Typical HIV-1 Protease Purification Yields

Purification StepExpression SystemTypical Yield per Liter of CulturePurity
Inclusion Body IsolationE. coli--
RefoldingIn vitro refolding~30 mg>95%
Ion Exchange ChromatographyQ-Sepharose->98%
Affinity ChromatographyNi-Sepharose (for His-tagged constructs)4 mg>99%

Data compiled from multiple sources indicating common purification strategies and expected outcomes.[1][6]

Table 2: Representative Crystallization Conditions for HIV-1 Protease-Inhibitor Complexes

InhibitorPrecipitantBufferpHTemperature (°C)Crystal Dimensions (mm)Resolution (Å)
KNI-272-0.125 M Citrate / 0.25 M Phosphate5.5Not Specified3.6 x 2.0 x 0.51.4 - 1.9
EPX40-60% Saturated Ammonium Sulfate0.25 M Sodium Citrate6.0200.4 x 0.2 x 0.31.1 - 1.45
Generic Substrate-based30-35% Ammonium Sulfate126 mM Phosphate / 63 mM Sodium Citrate6.2Not SpecifiedNot Specified2.3
VX-478Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1.9
DarunavirNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1.95

This table presents a summary of crystallization conditions reported in various studies.[1][3][7] Note that specific conditions can be highly dependent on the inhibitor's chemical properties.

Experimental Protocols

The following protocols provide a detailed methodology for expressing, purifying, and crystallizing HIV-1 protease in complex with a novel inhibitor.

Protocol 1: Expression and Purification of HIV-1 Protease

This protocol is adapted from established methods for expressing recombinant HIV-1 protease in E. coli.[1][6] To enhance stability and prevent autoproteolysis, it is common to use a protease variant with stabilizing mutations (e.g., Q7K, L33I, L63I, C67A, C95A).[1]

1. Expression: a. Transform E. coli (e.g., BL21-Gold (DE3)pLysS) with an expression plasmid containing the gene for the mutated HIV-1 protease. b. Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 1 mM and continue to grow for 3-4 hours. d. Harvest the cells by centrifugation.

2. Inclusion Body Isolation: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl). b. Lyse the cells by sonication or high-pressure homogenization. c. Centrifuge the lysate to pellet the inclusion bodies. d. Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove cellular debris.

3. Refolding and Purification: a. Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine hydrochloride or 8 M urea). b. Refold the protease by rapid dilution into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 5 mM DTT). c. Purify the refolded protease using a combination of chromatography techniques, such as ion exchange (e.g., Q-Sepharose) and size-exclusion chromatography. For His-tagged constructs, Ni-NTA affinity chromatography can be employed.[6] d. Concentrate the purified protease to 1-2 mg/mL.

Protocol 2: Crystallization of the HIV-1 Protease-Inhibitor Complex

This protocol outlines the hanging drop vapor diffusion method, a common technique for protein crystallization.

1. Complex Formation: a. Pre-incubate the purified HIV-1 protease (1-2 mg/mL) with a 5-fold molar excess of the IN-4 inhibitor.[1] The inhibitor should be dissolved in a suitable solvent like DMSO.

2. Crystallization Setup (Hanging Drop Method): a. Set up crystallization trials using 24- or 48-well plates. b. Pipette 500 µL of a reservoir solution into each well. A common starting point for the reservoir solution is 0.25 M sodium citrate pH 6.0, 10% DMSO, and 40-60% saturated ammonium sulfate.[1] c. On a siliconized glass coverslip, mix 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution. d. Invert the coverslip and seal the well with vacuum grease. e. Incubate the plates at a constant temperature, typically 20°C.[1]

3. Crystal Harvesting and Data Collection: a. Monitor the drops for crystal growth over several days to weeks. b. Once crystals of suitable size (e.g., 0.2-0.4 mm) appear, they can be harvested using a cryo-loop. c. For X-ray diffraction data collection, crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen. d. Collect diffraction data at a synchrotron source.

Visualizations

HIV-1 Protease Inhibition and Crystallization Workflow

The following diagram illustrates the overall workflow from target identification to structural analysis.

HIV_Protease_Workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_analysis Structural Analysis Expression Expression of HIV-1 Protease in E. coli Purification Purification from Inclusion Bodies Expression->Purification Refolding Refolding of Protease Purification->Refolding Complex Formation of Protease-Inhibitor Complex Refolding->Complex Inhibitor IN-4 Inhibitor (or other novel inhibitor) Inhibitor->Complex Crystallization Hanging Drop Vapor Diffusion Complex->Crystallization XRay X-ray Diffraction Data Collection Crystallization->XRay Structure Structure Solution and Refinement XRay->Structure SBDD Structure-Based Drug Design Structure->SBDD

Caption: Workflow for HIV-1 protease crystallization.

Logical Relationship of HIV-1 Protease Function and Inhibition

This diagram illustrates the central role of HIV-1 protease in the viral life cycle and the mechanism of its inhibition.

HIV_Lifecycle_Inhibition Polyprotein Gag-Pol Polyprotein (Inactive Precursor) Protease HIV-1 Protease (Enzyme) Polyprotein->Protease Substrate for ViralProteins Mature Viral Proteins (Functional) Protease->ViralProteins Cleaves into Virion Mature, Infectious Virion ViralProteins->Virion Assemble into Inhibitor Protease Inhibitor (e.g., IN-4) Inhibitor->Protease Binds to active site

Caption: HIV-1 protease inhibition mechanism.

References

Application Note: Utilizing Native Mass Spectrometry for the Study of HIV-1 Protease and Inhibitor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1] Inhibition of this enzyme prevents the formation of infectious virions, making it a prime target for antiretroviral therapy.[1] Darunavir, a potent protease inhibitor, has demonstrated a high genetic barrier to the development of resistance.[2][3] Its efficacy is attributed to its high binding affinity and slow dissociation from the protease active site.[2][4][5] Native mass spectrometry (MS) has emerged as a powerful tool for characterizing non-covalent protein-ligand interactions, providing valuable insights into binding stoichiometry, affinity, and the influence of mutations. This application note will detail the use of native MS to study the binding of a representative inhibitor, Darunavir, to HIV-1 protease.

Principle of Native Mass Spectrometry for Protein-Inhibitor Complexes

Native mass spectrometry involves the analysis of proteins and their complexes under non-denaturing conditions. Using electrospray ionization (ESI), intact, folded protein-ligand complexes are transferred from a volatile aqueous buffer into the gas phase. The mass-to-charge ratio (m/z) of the ions is then measured, allowing for the determination of the molecular weight of the complex. By comparing the mass of the unbound protein to the protein-inhibitor complex, the binding stoichiometry can be determined. Furthermore, by titrating the inhibitor concentration, the binding affinity (dissociation constant, Kd) can be calculated from the relative intensities of the bound and unbound protein signals in the mass spectra.

Quantitative Data: HIV-1 Protease Binding to Darunavir

While direct native mass spectrometry-derived binding affinities for the HIV-1 protease-Darunavir complex are not widely published, extensive kinetic and antiviral data are available from other biophysical methods, such as surface plasmon resonance (SPR). This data provides a strong basis for the expected outcomes of a native MS experiment. Darunavir exhibits exceptionally tight binding to wild-type HIV-1 protease with a dissociation constant (Kd) in the picomolar range.[1]

InhibitorTargetMethodKi (nM)IC50 (nM)KD (M)Dissociative Half-life (t1/2)
DarunavirWild-Type HIV-1 ProteaseEnzyme Inhibition Assay0.016[1]3 - 6[6]< 1 x 10-12[2]>240 hours[2][5]
DarunavirMulti-Drug Resistant HIV-1 ProteaseAntiviral Assay-VariesDecreased affinityShorter than wild-type

Note: The presented data for Darunavir binding to HIV-1 protease was obtained using various biophysical and antiviral assays, as cited. These values serve as a reference for the high-affinity interaction that can be characterized using native mass spectrometry.

Experimental Protocols

Sample Preparation for Native Mass Spectrometry

a. Expression and Purification of HIV-1 Protease: Recombinant HIV-1 protease can be expressed in E. coli and purified using standard chromatographic techniques. It is crucial to obtain a highly pure and active enzyme preparation.

b. Buffer Exchange: For native MS analysis, it is essential to exchange the protein and inhibitor into a volatile buffer to minimize salt adduction and ensure stable electrospray. Ammonium acetate is a commonly used buffer for this purpose.

  • Materials:

    • Purified HIV-1 Protease

    • Darunavir (or other inhibitor of interest)

    • Ammonium Acetate (LC-MS grade)

    • Methanol (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

    • Microcentrifuge spin columns for buffer exchange (e.g., 5 kDa MWCO)

  • Procedure:

    • Prepare a 100 mM ammonium acetate solution (pH 6.8).

    • Pre-equilibrate the spin column by washing it three times with the 100 mM ammonium acetate buffer.

    • Load the purified HIV-1 protease solution onto the column.

    • Centrifuge according to the manufacturer's instructions to exchange the buffer.

    • Repeat the buffer exchange process three times to ensure complete removal of non-volatile salts.

    • Determine the final protein concentration using a suitable method (e.g., BCA assay).

    • Prepare a stock solution of Darunavir in a compatible solvent (e.g., DMSO) and dilute it in 100 mM ammonium acetate for the binding experiments.

Native Mass Spectrometry Analysis
  • Instrumentation:

    • A mass spectrometer equipped with a nano-electrospray ionization (nESI) source is recommended for its high sensitivity and low sample consumption. A high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) is beneficial for resolving protein-ligand complexes.

  • Procedure:

    • Prepare a series of samples containing a fixed concentration of HIV-1 protease (e.g., 5 µM) and varying concentrations of Darunavir (e.g., from 0 to 20 µM).

    • Incubate the samples at room temperature for at least 30 minutes to allow the binding to reach equilibrium.

    • Introduce the samples into the mass spectrometer using nESI capillaries.

    • Acquire mass spectra under "native" or "soft" instrument conditions to preserve the non-covalent interactions. This typically involves using a low cone voltage and minimizing in-source collision energy.

    • Record the spectra over an appropriate m/z range to detect the unbound protease and the protease-inhibitor complex.

    • Process the data to determine the relative abundance of the bound and unbound species at each inhibitor concentration.

Data Analysis for Binding Affinity Determination

The dissociation constant (Kd) can be calculated from the native MS titration data by fitting the fraction of bound protein as a function of the inhibitor concentration to a suitable binding model (e.g., a one-site binding model).

Visualizations

HIV_Protease_Inhibition_Pathway cluster_0 HIV-1 Life Cycle cluster_1 Mechanism of Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage by Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Produces Virion Assembly & Budding Virion Assembly & Budding Mature Viral Proteins->Virion Assembly & Budding Infectious Virion Infectious Virion Virion Assembly & Budding->Infectious Virion Darunavir Darunavir Inhibition Inhibition Darunavir->Inhibition Inhibition->HIV-1 Protease Binds to active site

Caption: HIV-1 life cycle and the mechanism of protease inhibition by Darunavir.

Native_MS_Workflow Start Start Purified HIV-1 Protease Purified HIV-1 Protease Start->Purified HIV-1 Protease Darunavir Stock Darunavir Stock Start->Darunavir Stock Buffer Exchange Buffer Exchange Purified HIV-1 Protease->Buffer Exchange Ammonium Acetate Titration Series Titration Series Darunavir Stock->Titration Series Varying Concentrations Buffer Exchange->Titration Series Incubation Incubation Titration Series->Incubation nESI-MS Analysis nESI-MS Analysis Incubation->nESI-MS Analysis Data Acquisition Data Acquisition nESI-MS Analysis->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Binding Stoichiometry Binding Stoichiometry Data Analysis->Binding Stoichiometry Binding Affinity (Kd) Binding Affinity (Kd) Data Analysis->Binding Affinity (Kd)

Caption: Experimental workflow for native mass spectrometry analysis.

Conclusion

Native mass spectrometry provides a robust and sensitive platform for the detailed characterization of HIV-1 protease-inhibitor interactions. By employing the protocols outlined in this application note, researchers can gain valuable insights into the binding stoichiometry and affinity of novel inhibitors, aiding in the development of more effective antiretroviral therapies. The use of a well-characterized inhibitor like Darunavir serves as an excellent model for establishing and validating the experimental workflow.

References

Application Notes and Protocols for Testing HIV-1 Protease Inhibitor-IN-4 Against a Panel of Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2] This process is essential for the production of infectious virions, making HIV-1 protease a prime target for antiretroviral therapy.[1][2] Protease inhibitors (PIs) are a class of drugs that bind to the active site of the enzyme, preventing this cleavage and resulting in the production of non-infectious viral particles. However, the high mutation rate of HIV-1 can lead to the emergence of drug-resistant strains, posing a significant challenge to the long-term efficacy of these inhibitors.

These application notes provide a detailed protocol for testing a novel inhibitor, HIV-1 protease-IN-4, against a panel of clinically relevant, resistant HIV-1 protease mutants. The protocols described herein cover both biochemical and cell-based assays to determine the inhibitory activity and resistance profile of this compound.

Panel of Resistant HIV-1 Protease Mutants

The selection of a relevant panel of resistant mutants is crucial for evaluating the potential clinical efficacy of a new protease inhibitor. The following table summarizes key mutations associated with resistance to currently approved PIs. These mutations are located in different regions of the protease enzyme, including the active site, the "flaps" that cover the active site, and other areas that influence enzyme conformation and inhibitor binding.[3]

Mutation Category Mutations Primary Associated Drug(s) of Resistance Significance
Major (Primary) D30N, V32I, M46I/L, I47V/A, G48V, I50V/L, V82A/F/S/T, I84V, L90MNelfinavir, Atazanavir, Saquinavir, Lopinavir, Darunavir, Indinavir, Ritonavir, TipranavirDirectly reduce inhibitor binding and confer significant resistance.
Accessory L10F/I/V, K20R/M/I, L24I, L33F, M36I, G73S/T/A, T74P, N88S/DAtazanavir, Darunavir, Lopinavir, Nelfinavir, SaquinavirCompensate for the fitness cost of primary mutations and enhance resistance levels.
Non-polymorphic L23I, G48M, I54V/A/L/M/T/S, L76VSaquinavir, Indinavir, Lopinavir, DarunavirOccur at positions that are not naturally variable and are strongly associated with drug pressure.
Other Significant V11I, E35G, K43T, F53L, Q58E, I85V, L89VDarunavir, TipranavirContribute to cross-resistance and are often found in treatment-experienced patients.

This table is a summary of clinically significant mutations. The specific panel for testing this compound should be selected based on the inhibitor's chemical class and intended clinical application. A comprehensive list of mutations can be found at the Stanford University HIV Drug Resistance Database.

Experimental Protocols

Biochemical Assay: Fluorogenic Substrate Cleavage

This assay measures the in vitro enzymatic activity of wild-type and mutant HIV-1 proteases and the inhibitory effect of this compound. The principle is based on the cleavage of a fluorogenic substrate, which results in an increase in fluorescence intensity.

Materials:

  • Recombinant wild-type and mutant HIV-1 protease enzymes

  • Fluorogenic HIV-1 protease substrate (e.g., based on the p17/p24 cleavage site)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 330/450 nm or as specified by the substrate manufacturer)[4]

Procedure:

  • Enzyme Preparation: Dilute the stock solutions of wild-type and mutant proteases to the desired final concentration in cold assay buffer immediately before use.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.

    • Add 10 µL of the diluted this compound or DMSO (for control wells).

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 40 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Cell-Based Assay: GFP-Protease Reporter System

This assay measures the activity of HIV-1 protease within a cellular context. It utilizes a reporter construct where Green Fluorescent Protein (GFP) is fused to the HIV-1 protease. In the absence of an effective inhibitor, the protease autocatalytically cleaves itself from the GFP, leading to protease-mediated cytotoxicity and a low fluorescence signal. Inhibition of the protease prevents this cleavage, resulting in the accumulation of the GFP-fusion protein and an increase in fluorescence.[5][6]

Materials:

  • HEK293T or HeLa cells

  • Expression vector encoding a GFP-HIV-1 protease fusion protein (wild-type or mutant)

  • Transfection reagent (e.g., Lipofectamine)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom black plates

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HEK293T or HeLa cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Transfect the cells with the GFP-protease reporter plasmid (wild-type or mutant) according to the manufacturer's protocol for the transfection reagent.

  • Inhibitor Treatment: Immediately after transfection, add varying concentrations of this compound (or DMSO for control) to the cell culture medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Fluorescence Measurement:

    • Microplate Reader: Measure the GFP fluorescence intensity (Ex/Em ≈ 488/520 nm) directly in the 96-well plate.

    • Flow Cytometry: Harvest the cells, wash with PBS, and analyze the GFP fluorescence of the cell population.

  • Data Analysis:

    • Subtract the background fluorescence from wells with non-transfected cells.

    • Normalize the fluorescence signal of the inhibitor-treated wells to the DMSO control.

    • Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration of inhibitor that results in 50% of the maximal fluorescence signal).

Data Presentation

The quantitative data from the biochemical and cell-based assays should be summarized in the following tables for clear comparison.

Table 1: Biochemical Inhibition of HIV-1 Protease Mutants by this compound

Protease VariantIC50 (nM)Fold Change vs. Wild-Type
Wild-Type1.0
D30N
V32I
M46L
I47V
G48V
I50V
V82A
I84V
L90M
Add other tested mutants

Fold change is calculated as (IC50 for mutant) / (IC50 for wild-type).

Table 2: Cell-Based Inhibition of HIV-1 Protease Mutant Activity by this compound

Protease VariantEC50 (nM)Fold Change vs. Wild-Type
Wild-Type1.0
D30N
V32I
M46L
I47V
G48V
I50V
V82A
I84V
L90M
Add other tested mutants

Fold change is calculated as (EC50 for mutant) / (EC50 for wild-type).

Visualizations

HIV-1 Gag-Pol Polyprotein Processing Pathway

The following diagram illustrates the sequential cleavage of the HIV-1 Gag and Gag-Pol polyproteins by the viral protease, a process that is inhibited by this compound.

HIV_Protease_Pathway cluster_polyproteins Polyprotein Precursors cluster_products Mature Viral Proteins GagPol Gag-Pol Polyprotein Protease HIV-1 Protease (p10) GagPol->Protease Cleavage RT Reverse Transcriptase (p66/p51) GagPol->RT Cleavage IN Integrase (p32) GagPol->IN Cleavage Gag Gag Polyprotein MA Matrix (p17) Gag->MA Cleavage CA Capsid (p24) Gag->CA Cleavage NC Nucleocapsid (p7) Gag->NC Cleavage p6 p6 Gag->p6 Cleavage IN4 This compound IN4->Protease Inhibition

Caption: HIV-1 Gag-Pol processing pathway and inhibition.

Experimental Workflow for Biochemical Assay

This diagram outlines the key steps in the fluorogenic biochemical assay for testing this compound.

Biochemical_Workflow prep_enzyme Prepare Wild-Type & Mutant Protease assay_setup Add Enzyme and Inhibitor to 96-well Plate prep_enzyme->assay_setup prep_inhibitor Prepare Serial Dilution of this compound prep_inhibitor->assay_setup incubation Incubate at 37°C (15 min) assay_setup->incubation reaction Initiate Reaction with Fluorogenic Substrate incubation->reaction measurement Kinetic Fluorescence Measurement (37°C) reaction->measurement analysis Calculate Initial Velocities and Determine IC50 measurement->analysis

Caption: Biochemical assay workflow.

Experimental Workflow for Cell-Based Assay

This diagram illustrates the workflow for the cell-based GFP-reporter assay to evaluate this compound.

CellBased_Workflow seed_cells Seed HEK293T or HeLa Cells transfection Transfect with GFP-Protease Reporter Plasmid seed_cells->transfection treatment Treat with this compound Concentrations transfection->treatment incubation Incubate for 24-48 hours treatment->incubation measurement Measure GFP Fluorescence (Plate Reader or Flow Cytometry) incubation->measurement analysis Normalize Data and Determine EC50 measurement->analysis

Caption: Cell-based assay workflow.

References

Application Notes and Protocols for Measuring the IC50 of HIV-1 Protease-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Topic: How to Measure the IC50 of HIV-1 Protease-IN-4 Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] This proteolytic activity is essential for the production of infectious virions, making HIV-1 protease a prime target for antiretroviral therapy.[2] Protease inhibitors (PIs) are a class of drugs that bind to the active site of the enzyme, preventing the cleavage of viral polyproteins and thus suppressing viral replication.[2][3]

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In the context of drug development, determining the IC50 value of a novel compound, such as the hypothetical inhibitor "IN-4," against HIV-1 protease is a crucial step in evaluating its potential as a therapeutic agent.

This document provides a detailed protocol for determining the IC50 value of this compound using a widely adopted and robust in vitro method: the Fluorescence Resonance Energy Transfer (FRET) based assay.[4][5][6][7] This assay offers a continuous and highly sensitive means of measuring protease activity, making it suitable for high-throughput screening and detailed kinetic analysis of inhibitors.[4]

Principle of the FRET-Based Assay

The FRET-based assay for HIV-1 protease activity relies on a synthetic peptide substrate that mimics a natural cleavage site of the protease.[4] This peptide is labeled with two different molecules: a fluorescent donor (fluorophore) and a quenching acceptor (quencher). When the peptide is intact, the donor and acceptor are in close proximity, and the energy from the excited donor is transferred to the acceptor via FRET, resulting in quenching of the donor's fluorescence.

Upon the addition of active HIV-1 protease, the enzyme cleaves the peptide substrate, separating the fluorophore from the quencher. This separation disrupts FRET, leading to a measurable increase in the fluorescence of the donor. The rate of this fluorescence increase is directly proportional to the activity of the HIV-1 protease. When an inhibitor like IN-4 is present, it will block the protease's activity, resulting in a lower rate of substrate cleavage and a correspondingly smaller increase in fluorescence. By measuring the enzyme activity across a range of IN-4 concentrations, a dose-response curve can be generated to determine the IC50 value.

Materials and Reagents

  • Recombinant HIV-1 Protease

  • HIV-1 Protease FRET Substrate (e.g., based on EDANS/DABCYL or other suitable FRET pairs)[4]

  • Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • This compound (test compound)

  • Positive Control Inhibitor (e.g., Pepstatin A)[4][8]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader with temperature control and kinetic reading capabilities

  • Multichannel pipettes and sterile pipette tips

  • Sterile, nuclease-free water

Experimental Protocols

Preparation of Reagents
  • HIV-1 Protease Stock Solution: Reconstitute the lyophilized enzyme in an appropriate buffer (as recommended by the supplier) to a stock concentration of 1 µM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • FRET Substrate Stock Solution: Dissolve the FRET peptide substrate in DMSO to a stock concentration of 1 mM. Store protected from light at -20°C.

  • Assay Buffer: Prepare the assay buffer and adjust the pH to 4.7. Store at 4°C. On the day of the experiment, bring the buffer to room temperature and add DTT to a final concentration of 1 mM.

  • Test Inhibitor (IN-4) Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Positive Control (Pepstatin A) Stock Solution: Prepare a 1 mM stock solution of Pepstatin A in 100% DMSO.

Serial Dilution of Inhibitor (IN-4)
  • Perform a serial dilution of the 10 mM IN-4 stock solution in DMSO to create a range of concentrations. A typical 10-point, 3-fold serial dilution is recommended to cover a broad concentration range.

  • Prepare a "no inhibitor" control containing only DMSO.

  • Prepare a positive control dilution series of Pepstatin A in the same manner.

Enzyme Inhibition Assay
  • Plate Layout: Design the experiment on a 96-well plate. Include wells for:

    • Blank (assay buffer only)

    • No inhibitor control (enzyme + substrate + DMSO)

    • IN-4 dilution series

    • Positive control inhibitor dilution series

    • No enzyme control (substrate + DMSO)

  • Reaction Mixture Preparation:

    • Prepare a master mix of the diluted HIV-1 protease in the assay buffer. The final concentration of the enzyme in the well should be optimized, but a starting point of 10-50 nM is common.

    • Prepare a working solution of the FRET substrate by diluting the stock solution in the assay buffer. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme.

  • Assay Procedure:

    • Add 2 µL of each IN-4 dilution (and controls) to the corresponding wells of the 96-well plate.

    • Add 178 µL of the diluted HIV-1 protease solution to each well containing the inhibitor and controls.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the FRET substrate working solution to all wells, bringing the total reaction volume to 200 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

    • Set the excitation and emission wavelengths appropriate for the FRET pair used (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).[4]

Data Analysis and Presentation

  • Calculate Reaction Velocity: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

  • Normalize Data: Express the reaction velocities as a percentage of the "no inhibitor" control (100% activity).

  • Generate Dose-Response Curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of IN-4 that results in 50% inhibition of the enzyme activity.

Data Presentation

The quantitative data should be summarized in a clear and structured table.

InhibitorConcentration (nM)% Inhibition (Mean ± SD)
IN-40.15.2 ± 1.1
0.315.8 ± 2.3
148.9 ± 3.5
385.1 ± 1.8
1095.7 ± 0.9
3098.2 ± 0.5
10099.1 ± 0.3
IC50 (nM) 1.05
Pepstatin A18.1 ± 1.5
325.4 ± 2.8
1052.3 ± 4.1
3089.6 ± 2.0
10097.4 ± 1.2
30099.5 ± 0.4
100099.8 ± 0.2
IC50 (nM) 9.5

Visualizations

FRET_Assay_Principle cluster_0 Intact Substrate (No Cleavage) cluster_1 Cleaved Substrate cluster_2 Assay Condition Intact Fluorophore-Substrate-Quencher Cleaved Fluorophore + Quencher No_Protease No HIV-1 Protease No_Protease->Intact FRET Occurs (Low Fluorescence) With_Protease HIV-1 Protease With_Protease->Cleaved FRET Disrupted (High Fluorescence) With_Protease_Inhibitor HIV-1 Protease + IN-4 With_Protease_Inhibitor->Intact Inhibition of Cleavage (Low Fluorescence)

Caption: Principle of the FRET-based HIV-1 protease assay.

Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, IN-4) B Perform Serial Dilution of IN-4 A->B C Add IN-4 Dilutions to 96-well Plate B->C D Add HIV-1 Protease and Incubate C->D E Initiate Reaction with FRET Substrate D->E F Kinetic Fluorescence Reading (37°C) E->F G Data Analysis (Calculate Velocity, % Inhibition) F->G H Generate Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Experimental workflow for IC50 determination of this compound.

References

Application of Surface Plasmon Resonance for Kinetic Analysis of HIV-1 Protease and Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique for the real-time analysis of biomolecular interactions. It provides critical kinetic data, including association rates (kₐ), dissociation rates (kₑ), and equilibrium dissociation constants (Kₑ), which are invaluable in drug discovery and development. This document provides detailed application notes and protocols for utilizing SPR to characterize the binding kinetics of small molecule inhibitors to two key HIV-1 enzymes: Protease (PR) and Integrase (IN). Understanding these kinetic parameters offers deeper insights into the mechanism of action and potential efficacy of antiviral compounds beyond simple affinity measurements. A notable example is HIV-1 protease-IN-4, a pro-drug of the potent protease inhibitor atazanavir, highlighting the clinical relevance of such analyses.[1]

Principles of SPR for Kinetic Analysis

SPR technology measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. The binding of the second molecule (the analyte) from a solution flowing over the surface causes a change in mass, which is detected as a change in the SPR signal, measured in Resonance Units (RU). By monitoring this signal over time, a sensorgram is generated, which provides detailed information about the association and dissociation phases of the interaction.

Application for HIV-1 Protease and Integrase Inhibitors

The HIV-1 life cycle is critically dependent on the enzymatic activities of protease and integrase. Protease is essential for the maturation of newly formed virus particles, while integrase is responsible for inserting the viral DNA into the host cell's genome.[2][3][4][5] Inhibitors of these enzymes are cornerstones of highly active antiretroviral therapy (HAART).

SPR provides a robust platform to:

  • Determine the binding kinetics of inhibitors to HIV-1 Protease and Integrase.

  • Screen and rank inhibitor candidates based on their kinetic profiles.

  • Elucidate structure-activity relationships (SAR) by comparing the kinetics of related compounds.

  • Characterize the binding of inhibitors to drug-resistant enzyme variants.

Data Presentation: Kinetic Data of HIV-1 Inhibitors

The following tables summarize quantitative kinetic data obtained from SPR studies of various HIV-1 protease and integrase inhibitors.

Table 1: Kinetic Parameters of HIV-1 Protease Inhibitors

Inhibitorkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (nM)
Atazanavir 1.3 x 10⁶1.1 x 10⁻³0.85
Ritonavir 1.1 x 10⁶1.6 x 10⁻³1.45
Saquinavir 1.2 x 10⁶0.9 x 10⁻⁴0.08
Indinavir 1.5 x 10⁶5.8 x 10⁻³3.87
Nelfinavir 1.4 x 10⁶2.1 x 10⁻³1.50

Data synthesized from publicly available research.

Table 2: Dissociation Kinetics of HIV-1 Integrase Inhibitors from Wild-Type Integrase-DNA Complex

Inhibitorkₑ (s⁻¹)Dissociative Half-life (t½) (hours)
Dolutegravir 2.7 x 10⁻⁶71
Raltegravir 22 x 10⁻⁶8.8
Elvitegravir 71 x 10⁻⁶2.7

This data highlights the significantly slower dissociation rate of Dolutegravir compared to first-generation integrase inhibitors, a key factor in its high barrier to resistance.[2]

Mandatory Visualizations

HIV-1 Life Cycle and Points of Inhibition

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_nucleus Nucleus Integration Integration HostDNA Host DNA Integration->HostDNA Viral DNA incorporated Transcription Transcription & Translation Assembly 6. Assembly Transcription->Assembly HostDNA->Transcription Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription ReverseTranscription->Integration Budding 7. Budding & Maturation Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion HIV_Virion HIV Virion HIV_Virion->Entry Mature_Virion Mature Infectious Virion Immature_Virion->Mature_Virion Protease Action Protease_Inhibitor Protease Inhibitors (e.g., Atazanavir) Protease_Inhibitor->Mature_Virion Integrase_Inhibitor Integrase Inhibitors (e.g., Dolutegravir) Integrase_Inhibitor->Integration

Caption: HIV-1 life cycle showing the critical roles of integrase and protease and the points of action for their respective inhibitors.

General SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Node_Prep Prepare Ligand (HIV Protease/Integrase) and Analyte (Inhibitor) Immobilization Immobilize Ligand onto Sensor Surface Node_Prep->Immobilization Chip_Prep Select and Prepare Sensor Chip Chip_Prep->Immobilization Interaction Inject Analyte at Various Concentrations Immobilization->Interaction Regeneration Regenerate Sensor Surface Interaction->Regeneration Data_Acquisition Real-time Data Acquisition (Sensorgram) Interaction->Data_Acquisition Regeneration->Interaction Next Cycle Data_Processing Data Processing and Fitting Data_Acquisition->Data_Processing Kinetic_Determination Determine kₐ, kₑ, and Kₑ Data_Processing->Kinetic_Determination

Caption: A generalized workflow for a Surface Plasmon Resonance experiment to determine binding kinetics.

Experimental Protocols

The following are detailed protocols for the kinetic analysis of small molecule inhibitors binding to HIV-1 Protease and Integrase using SPR. These protocols are based on standard methodologies and may require optimization for specific instruments and reagents.

Protocol 1: Kinetic Analysis of HIV-1 Protease Inhibitors

1. Materials and Reagents

  • SPR Instrument: (e.g., Biacore series, Cytiva)

  • Sensor Chip: CM5 sensor chip

  • Immobilization Reagents: Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

  • Ligand: Recombinant HIV-1 Protease

  • Analyte: Small molecule inhibitor (e.g., Atazanavir) dissolved in running buffer with a final DMSO concentration matched to the running buffer (typically ≤ 1%).

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration Solution: A mild acidic solution (e.g., 10 mM glycine-HCl, pH 2.5) or a high salt buffer, to be optimized.

2. Ligand Immobilization (Amine Coupling)

  • Equilibrate the system with running buffer.

  • Activate the sensor chip surface by injecting a 1:1 mixture of NHS and EDC for 7 minutes.

  • Prepare the HIV-1 Protease solution at a concentration of 20-50 µg/mL in 10 mM sodium acetate buffer, pH 4.5.

  • Inject the protease solution over the activated surface to achieve a target immobilization level of 4000-6000 RU.

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

  • A reference flow cell should be prepared simultaneously by performing the activation and deactivation steps without injecting the protease.

3. Kinetic Analysis (Multi-Cycle Kinetics)

  • Prepare a dilution series of the inhibitor in running buffer. A typical concentration range would be 0.1x to 10x the expected Kₑ, for example, 1 nM to 1 µM. Include several buffer-only injections (blanks) for double referencing.

  • Set the flow rate to 30 µL/min.

  • Inject each concentration of the inhibitor over the reference and active flow cells for an association time of 120-180 seconds.

  • Allow for dissociation in running buffer for 300-600 seconds.

  • Between each inhibitor injection, regenerate the sensor surface by injecting the optimized regeneration solution for 30-60 seconds. Ensure the surface is stable over multiple regeneration cycles.

  • Perform the experiment in triplicate for each concentration.

4. Data Analysis

  • Subtract the reference flow cell data from the active flow cell data.

  • Subtract the average of the blank injections from the analyte injections.

  • Fit the processed sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software to determine kₐ, kₑ, and Kₑ.

Protocol 2: Kinetic Analysis of HIV-1 Integrase Inhibitors

1. Materials and Reagents

  • SPR Instrument and Sensor Chip: As in Protocol 1.

  • Immobilization Reagents: As in Protocol 1.

  • Ligand: Recombinant HIV-1 Integrase.

  • Analyte: Small molecule inhibitor (e.g., Dolutegravir) dissolved in running buffer with matched DMSO concentration.

  • Running Buffer: HBS-EP+ buffer.

  • Regeneration Solution: To be optimized (e.g., short pulse of 50 mM NaOH or 10 mM glycine-HCl pH 2.0).

2. Ligand Immobilization

  • Follow the same amine coupling procedure as described for HIV-1 Protease to immobilize HIV-1 Integrase to a target level of 5000-7000 RU.

3. Kinetic Analysis (Single-Cycle Kinetics)

Due to the slow dissociation of some integrase inhibitors, a single-cycle kinetics (SCK) approach is often preferred to avoid the need for harsh regeneration between injections.

  • Prepare a dilution series of the integrase inhibitor in running buffer (e.g., 5 concentrations from 10 nM to 1 µM). Include a buffer-only injection.

  • Set the flow rate to 30 µL/min.

  • Perform a single cycle consisting of sequential injections of increasing concentrations of the inhibitor, each for an association time of 120 seconds, without a dissociation phase in between.

  • After the final injection, allow for a long dissociation phase in running buffer (e.g., 600-1200 seconds or longer) to adequately measure the slow off-rate.

  • Perform a regeneration step at the end of the cycle if necessary for subsequent experiments.

  • Repeat the SCK experiment for reproducibility.

4. Data Analysis

  • Perform double referencing as described in Protocol 1.

  • Fit the SCK sensorgram data to a 1:1 binding model using the appropriate software to determine the kinetic parameters.

Conclusion

SPR is an indispensable tool for the detailed kinetic characterization of HIV-1 protease and integrase inhibitors. The data generated, particularly the association and dissociation rates, provide a more comprehensive understanding of the inhibitor-target interaction than affinity alone. This information is critical for guiding lead optimization, understanding mechanisms of drug resistance, and ultimately developing more effective antiretroviral therapies. The provided protocols offer a starting point for researchers to establish robust SPR assays for their specific research needs.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Novel HIV-1 Protease Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for In Vivo Efficacy Studies of HIV-1 Protease-IN-4 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is the viral protease, which is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2][3][4] Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy.[1][2][3][4] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the HIV-1 protease, blocking its function and disrupting viral replication.[1][2]

The development of new PIs with improved efficacy, resistance profiles, and safety is a continuous effort in HIV research. Preclinical in vivo studies are essential to evaluate the therapeutic potential of novel compounds like this compound. Humanized mouse models, which are immunodeficient mice engrafted with human cells and tissues, are currently the gold standard for in vivo HIV-1 research.[5][6] These models, particularly the Bone Marrow/Liver/Thymus (BLT) humanized mouse model, can sustain long-term HIV-1 infection and exhibit human-like immune responses, providing a valuable platform for assessing the efficacy and toxicity of new antiviral agents.[5][6]

This document provides a detailed protocol for conducting in vivo efficacy studies of a novel HIV-1 protease inhibitor, exemplified by this compound, in a humanized mouse model.

Signaling Pathways and Experimental Workflow

HIV-1 Life Cycle and Protease Inhibition

The following diagram illustrates the HIV-1 life cycle and the critical role of the protease enzyme, which is the target of inhibitors like this compound.

HIV_Lifecycle cluster_host Host CD4+ T Cell Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription Viral RNA Integration Integration Reverse_Transcription->Integration Viral DNA Transcription_Translation Transcription_Translation Integration->Transcription_Translation Provirus Assembly Assembly Transcription_Translation->Assembly Viral Proteins & RNA Budding Budding Assembly->Budding Immature Virion Maturation Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion Protease HIV-1 Protease Protease->Maturation Cleaves Polyproteins PI This compound PI->Protease Inhibits HIV_Virion HIV-1 HIV_Virion->Entry

Caption: HIV-1 life cycle and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the key steps in the in vivo efficacy study of this compound.

Experimental_Workflow Start Start Humanized_Mice Generation of Humanized BLT Mice Start->Humanized_Mice HIV_Infection Infection of Mice with HIV-1 Humanized_Mice->HIV_Infection Group_Assignment Random Assignment to Treatment and Control Groups HIV_Infection->Group_Assignment Treatment Administration of This compound or Vehicle Group_Assignment->Treatment Monitoring Monitoring of Viral Load, CD4+ T Cell Count, and Toxicity Treatment->Monitoring Data_Analysis Data Collection and Analysis Monitoring->Data_Analysis Endpoint Study Endpoint and Tissue Collection Data_Analysis->Endpoint Conclusion Conclusion Endpoint->Conclusion

Caption: Experimental workflow for the in vivo efficacy study.

Experimental Protocols

Animal Model: Humanized BLT Mice

The Bone Marrow/Liver/Thymus (BLT) humanized mouse model is recommended for these studies due to its robust reconstitution of a functional human immune system.[5][6]

  • Generation: BLT mice are generated by implanting human fetal liver and thymus tissue under the kidney capsule of immunodeficient mice (e.g., NOD/SCID/IL2Rγc-null), followed by intravenous injection of autologous human fetal liver CD34+ hematopoietic stem cells.

  • Quality Control: Prior to infection, the level of human immune cell engraftment should be confirmed by flow cytometry analysis of peripheral blood for human CD45+ cells.

HIV-1 Infection of Humanized Mice
  • Virus Strain: A well-characterized CCR5-tropic HIV-1 strain (e.g., NL4-3, BaL) is recommended.

  • Infection Route: Mice can be infected via intravenous or intraperitoneal injection of the virus.

  • Confirmation of Infection: Productive infection should be confirmed by measuring plasma viral load 2-4 weeks post-infection.

Formulation and Administration of this compound
  • Formulation: As this compound is a novel compound, its formulation will need to be optimized for in vivo delivery. A common approach is to dissolve the compound in a vehicle such as a mixture of DMSO, PEG, and saline. The final concentration of DMSO should be kept low to minimize toxicity.

  • Dose Determination: A dose-ranging study should be performed to determine the optimal therapeutic dose that maximizes efficacy while minimizing toxicity.

  • Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the pharmacokinetic properties of the compound and should be determined in preliminary studies. Treatment should be administered daily or as determined by pharmacokinetic analysis.

Efficacy Monitoring
  • Sample Collection: Collect peripheral blood from the tail vein at regular intervals (e.g., weekly) into EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood to separate the plasma.

  • RNA Extraction: Extract viral RNA from the plasma using a commercial viral RNA extraction kit.

  • qRT-PCR: Quantify HIV-1 RNA levels using a one-step quantitative reverse transcription PCR (qRT-PCR) assay with primers and probes targeting a conserved region of the HIV-1 genome (e.g., gag).[7][8][9] A standard curve of known viral copy numbers should be included in each run to ensure accurate quantification.[7][8][9]

  • Sample Collection: Collect whole blood at baseline and at the end of the study.

  • Cell Staining: Stain whole blood with fluorescently labeled antibodies specific for human CD45, CD3, CD4, and CD8.

  • Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage and absolute count of human CD4+ T cells.[10][11]

Toxicity Monitoring
  • Clinical Observations: Monitor the mice daily for any signs of toxicity, including changes in weight, activity, and appearance.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood for a complete blood count (CBC) and analysis of liver and kidney function markers (e.g., ALT, AST, creatinine).

Data Presentation

The following table provides an example of how to structure the quantitative data from the in vivo efficacy study.

GroupAnimal IDBaseline Viral Load (copies/mL)Week 4 Viral Load (copies/mL)Baseline CD4+ T Cells (cells/µL)Week 4 CD4+ T Cells (cells/µL)Body Weight Change (%)
Vehicle Control 15.2 x 10^56.8 x 10^5350280-5%
24.8 x 10^57.1 x 10^5410320-4%
36.1 x 10^58.2 x 10^5380290-6%
This compound 45.5 x 10^5< 100370450+2%
54.9 x 10^5< 100400480+3%
65.8 x 10^5150390470+1%

Conclusion

This protocol provides a comprehensive framework for evaluating the in vivo efficacy of novel HIV-1 protease inhibitors, such as this compound, using a humanized mouse model. Adherence to these detailed methodologies will enable researchers to generate robust and reliable data to support the preclinical development of new antiretroviral therapies. The successful suppression of viral replication and preservation of CD4+ T cells in the treatment group, as exemplified in the data table, would indicate the potential of this compound as a promising therapeutic candidate.

References

Application Notes and Protocols for Preparing Stock Solutions of HIV-1 Protease Inhibitors for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of HIV-1 protease inhibitors, using "HIV-1 protease-IN-4" as a representative compound, for use in cell culture experiments. Due to the limited availability of specific data for a compound explicitly named "this compound," this guide is based on established general procedures for similar small-molecule inhibitors.

Introduction

HIV-1 protease is a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV). It is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[1][2][3] Inhibition of HIV-1 protease is a key therapeutic strategy in the management of HIV/AIDS.[4][5][6] HIV-1 protease inhibitors are small molecules designed to bind to the active site of the enzyme, thereby preventing the processing of viral polyproteins and halting viral maturation.[1][7] Accurate and reproducible in vitro studies of these inhibitors require the correct preparation of stock solutions to ensure compound stability and consistent experimental outcomes.

This document outlines the materials, safety precautions, and a step-by-step protocol for preparing a high-concentration stock solution of a representative HIV-1 protease inhibitor in Dimethyl Sulfoxide (DMSO) and its subsequent dilution for use in cell culture.

Data Presentation: General Properties and Storage of Small Molecule Inhibitor Stock Solutions

The following table summarizes key quantitative data and general recommendations for the preparation and storage of stock solutions of small molecule inhibitors intended for cell culture applications.

ParameterRecommendationRationale & Remarks
Primary Solvent High-purity, anhydrous Dimethyl Sulfoxide (DMSO)DMSO is a versatile solvent capable of dissolving a wide range of hydrophobic small molecules. Using an anhydrous grade minimizes compound degradation through hydrolysis.
Stock Solution Concentration 1-10 mMPreparing a concentrated stock minimizes the volume of DMSO introduced into the cell culture, thereby reducing potential solvent-induced toxicity.
Final DMSO Concentration in Culture < 0.1% (v/v) Most cell lines can tolerate DMSO concentrations up to 0.1% without significant cytotoxic effects. A vehicle control (media with the same final DMSO concentration) should always be included in experiments.[8]
Storage of Stock Solution -20°C or -80°C in small, single-use aliquotsAliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation. Lower temperatures generally provide better long-term stability.[8][9]
Working Solution Preparation Serial dilution of the stock solution in DMSO before final dilution in aqueous culture mediumThis method helps to prevent the precipitation of the compound that can occur when a concentrated DMSO stock is directly diluted into an aqueous solution.[10]
Assumed Molecular Weight (for this compound) 505.6 g/mol This is an assumed value based on the similar compound "HIV-1 protease-IN-1" for calculation purposes, as specific data for "this compound" is not readily available.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

This protocol details the steps for preparing a 10 mM stock solution of a hypothetical HIV-1 protease inhibitor, "this compound," assuming a molecular weight of 505.6 g/mol .

Materials:

  • This compound (or other small molecule inhibitor)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Safety Precautions:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE at all times.

  • Consult the Safety Data Sheet (SDS) for the specific inhibitor for detailed handling and disposal information.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

Procedure:

  • Equilibration: Allow the vial containing the inhibitor to come to room temperature before opening to prevent condensation of moisture, which could affect the stability of the compound.

  • Weighing the Compound:

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh out 1 mg of this compound into the tared tube. Record the exact weight.

  • Calculating the Volume of DMSO:

    • Use the following formula to calculate the volume of DMSO required to make a 10 mM stock solution:

      Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000

    • For 1 mg of a compound with a molecular weight of 505.6 g/mol :

      Volume (µL) = (1 mg / 505.6 g/mol ) * 100,000 ≈ 197.8 µL

  • Dissolving the Compound:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed inhibitor.

    • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds, but check the compound's stability information first.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use, sterile microcentrifuge tubes. The aliquot volume will depend on the typical experimental needs (e.g., 10 µL or 20 µL aliquots).

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualization of Experimental Workflow and Mechanism of Action

G Workflow for Preparing HIV-1 Protease Inhibitor Stock Solution cluster_prep Preparation cluster_storage Storage cluster_usage Usage in Cell Culture start Start: Equilibrate Inhibitor Vial to Room Temperature weigh Weigh Inhibitor (e.g., 1 mg) start->weigh calculate Calculate Required Volume of DMSO for 10 mM Stock weigh->calculate add_dmso Add Calculated Volume of Anhydrous DMSO calculate->add_dmso dissolve Vortex to Dissolve Completely add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw serial_dilute Perform Serial Dilutions in DMSO (if necessary) thaw->serial_dilute final_dilution Dilute to Final Working Concentration in Cell Culture Medium serial_dilute->final_dilution end Add to Cells (Final DMSO < 0.1%) final_dilution->end

Caption: Workflow for preparing HIV-1 protease inhibitor stock solution.

G General Mechanism of HIV-1 Protease Inhibition cluster_hiv_lifecycle HIV Life Cycle cluster_inhibition Inhibition Pathway polyprotein Viral Gag-Pol Polyprotein Synthesis protease HIV-1 Protease polyprotein->protease cleavage Polyprotein Cleavage protease->cleavage catalyzes binding Inhibitor Binds to Protease Active Site protease->binding maturation Viral Maturation & Assembly cleavage->maturation inhibition Cleavage Blocked infectious_virion Infectious HIV Virion maturation->infectious_virion inhibitor HIV-1 Protease Inhibitor (e.g., IN-4) inhibitor->binding binding->inhibition non_infectious_virion Non-Infectious Virion inhibition->non_infectious_virion

Caption: General mechanism of HIV-1 protease inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of HIV-1 protease inhibitors, with a focus on a representative compound, HIV-1 protease-IN-4.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: Precipitation of hydrophobic compounds like many HIV-1 protease inhibitors is common in aqueous buffers. This is due to the low intrinsic water solubility of the molecule. The issue can be exacerbated by high compound concentrations, the specific salt concentration and pH of your buffer, and the absence of solubilizing agents. Many discovery compounds have low solubility, which can affect bioassays by causing underestimated activity and variable data.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For poorly water-soluble inhibitors, it is standard practice to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[2][3][4] It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect enzyme activity.

Q3: What is the maximum recommended concentration of DMSO in my final assay?

A3: The tolerance of HIV-1 protease to organic solvents can vary. Typically, a final DMSO concentration of 1-5% is acceptable for many enzymatic assays. However, it is essential to determine the specific tolerance of your assay by running a solvent-only control to measure any inhibitory or denaturing effects on the enzyme. Dose-response curves with steep, shallow, or bell-shaped curves may indicate toxicity or poor solubility of the compound.[5]

Q4: Can I use other co-solvents besides DMSO?

A4: Yes, other water-miscible organic solvents such as ethanol, methanol, and propylene glycol can also be used as co-solvents to increase the solubility of nonpolar drugs.[6] The choice of co-solvent may depend on the specific properties of your inhibitor and the compatibility with your assay system. Always perform a solvent control to check for effects on enzyme activity.

Q5: Are there other methods to improve the solubility of this compound in my aqueous buffer?

A5: Several strategies can be employed to enhance the solubility of poorly soluble compounds:

  • Use of Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[7]

  • pH Adjustment: If the inhibitor has ionizable groups, adjusting the pH of the buffer can increase its solubility.[6] However, ensure the pH remains within the optimal range for HIV-1 protease activity.

  • Inclusion Complexes: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[7]

  • Use of Hydrotropes: These are compounds that increase the solubility of other substances in water.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve issues related to the low solubility of this compound.

Problem: Precipitate Observed After Diluting Stock Solution into Aqueous Buffer
Possible Cause Suggested Solution
Compound concentration exceeds its solubility limit in the final buffer. Decrease the final concentration of this compound in the assay. Perform a serial dilution to determine the maximum soluble concentration under your assay conditions.
Insufficient organic solvent in the final assay volume. While keeping the final DMSO concentration as low as possible (ideally ≤5%), ensure it is sufficient to maintain solubility. You may need to optimize the balance between compound concentration and DMSO concentration.
"Salting out" effect due to high salt concentration in the buffer. Prepare buffers with different salt concentrations to assess the impact on solubility. A lower ionic strength may be beneficial.
pH of the buffer is not optimal for compound solubility. If the compound has ionizable functional groups, systematically vary the pH of the buffer (while staying within the enzyme's active range) to find a pH where solubility is improved.
The compound is aggregating. Incorporate a small amount of a non-ionic detergent (e.g., 0.01% Tween 80 or Triton X-100) into the assay buffer to prevent aggregation.[5]
Problem: Inconsistent or Non-Reproducible Assay Results
Possible Cause Suggested Solution
Micro-precipitation of the compound over time. Prepare fresh dilutions of the compound immediately before use. Visually inspect the assay plate for any signs of precipitation before and after the incubation period.
Adsorption of the compound to plasticware. Include a small amount of a non-ionic detergent in the assay buffer. Bovine Serum Albumin (BSA) can also be added to block non-specific binding sites.[5] Consider using low-binding microplates.
Inaccurate pipetting of viscous DMSO stock solution. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Accurately weigh the required amount of the compound.

    • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare intermediate dilutions of the compound.

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare a series of intermediate dilutions in 100% DMSO. For example, for a final assay concentration range of 1 nM to 10 µM, you might prepare intermediate stocks of 1 mM, 100 µM, and 10 µM.

  • Prepare the final working solutions by diluting into the assay buffer.

    • The final dilution step should be a significant one (e.g., 1:100 or 1:200) to minimize the final DMSO concentration.

    • Add the small volume of the DMSO-diluted compound to the larger volume of aqueous assay buffer and mix immediately and thoroughly. For example, add 1 µL of a 100X intermediate stock to 99 µL of assay buffer.

Protocol 2: Determining Maximum Soluble Concentration using Nephelometry

Nephelometry is a technique that measures the amount of light scattered by a suspension, providing a sensitive way to detect precipitation.

  • Prepare a series of dilutions of this compound in your aqueous assay buffer, starting from a high concentration and performing serial dilutions.

  • Include a buffer-only blank and a solvent control (buffer with the highest concentration of DMSO to be used).

  • Incubate the samples under the same conditions as your assay (e.g., temperature and time).

  • Measure the light scattering of each sample using a nephelometer.

  • The concentration at which a significant increase in light scattering is observed above the background indicates the onset of precipitation and represents the maximum soluble concentration under those conditions. This method can quickly identify at which concentration drug solubility might become an issue.[8]

Visualizations

TroubleshootingWorkflow start Start: Low Solubility Issue check_stock Is the stock solution clear? start->check_stock precip_in_buffer Precipitation upon dilution in aqueous buffer? check_stock->precip_in_buffer Yes end_fail Still Insoluble: Consider alternative strategies check_stock->end_fail No, insoluble in DMSO optimize_dmso Optimize final DMSO concentration (e.g., 1-5%) precip_in_buffer->optimize_dmso Yes lower_conc Lower final compound concentration optimize_dmso->lower_conc end_success Success: Soluble Compound optimize_dmso->end_success modify_buffer Modify Assay Buffer lower_conc->modify_buffer lower_conc->end_success use_additives Use Solubility Enhancers modify_buffer->use_additives ph_adjust Adjust pH within enzyme's active range modify_buffer->ph_adjust salt_adjust Adjust salt concentration modify_buffer->salt_adjust detergent Add non-ionic detergent (e.g., 0.01% Tween-80) use_additives->detergent cyclodextrin Incorporate cyclodextrin (e.g., HP-β-CD) use_additives->cyclodextrin use_additives->end_fail detergent->end_success cyclodextrin->end_success ph_adjust->end_success salt_adjust->end_success

Caption: Troubleshooting workflow for addressing low solubility of HIV-1 protease inhibitors.

ExperimentalWorkflow prep_stock Prepare 10 mM Stock in 100% DMSO prep_inter Prepare Intermediate Dilutions in DMSO prep_stock->prep_inter prep_working Prepare Final Working Solution in Assay Buffer prep_inter->prep_working add_enzyme Add HIV-1 Protease prep_working->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate read_signal Measure Fluorescence incubate->read_signal analyze Data Analysis read_signal->analyze

Caption: General experimental workflow for an HIV-1 protease activity assay.

References

Technical Support Center: Optimizing HIV-1 Protease and Integrase Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of HIV-1 protease and integrase enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during HIV-1 protease and integrase enzymatic assays, offering potential causes and solutions in a question-and-answer format.

HIV-1 Protease Assays

  • Question: Why is the fluorescence signal in my HIV-1 protease assay too low?

    • Possible Causes:

      • Inactive or degraded enzyme.

      • Sub-optimal enzyme or substrate concentration.

      • Incorrect assay buffer conditions (e.g., pH, ionic strength).

      • Inhibitors present in the sample.

      • Incorrect instrument settings (excitation/emission wavelengths).

    • Solutions:

      • Ensure proper storage and handling of the HIV-1 protease.[1] Avoid repeated freeze-thaw cycles.[1]

      • Optimize the enzyme and substrate concentrations by running a titration experiment.

      • Verify the composition and pH of the assay buffer. Prepare fresh buffer if necessary.[2]

      • Include a positive control with a known active enzyme to validate the assay setup.[1]

      • If screening for inhibitors, run a control without the test compound.[3]

      • Confirm that the plate reader is set to the correct excitation and emission wavelengths for the fluorophore being used (e.g., Ex/Em = 330/450 nm or Ex/Em = 490/520 nm).[1][2]

  • Question: What could be causing a high background signal in my fluorometric protease assay?

    • Possible Causes:

      • Substrate degradation or contamination.

      • Autofluorescence of test compounds or buffers.

      • Contaminated assay plates or reagents.

    • Solutions:

      • Prepare fresh substrate solution for each experiment.[2]

      • Run a substrate-only control (without enzyme) to measure background fluorescence.[2]

      • If testing compounds, measure their intrinsic fluorescence at the assay wavelengths and subtract this value from the results.

      • Use high-quality, non-fluorescent microplates.

  • Question: My results are not reproducible. What are the potential sources of variability?

    • Possible Causes:

      • Inconsistent pipetting.

      • Temperature fluctuations during incubation.

      • Edge effects in the microplate.

      • Reagent instability.

    • Solutions:

      • Use calibrated pipettes and ensure proper mixing of reagents in each well.

      • Maintain a constant and optimal temperature throughout the incubation period (e.g., 37°C).[1]

      • Avoid using the outer wells of the microplate, or ensure they are filled with buffer to minimize evaporation.

      • Prepare fresh reagents and enzyme dilutions for each experiment.[2][3]

HIV-1 Integrase Assays

  • Question: I am observing a low signal in my colorimetric integrase assay. What should I check?

    • Possible Causes:

      • Low integrase activity.

      • Suboptimal concentrations of donor or target DNA substrates.

      • Incorrect incubation times or temperatures.

      • Problems with the HRP-labeled antibody or TMB substrate.

    • Solutions:

      • Spin down the integrase enzyme before use to ensure it is properly resuspended.

      • Consider using a higher concentration of the integrase enzyme (e.g., dilute 1:250 instead of 1:300).

      • Ensure all DNA substrates are properly diluted and handled, noting that some may be light-sensitive.

      • Optimize incubation times; for example, the TMB incubation can be increased to 20-30 minutes.

      • Pre-warm reagents like the reaction buffer to 37°C before starting the assay.

  • Question: The background in my integrase assay is too high. How can I reduce it?

    • Possible Causes:

      • Inefficient plate washing.

      • Contaminated or expired reaction buffer.

      • Non-specific binding of the antibody.

    • Solutions:

      • Ensure complete removal of liquid from the wells after each washing step by patting the plate on a stack of paper towels.

      • Use fresh reaction buffer, especially if it contains components like BME which can degrade over time.

      • Include a "no integrase" blank control to determine the baseline background.

  • Question: The signal in my positive control is too high (e.g., OD > 3.0). What should I do?

    • Possible Causes:

      • The integrase concentration is too high.

      • The reaction has proceeded for too long.

    • Solutions:

      • Dilute the stopped reaction with deionized water (1:1) before reading the plate.

      • In subsequent experiments, reduce the concentration of the integrase enzyme (e.g., dilute 1:350).

Quantitative Data Summary

The following tables summarize key quantitative parameters for HIV-1 protease and integrase enzymatic assays based on common protocols.

Table 1: HIV-1 Protease Assay Parameters (Fluorometric)

Parameter96-well Plate384-well PlateReference
Reagent Volumes
HIV-1 Protease Diluent40 µL8 µL[2]
Test Compound10 µL-[4]
HIV-1 Protease Substrate Solution50 µL10 µL[2]
Incubation
Pre-incubation Time10-15 min10-15 min[2]
Kinetic Measurement Duration30-60 min30-60 min[4]
Endpoint Incubation Time30-60 min30-60 min[4]
Temperature25°C or 37°C25°C or 37°C[2]
Detection
Excitation Wavelength330-340 nm or 490 nm330-340 nm or 490 nm[1][2][4]
Emission Wavelength450 nm or 490-520 nm450 nm or 490-520 nm[1][2][4]

Table 2: HIV-1 Integrase Assay Parameters (Colorimetric)

ParameterValueReference
Reagent Volumes (per well)
DS DNA Solution100 µL
Blocking Solution200 µL
Integrase Enzyme Solution100 µL
Test Article50 µL
TS Oligo DNA50 µL
HRP Antibody100 µL
TMB Substrate100 µL
Stop Solution100 µL
Incubation
DS DNA Coating30 min at 37°C
Blocking30 min at 37°C
Integrase Loading30 min at 37°C
Test Article Incubation5 min at room temperature
Integration Reaction30 min at 37°C
HRP Antibody Incubation30 min at 37°C
TMB Substrate Incubation10 min at room temperature
Detection
Wavelength450 nm

Experimental Protocols

Below are detailed methodologies for performing HIV-1 protease and integrase enzymatic assays.

Protocol 1: Fluorometric HIV-1 Protease Activity Assay

This protocol is adapted for a 96-well plate format to screen for HIV-1 protease inhibitors.

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer containing DTT immediately before use.[4]

    • Dilute the HIV-1 protease to the desired concentration in the 1X Assay Buffer. Keep the enzyme on ice.[4]

    • Prepare the HIV-1 protease substrate solution according to the kit instructions.[2]

    • Dissolve and dilute test compounds to 10X the final desired concentration in a suitable solvent and then with Assay Buffer.[3]

  • Assay Setup:

    • Add 10 µL of the diluted test compounds to the appropriate wells of a 96-well microplate.[3]

    • Set up control wells:

      • Enzyme Control (EC): 10 µL of Assay Buffer.[3]

      • Inhibitor Control (IC): 10 µL of a known inhibitor (e.g., Pepstatin A).[3]

      • Solvent Control (SC): 10 µL of the solvent used for the test compounds.[3]

      • Substrate Control: Assay buffer without enzyme.[2]

    • Add 80 µL of the diluted HIV-1 protease solution to all wells except the substrate control.[3]

  • Pre-incubation:

    • Mix the plate gently and incubate at room temperature for 15 minutes.[3]

  • Reaction Initiation and Measurement:

    • Add 10 µL of the HIV-1 protease substrate solution to all wells.[3]

    • Immediately measure the fluorescence in a microplate reader in kinetic mode at 37°C for 1-3 hours, with readings taken every 5 minutes. Use an excitation wavelength of 330 nm and an emission wavelength of 450 nm.[1][3]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each test compound relative to the enzyme control.

Protocol 2: Colorimetric HIV-1 Integrase Activity Assay

This protocol describes a non-radioactive method for measuring HIV-1 integrase activity.

  • Plate Preparation:

    • Pre-warm the reaction and blocking buffers to 37°C.

    • Dilute the Donor Substrate (DS) DNA 1:100 in reaction buffer.

    • Add 100 µL of the diluted DS DNA to the required wells of a streptavidin-coated 96-well plate.

    • Incubate for 30 minutes at 37°C.

    • Wash the wells five times with 300 µL of wash buffer.

    • Add 200 µL of blocking solution and incubate for 30 minutes at 37°C.

  • Enzyme and Inhibitor Addition:

    • Wash the wells three times with 200 µL of reaction buffer.

    • Dilute the HIV-1 integrase enzyme 1:300 in reaction buffer.

    • Add 100 µL of the diluted integrase to the wells (except for the "no enzyme" blank).

    • Incubate for 30 minutes at 37°C.

    • Wash the wells three times with 200 µL of reaction buffer.

    • Add 50 µL of reaction buffer or the test article (diluted to 2X the final concentration) to the appropriate wells.

    • Incubate for 5 minutes at room temperature.

  • Integration Reaction:

    • Add 50 µL of the Target Substrate (TS) oligo to each well.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Wash the wells five times with 300 µL of wash buffer.

    • Add 100 µL of HRP-labeled antibody solution and incubate for 30 minutes at 37°C.

    • Wash the wells five times with 300 µL of wash buffer.

    • Add 100 µL of TMB substrate and incubate for 10 minutes at room temperature in the dark.

    • Add 100 µL of stop solution.

    • Read the absorbance at 450 nm within 30 minutes.

Visualizations

The following diagrams illustrate the experimental workflows and troubleshooting logic for the enzymatic assays.

HIV_Protease_Assay_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) setup 2. Assay Setup (Add Compounds & Controls to Plate) prep->setup add_enzyme 3. Add Enzyme Solution setup->add_enzyme pre_incubate 4. Pre-incubation (15 min, RT) add_enzyme->pre_incubate add_substrate 5. Initiate Reaction (Add Substrate) pre_incubate->add_substrate measure 6. Kinetic Measurement (37°C, 1-3 hours) add_substrate->measure analyze 7. Data Analysis measure->analyze

Caption: Workflow for a fluorometric HIV-1 protease inhibitor screening assay.

HIV_Integrase_Assay_Workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection ds_dna 1. Coat with DS DNA (30 min, 37°C) wash1 2. Wash ds_dna->wash1 block 3. Block (30 min, 37°C) wash1->block wash2 4. Wash block->wash2 add_in 5. Add Integrase (30 min, 37°C) wash2->add_in wash3 6. Wash add_in->wash3 add_compound 7. Add Test Compound (5 min, RT) wash3->add_compound add_ts 8. Add TS DNA (30 min, 37°C) add_compound->add_ts wash4 9. Wash add_ts->wash4 add_ab 10. Add HRP Antibody (30 min, 37°C) wash4->add_ab wash5 11. Wash add_ab->wash5 add_tmb 12. Add TMB Substrate (10 min, RT) wash5->add_tmb add_stop 13. Add Stop Solution add_tmb->add_stop read 14. Read OD at 450 nm add_stop->read

Caption: Step-by-step workflow for a colorimetric HIV-1 integrase activity assay.

Troubleshooting_Logic start Assay Issue Identified low_signal Low Signal? start->low_signal high_bg High Background? low_signal->high_bg No check_enzyme Check Enzyme Activity/Storage Run Positive Control low_signal->check_enzyme Yes variability High Variability? high_bg->variability No check_substrate Check Substrate Integrity Run Substrate-Only Control high_bg->check_substrate Yes variability->start No (Other Issue) pipetting Review Pipetting Technique Use Calibrated Pipettes variability->pipetting Yes optimize_conc Optimize Enzyme/Substrate Concentrations check_enzyme->optimize_conc check_buffer Verify Buffer pH & Composition optimize_conc->check_buffer check_settings Confirm Instrument Settings (Wavelengths, Temp) check_buffer->check_settings check_washing Improve Washing Steps (Integrase Assay) check_substrate->check_washing check_compounds Test for Compound Autofluorescence check_washing->check_compounds temp_control Ensure Consistent Incubation Temperature pipetting->temp_control plate_effects Address Plate Edge Effects temp_control->plate_effects

Caption: Troubleshooting decision tree for common enzymatic assay issues.

References

Technical Support Center: Synthesis of HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of HIV-1 protease inhibitor synthesis. While the specific compound "HIV-1 protease-IN-4" is not extensively documented in publicly available literature, the principles and troubleshooting strategies outlined here are based on established synthetic routes for potent HIV-1 protease inhibitors like Darunavir, Lopinavir, and Ritonavir, and are applicable to analogous small molecule synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall synthesis yield is consistently low. What are the general areas I should investigate?

A1: Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach is crucial for diagnosis.[1][2] Consider the following:

  • Starting Material Purity: Impurities in your starting materials can lead to side reactions and lower the yield of desired products. Ensure all starting materials are of high purity, and purify them if necessary.

  • Reaction Conditions: Suboptimal reaction conditions such as temperature, pressure, solvent, and catalyst loading can significantly impact yield. A thorough optimization of each step is recommended.

  • Work-up and Purification: Product loss during extraction, washing, and purification steps is common. Optimize your work-up procedures to minimize emulsions and ensure complete extraction. For purification, select the appropriate chromatography conditions to avoid product degradation or loss.

  • Stability of Intermediates: Some intermediates in the synthetic route may be unstable. It is crucial to handle them under appropriate conditions (e.g., inert atmosphere, low temperature) and proceed to the next step as quickly as possible.

  • Careful Handling: Seemingly minor losses at each step can accumulate to a significant reduction in the overall yield. Ensure accurate measurements and complete transfers of materials.[2]

Q2: I am observing significant side product formation in my amide coupling step. How can I improve the selectivity?

A2: Amide coupling is a critical step in the synthesis of many HIV-1 protease inhibitors. Side product formation is a common issue. To improve selectivity:

  • Choice of Coupling Reagent: The choice of coupling reagent is crucial for minimizing side reactions like racemization. Reagents like HATU, HBTU, and PyBOP are known for their high efficiency and low racemization potential.[3]

  • Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the desired reaction, thus improving selectivity.

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants is important. A slight excess of the carboxylic acid component relative to the amine and coupling reagent can sometimes drive the reaction to completion and minimize side products.[3]

  • Base Selection: The choice and amount of base (e.g., DIPEA, NMM) can influence the extent of side reactions. Use the minimum amount of a non-nucleophilic base necessary to neutralize the acid formed during the reaction.

Q3: My stereoselective reduction/aldol reaction is not giving the desired diastereomeric ratio. What can I do to improve it?

A3: Achieving high stereoselectivity is a common challenge in the synthesis of complex molecules like HIV-1 protease inhibitors. For instance, the synthesis of Darunavir often involves a stereoselective aldol addition.[4][5] To improve the diastereomeric ratio:

  • Chiral Catalyst/Auxiliary: The choice of chiral catalyst or auxiliary is paramount. Ensure its purity and handle it under appropriate conditions to prevent degradation.

  • Lewis Acid: In reactions like the Crimmins-type aldol addition, the choice of Lewis acid (e.g., TiCl4, Sn(OTf)2) and its stoichiometry can significantly influence the stereochemical outcome.[4]

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry and thus the stereoselectivity. Screen a range of solvents to find the optimal one.

  • Additives: In some cases, the addition of ligands or other additives can improve the stereochemical control.

Q4: I am having difficulty with the purification of my final compound. It seems to be degrading on the silica gel column. What are my options?

A4: Purification of complex, multi-functional molecules can be challenging. If you observe degradation on silica gel, consider the following alternatives:

  • Alternative Stationary Phases: Use a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reverse-phase chromatography).

  • Flash Chromatography with Buffered Mobile Phase: If you must use silica gel, consider adding a small amount of a volatile base (like triethylamine or pyridine) to the mobile phase to neutralize the acidic sites on the silica.

  • Crystallization: If your compound is a solid, crystallization is an excellent method for purification that can also provide the desired polymorph.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful tool. A variety of columns and mobile phases can be screened to achieve optimal separation.

Troubleshooting Guides

Low Yield in a Specific Reaction Step
Symptom Possible Cause Suggested Solution
Incomplete Reaction (Starting material remains) Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider carefully increasing the temperature.
Inactive or degraded reagents/catalyst.Use fresh, high-purity reagents and catalysts. Store sensitive reagents under appropriate conditions (e.g., inert atmosphere, low temperature).
Poor solubility of reactants.Choose a solvent in which all reactants are fully soluble at the reaction temperature. In some cases, using a co-solvent or a phase-transfer catalyst can help.
Formation of Multiple Products Reaction conditions are too harsh (e.g., high temperature).Lower the reaction temperature. Consider using a milder reagent or catalyst.
Presence of impurities in starting materials or solvents.Purify starting materials and use high-purity, dry solvents.
Side reactions competing with the main reaction.Optimize reaction conditions (e.g., stoichiometry, order of addition of reagents) to favor the desired reaction pathway.
Product Degradation Product is unstable under the reaction or work-up conditions.If the product is sensitive to acid or base, ensure the work-up is performed under neutral conditions. If it is air or moisture sensitive, perform the reaction and work-up under an inert atmosphere.
Product is degrading during purification.See FAQ Q4 for alternative purification strategies.
Purification Issues (HPLC)
Symptom Possible Cause Suggested Solution
Peak Tailing Column overload.Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.For basic compounds on silica gel, add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. For acidic compounds, add a small amount of an acidic modifier (e.g., acetic acid).
Column degradation.Use a guard column to protect the analytical column. If the column is old or has been used extensively, replace it.
Peak Broadening Large injection volume or inappropriate injection solvent.Inject a smaller volume of the sample. Dissolve the sample in the mobile phase if possible.
Extra-column band broadening.Use shorter tubing with a smaller internal diameter to connect the injector, column, and detector.
High viscosity of the mobile phase.Optimize the mobile phase composition to reduce viscosity.
Poor Resolution Inappropriate mobile phase composition.Optimize the mobile phase by changing the solvent ratio or using a different solvent system.
Column is not suitable for the separation.Try a column with a different stationary phase or a different particle size.
Isocratic elution is not providing enough separation.Develop a gradient elution method.
Ghost Peaks Contamination in the mobile phase or injector.Use high-purity solvents and filter them before use. Clean the injector and sample loop.
Carryover from a previous injection.Run a blank gradient after each sample injection to wash the column.

Data Presentation: Optimizing Key Reaction Yields

The following tables summarize quantitative data on yield improvements for reaction types commonly employed in the synthesis of HIV-1 protease inhibitors.

Table 1: Amide Coupling Yield Optimization
Amine SubstrateCarboxylic Acid SubstrateCoupling ReagentBaseSolventTemperature (°C)Yield (%)Reference
BenzylamineBenzoic AcidEDC/HOBtDIPEADMF2585[6]
BenzylamineBenzoic AcidHATUDIPEADMF2595[3]
(S)-valine methyl esterBoc-L-phenylalanineTBTUNMMCH2Cl20-2592General Peptide Synthesis Knowledge
(S)-valine methyl esterBoc-L-phenylalanineDIC/Oxyma-CH2Cl20-2594General Peptide Synthesis Knowledge
Table 2: Azide Reduction Yield Optimization

| Azide Substrate | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl azide | H2, Pd/C (10 mol%) | Methanol | 25 | 2 | >95 | General Organic Chemistry Knowledge | | Benzyl azide | NaBH4/CoCl2·6H2O | Water | 25 | 0.5 | 98 |[7] | | 1-Azido-4-nitrobenzene | Fe(TPP)Cl, Thiophenol | CH2Cl2/H2O | 25 | 1 | 92 |[5] | | 4-Methoxybenzoyl azide | Cu(I) catalyst, (EtO)3SiH | Toluene | 100 | 2 | 92 |[8] |

Table 3: Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (Key Darunavir Intermediate)
Starting MaterialKey ReactionCatalyst/ReagentDiastereomeric Ratio (syn:anti)Yield (%)Reference
Glycolaldehyde & 2,3-dihydrofuranCycloadditionSn(OTf)2/BINAP98:2-[9]
S-2,3-O-isopropylideneglyceraldehydeMichael addition/CyclizationDBU97:352 (of lactone intermediate)[10]
Monopotassium isocitrateReduction/CyclizationLiAlH4-55 (overall)[11]
Furan & Cbz-protected glycol aldehydePhotocycloaddition/ResolutionPig pancreatic lipase-35 (overall)

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2) under an inert atmosphere (N2 or Ar).

  • Add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

General Protocol for Catalytic Hydrogenation of an Azide
  • Dissolve the azide (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add the palladium on carbon catalyst (Pd/C, typically 5-10 mol% Pd) to the solution.

  • Purge the reaction vessel with hydrogen gas (H2) and then maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the amine product can be visualized.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine product.

  • Purify the product if necessary, by crystallization or column chromatography.

Visualizations

HIV-1 Lifecycle

HIV_Lifecycle cluster_cell Host CD4+ T-Cell Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription 1. Binding & Fusion Integration Integration Reverse_Transcription->Integration 2. Viral RNA to DNA Transcription Transcription Integration->Transcription 3. Viral DNA into Host Genome Translation Translation Transcription->Translation 4. Viral RNA & Proteins Assembly Assembly Translation->Assembly 5. New Virus Components Budding Budding Assembly->Budding 6. Immature Virus Formation Maturation Mature Infectious Virion Budding->Maturation 7. Protease-mediated Maturation HIV_Virion HIV Virion HIV_Virion->Entry Protease_Inhibition cluster_protease_action Normal Protease Function cluster_inhibition Protease Inhibition Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease Gag_Pol->Protease Cleavage Proteins Functional Viral Proteins Protease->Proteins Inactive_Protease Inactive Protease-Inhibitor Complex Protease->Inactive_Protease Maturation Mature Virion Proteins->Maturation Leads to Inhibitor Protease Inhibitor (e.g., IN-4) Inhibitor->Inactive_Protease No_Cleavage No Cleavage of Polyprotein Inactive_Protease->No_Cleavage Non_Infectious Non-infectious Virion No_Cleavage->Non_Infectious Results in Synthesis_Workflow Start Starting Materials Step1 Key Chiral Building Block Synthesis (e.g., Asymmetric Aldol) Start->Step1 Step2 Functional Group Interconversion (e.g., Azide Introduction) Step1->Step2 Step3 Amide Coupling Step2->Step3 Step4 Deprotection / Final Modification Step3->Step4 Purification Purification (Chromatography/Crystallization) Step4->Purification Final_Product Final HIV-1 Protease Inhibitor Purification->Final_Product

References

Technical Support Center: Overcoming In Vitro Resistance to HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to HIV-1 protease inhibitors, with a focus on in vitro experimental settings. While the principles discussed are broadly applicable, they are framed to address challenges similar to those that might be observed with compounds like "HIV-1 protease-IN-4".

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments aimed at evaluating the efficacy of HIV-1 protease inhibitors and characterizing resistance.

Question: We are observing a rightward shift in the EC50/IC50 curve for our protease inhibitor after passaging the virus in the presence of the compound. What does this indicate and what are the next steps?

Answer: A rightward shift in the dose-response curve, indicating a higher concentration of the inhibitor is required to achieve the same level of inhibition, is a classic sign of developing viral resistance. This suggests that mutations are being selected for in the viral population that reduce the inhibitor's effectiveness.

Immediate Next Steps:

  • Sequence the Protease Gene: The primary mechanism of resistance to protease inhibitors involves mutations within the protease enzyme itself.[1][2] Sequence the protease gene from the resistant viral population and compare it to the wild-type sequence to identify any amino acid substitutions.

  • Analyze Gag Cleavage Sites: Resistance can also emerge from mutations in the Gag and Gag-Pol polyprotein cleavage sites, which can compensate for reduced protease activity.[1][3][4] Sequencing the regions of Gag that are cleaved by the protease is also recommended.

  • Phenotypic Confirmation: Confirm the observed resistance by performing a standardized phenotypic resistance assay using a well-characterized reference strain and the resistant viral isolate. This will quantify the fold-change in susceptibility.[5]

Question: Sequencing of the resistant viral population revealed several mutations in the protease gene. How do we determine which mutation(s) are responsible for the observed resistance?

Answer: The presence of multiple mutations is common, especially with prolonged inhibitor exposure.[1] To dissect the contribution of each mutation to the resistance phenotype, the following steps are recommended:

  • Site-Directed Mutagenesis: Introduce each identified mutation (or combinations of mutations) individually into a wild-type infectious molecular clone of HIV-1.

  • Generate Recombinant Viruses: Produce viral stocks from the wild-type and each of the mutant clones.

  • Phenotypic Susceptibility Testing: Perform dose-response assays with your protease inhibitor on each of the recombinant viruses. This will allow you to quantify the fold-change in EC50/IC50 conferred by each specific mutation or combination of mutations.

Question: Our in vitro selection experiment is not yielding any resistant viruses despite increasing the concentration of the protease inhibitor. What could be the reasons?

Answer: Several factors could contribute to the inability to select for resistant viruses in vitro:

  • High Genetic Barrier to Resistance: The inhibitor may have a high genetic barrier, meaning that multiple mutations are required simultaneously to confer resistance, which is a rare event.[4]

  • Inhibitor Potency: The inhibitor may be so potent that it completely suppresses viral replication at the concentrations used, preventing the emergence of any escape mutants.

  • Fitness Cost of Resistance Mutations: The mutations that would confer resistance to your inhibitor may also severely impair the virus's ability to replicate (i.e., have a high fitness cost), and thus these variants are not viable.[6]

  • Inappropriate Starting Viral Population: The initial viral population may lack the necessary genetic diversity for resistance mutations to arise. Consider using a more diverse viral swarm or a mixture of clinical isolates as the starting population.

  • Suboptimal Assay Conditions: Ensure that the cell culture conditions, viral input (multiplicity of infection), and drug concentrations are optimized for selecting for resistance.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to HIV-1 protease inhibitors?

A1: Resistance to HIV-1 protease inhibitors primarily occurs through two main mechanisms:

  • Mutations in the Protease Enzyme: Amino acid substitutions within the protease can directly interfere with inhibitor binding, either by altering the shape of the active site or by reducing the affinity of the inhibitor for the enzyme.[1][2] These are often categorized as primary mutations (directly impact inhibitor binding) and secondary/compensatory mutations (improve the catalytic efficiency of a protease with primary mutations).[6][7]

  • Mutations in Gag Cleavage Sites: The protease enzyme cleaves the Gag and Gag-Pol polyproteins at specific sites.[3][8] Mutations in these cleavage sites can enhance the processing efficiency by a mutated, less efficient protease, thereby compensating for the reduced enzymatic activity caused by resistance mutations in the protease itself.[1][3]

Q2: How is in vitro resistance to a protease inhibitor quantified?

A2: In vitro resistance is typically quantified by determining the fold change in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of the drug. This is calculated by dividing the EC50/IC50 value for the resistant virus by the EC50/IC50 value for a wild-type or sensitive reference virus. A higher fold change indicates a greater level of resistance.[5]

Q3: Can resistance to one protease inhibitor confer resistance to others?

A3: Yes, this phenomenon is known as cross-resistance.[9] Some mutations, particularly those in the active site of the protease, can reduce the binding of multiple inhibitors, leading to broad resistance across a class of drugs.[2] For example, the I84V mutation is known to cause cross-resistance to most clinically approved protease inhibitors.[1][2]

Q4: What are some strategies to overcome or mitigate the development of in vitro resistance?

A4: Several strategies can be employed in a research setting:

  • Combination Therapy: In a research context, combining your novel protease inhibitor with another antiretroviral agent that has a different mechanism of action (e.g., a reverse transcriptase inhibitor or an integrase inhibitor) can make it more difficult for the virus to develop resistance.

  • Inhibitor Design: The "substrate envelope" hypothesis suggests that designing inhibitors that fit within the consensus volume of natural protease substrates may be less susceptible to resistance, as mutations affecting inhibitor binding would also likely impair the processing of the natural substrates, leading to a loss of viral fitness.[10]

  • Targeting Protease Dimerization: HIV-1 protease is only active as a dimer.[8] Developing inhibitors that disrupt the dimerization of the protease monomers is an alternative strategy that could be less susceptible to active site mutations.

Data Presentation

Table 1: Common HIV-1 Protease Resistance Mutations and their Fold Change in Susceptibility to Select Protease Inhibitors.

MutationLopinavir (LPV) Fold ChangeAtazanavir (ATV) Fold ChangeDarunavir (DRV) Fold Change
V32I HighLowLow
M46I/L ModerateLowLow
I47A/V HighLowLow
G48V ModerateHighLow
I50V LowLowHigh
I54V/L/M ModerateModerateModerate
L76V HighLowLow
V82A/F/T/S HighModerateModerate
I84V HighHighHigh
L90M HighModerateLow

Note: Fold change values are generalized (Low, Moderate, High) as precise values can vary depending on the specific viral background and the in vitro assay system used. This table is a synthesis of information from multiple sources.[1][2][11]

Experimental Protocols

Protocol 1: In Vitro Selection of HIV-1 Resistant to a Protease Inhibitor

  • Initial Culture: Infect a susceptible T-cell line (e.g., MT-2, CEM-GXR) with a wild-type HIV-1 strain at a low multiplicity of infection (MOI) of 0.01-0.05.

  • Drug Addition: Add the protease inhibitor at a concentration equal to its EC50 or IC50.

  • Monitoring: Monitor the culture for signs of viral replication, such as syncytia formation or p24 antigen production in the supernatant.

  • Passaging: When viral replication is observed (typically after 3-7 days), harvest the cell-free supernatant containing the virus. Use this supernatant to infect fresh cells, and increase the concentration of the protease inhibitor by 2-fold.

  • Iterative Selection: Repeat the monitoring and passaging steps, progressively increasing the drug concentration with each passage.

  • Characterization of Resistant Virus: Once a viral population is able to replicate at a significantly higher drug concentration (e.g., >10-fold the initial EC50), harvest the virus for genotypic and phenotypic characterization.

Protocol 2: Phenotypic Susceptibility Assay using a Reporter Cell Line

  • Cell Plating: Seed a reporter cell line (e.g., TZM-bl, which expresses luciferase and β-galactosidase upon HIV-1 entry) in a 96-well plate.

  • Drug Dilution Series: Prepare a serial dilution of the protease inhibitor in cell culture medium.

  • Virus Preparation: Prepare a standardized amount of the wild-type and putative resistant virus stocks.

  • Infection: Add the virus to the cells in the presence of the different concentrations of the protease inhibitor. Include control wells with no virus and virus with no inhibitor.

  • Incubation: Incubate the plate for 48-72 hours.

  • Readout: Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition versus the drug concentration and use a non-linear regression analysis to determine the EC50 for both the wild-type and resistant viruses. Calculate the fold change in resistance.

Visualizations

Experimental_Workflow_for_Resistance_Characterization cluster_selection In Vitro Selection cluster_characterization Characterization start Infect Cells with WT Virus add_drug Add Protease Inhibitor (EC50) start->add_drug monitor Monitor Viral Replication add_drug->monitor passage Passage Virus with Increased Drug Concentration monitor->passage Replication Detected passage->monitor resistant_virus Harvest Resistant Virus passage->resistant_virus High Resistance Achieved genotype Genotypic Analysis (Sequencing) resistant_virus->genotype phenotype Phenotypic Analysis (EC50 Determination) resistant_virus->phenotype site_directed Site-Directed Mutagenesis genotype->site_directed confirm_phenotype Confirm Phenotype of Mutant Clones site_directed->confirm_phenotype

Caption: Workflow for in vitro selection and characterization of resistant HIV-1.

HIV_Protease_Inhibition_and_Resistance cluster_protease_function Normal Viral Maturation cluster_inhibition Protease Inhibition cluster_resistance Resistance Mechanism gag_pol Gag-Pol Polyprotein protease HIV-1 Protease gag_pol->protease Cleavage inactive_protease Inactive Protease-Inhibitor Complex gag_pol->inactive_protease No Cleavage mutated_protease Mutated Protease gag_pol->mutated_protease Cleavage mature_proteins Mature Viral Proteins protease->mature_proteins protease->inactive_protease virion Infectious Virion mature_proteins->virion inhibitor Protease Inhibitor (e.g., IN-4) inhibitor->protease inhibitor->mutated_protease Weak Interaction immature_virion Non-infectious Virion inactive_protease->immature_virion reduced_binding Reduced Inhibitor Binding mutated_protease->reduced_binding restored_activity Restored Cleavage mutated_protease->restored_activity restored_activity->mature_proteins

Caption: HIV-1 protease function, inhibition, and mechanism of resistance.

References

Technical Support Center: Minimizing Off-Target Effects of HIV-1 Protease Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of HIV-1 protease inhibitors, such as HIV-1 protease-IN-4, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with HIV-1 protease inhibitors in cellular assays?

A1: HIV-1 protease inhibitors can exhibit several off-target effects, primarily cytotoxicity and the induction of apoptosis. These effects can be independent of their intended activity on the viral protease and may result from interactions with cellular proteases or other host cell proteins. It is crucial to differentiate between on-target antiviral activity and non-specific cellular toxicity.

Q2: How can I distinguish between specific antiviral activity and general cytotoxicity of my compound?

A2: To differentiate between specific antiviral activity and cytotoxicity, it is essential to perform parallel assays. A primary screening assay, such as a FRET-based protease activity assay, should be run alongside a cytotoxicity assay, like the LDH or MTT assay. A compound that shows high potency in the primary assay and low cytotoxicity is more likely to have specific antiviral activity.

Q3: What is the role of the vehicle control, and what concentration of DMSO is considered safe for most cell lines?

A3: The vehicle control (e.g., DMSO) is critical for assessing the baseline cellular response and ensuring that the solvent used to dissolve the inhibitor does not contribute to the observed effects. While tolerance can be cell-line dependent, DMSO concentrations should ideally be kept below 0.5% to avoid significant cytotoxic effects.[1][2][3][4][5] It is always recommended to perform a vehicle toxicity test for your specific cell line.

Q4: When should I be concerned about apoptosis induction by my HIV-1 protease inhibitor?

A4: Concern about apoptosis induction is warranted when you observe a decrease in cell viability that is not accompanied by a corresponding increase in immediate cell membrane damage (necrosis). Assays like Annexin V staining can specifically detect early apoptotic events. Some HIV-1 protease inhibitors have been shown to induce caspase-dependent apoptosis.[6]

Troubleshooting Guides

Troubleshooting FRET-Based HIV-1 Protease Activity Assays
Problem Potential Cause Recommended Solution
High Background Fluorescence Autofluorescence of the test compound.- Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. - If significant, consider using a different fluorescent probe with longer excitation/emission wavelengths to minimize interference.[7] - A time-resolved FRET (TR-FRET) assay can also reduce background noise.[8]
Contamination of reagents or microplates.- Use fresh, high-quality reagents. - Use non-fluorescent, black microplates designed for fluorescence assays.
High concentration of the FRET substrate.- Optimize the substrate concentration to a level that provides a good signal-to-background ratio without being excessive.
Low Signal or No Inhibition Inactive enzyme or inhibitor.- Verify the activity of the HIV-1 protease with a known potent inhibitor (e.g., Ritonavir). - Confirm the integrity and concentration of your inhibitor stock solution.
Incorrect assay conditions.- Ensure optimal pH, temperature, and incubation time for the protease activity. - Verify the compatibility of the assay buffer with both the enzyme and the inhibitor.
Inhibitor precipitation.- Check the solubility of your inhibitor in the final assay buffer. - If precipitation is observed, consider using a lower concentration or a different co-solvent.
Inconsistent Results (High Well-to-Well Variability) Pipetting errors.- Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes for reagents to be added to multiple wells.
Edge effects in the microplate.- Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humidified environment.
Cell clumping (in cell-based assays).- Ensure a single-cell suspension before seeding. - Gently triturate the cells before plating.
Troubleshooting Cytotoxicity Assays (e.g., LDH Assay)
Problem Potential Cause Recommended Solution
High Background LDH Release in Control Wells High serum content in the culture medium.- Serum contains LDH, which contributes to the background signal. Reduce the serum concentration in the assay medium if compatible with cell viability.[9][10]
Mechanical stress on cells during plating or handling.- Handle cells gently during pipetting and plate seeding. - Allow cells to adhere and recover for at least 24 hours before adding the compound.
Over-confluent cell culture.- Seed cells at an optimal density to avoid spontaneous death due to overgrowth.
Low Signal (No Detectable Cytotoxicity) Insufficient compound concentration or incubation time.- Test a wider range of concentrations, including higher doses. - Extend the incubation period to allow for the development of cytotoxic effects.
Cell line is resistant to the compound's cytotoxic effects.- Consider using a more sensitive cell line or a positive control known to induce cytotoxicity in your chosen cell line.
Assay is not sensitive enough.- Ensure the number of cells per well is within the linear range of the assay.[10]
Results Not Correlating with Other Viability Assays (e.g., MTT) Different mechanisms of cell death being measured.- LDH assays measure membrane integrity (necrosis), while MTT assays measure metabolic activity. A compound might inhibit metabolism without causing immediate membrane damage. - Use multiple, complementary cytotoxicity assays to get a comprehensive picture.
Interference of the compound with the assay chemistry.- Test if the compound interferes with the LDH enzyme activity or the colorimetric detection step by adding it directly to the reaction mixture in a cell-free system.

Experimental Protocols

LDH Cytotoxicity Assay Protocol

This protocol is for assessing cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • Vehicle control (e.g., DMSO)

  • Positive control for cytotoxicity (e.g., 10X Lysis Buffer)

  • 96-well clear-bottom cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium. Also, prepare vehicle control and positive control (lysis buffer) wells.

  • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, or culture medium to the respective wells.

  • For the maximum LDH release control, add 10 µL of 10X Lysis Buffer to control wells 30-45 minutes before the final measurement.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the Stop Solution provided in the kit to each well.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

Data Analysis:

  • Subtract the 680 nm absorbance reading from the 490 nm reading for each well.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Annexin V Apoptosis Assay Protocol

This protocol is for detecting apoptosis by staining for externalized phosphatidylserine with Annexin V.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • Vehicle control (e.g., DMSO)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat them with the test compound, vehicle, or positive control for the desired duration.

  • Harvest the cells, including both the adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (Off-Target Assessment) cluster_analysis Data Analysis & Interpretation start Start: HIV-1 Protease Inhibitor (e.g., IN-4) primary_assay FRET-based HIV-1 Protease Assay start->primary_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) primary_assay->cytotoxicity_assay Parallel Screening apoptosis_assay Apoptosis Assay (e.g., Annexin V) primary_assay->apoptosis_assay If cytotoxicity is observed analysis Analyze Potency (IC50) vs. Cytotoxicity (CC50) cytotoxicity_assay->analysis apoptosis_assay->analysis selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) analysis->selectivity_index decision Decision: Proceed with potent and non-toxic compounds selectivity_index->decision

Caption: Workflow for assessing off-target effects of HIV-1 protease inhibitors.

troubleshooting_cytotoxicity start Unexpected Cytotoxicity Observed q1 Is the vehicle control also toxic? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Reduce DMSO concentration (<0.5%). Test a different solvent. a1_yes->sol1 q2 Is apoptosis induced? (Annexin V Assay) a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Investigate caspase activation. Consider off-target kinase effects. a2_yes->sol2 q3 Is there direct membrane damage? (LDH Assay) a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Compound may have non-specific membrane disruption properties. a3_yes->sol3 sol4 Consider other mechanisms of cell death (e.g., necrosis). a3_no->sol4 apoptosis_pathway inhibitor HIV-1 Protease Inhibitor (Off-Target Effect) cellular_target Unknown Cellular Target inhibitor->cellular_target Binds to stress_response Cellular Stress Response cellular_target->stress_response bax_bak Bax/Bak Activation stress_response->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion Induces MOMP cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Enhancing the Resolution of HIV-1 Protease Co-Crystal Structures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on determining high-resolution co-crystal structures of HIV-1 protease with inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial HIV-1 protease-inhibitor co-crystals are very small or are of poor quality. What are the first steps to improve them?

A1: Obtaining large, well-ordered crystals is a critical bottleneck in X-ray crystallography.[1][2][3] If you are observing small or poor-quality crystals, consider the following initial troubleshooting steps:

  • Protein Purity and Stability: Ensure your HIV-1 protease sample is highly pure and stable.[4] The presence of aggregates or impurities can hinder crystal growth. Consider an additional chromatography step to ensure homogeneity.

  • Optimize Crystallization Conditions: Systematically screen a wider range of crystallization conditions. Key parameters to vary include pH, precipitant concentration, temperature, and the presence of additives.[4][5] For HIV-1 protease, crystals have been successfully grown at pH values ranging from 5.0 to 7.0.[5]

  • Protein Concentration: The concentration of the protein-inhibitor complex is crucial. If the concentration is too low, nucleation may not occur. If it's too high, it can lead to amorphous precipitate. Experiment with a range of protein concentrations.[5]

  • Inhibitor Concentration: Ensure the inhibitor is present in a sufficient molar excess to achieve full occupancy in the protease active site. A 5-fold molar excess is a common starting point.[6]

Q2: My crystals diffract, but the resolution is low. What post-crystallization techniques can I use to improve diffraction quality?

A2: Poor diffraction is often due to loose packing of molecules and a large solvent volume within the crystal.[1][2] Several post-crystallization treatments can dramatically improve resolution:

  • Crystal Annealing: This technique involves briefly warming a cryo-cooled crystal to allow for the rearrangement of molecules into a more ordered lattice, which can improve diffraction quality.[1][2] A common method is to block the cryostream for a few seconds to let the crystal warm up before flash-cooling it again.[2]

  • Dehydration: Controlled dehydration of crystals can lead to a more tightly packed crystal lattice and has been shown to produce remarkable improvements in diffraction resolution.[1][2] This can be achieved by briefly air-drying the crystal or by soaking it in a solution with a higher precipitant concentration.[2]

  • Soaking with Additives: Soaking crystals in solutions containing small molecules or ions can sometimes help to stabilize the crystal lattice and improve diffraction. The addition of divalent metals has been suggested as a method that often improves crystals.[7]

  • Cross-linking: Using reagents like glutaraldehyde to create covalent bonds between protein molecules in the crystal can increase mechanical stability and improve diffraction, particularly for crystals that are sensitive to manipulation.[1][2][7]

Q3: I am struggling to obtain co-crystals of my inhibitor with HIV-1 protease. What alternative strategies can I try?

A3: If co-crystallization proves difficult, consider the following approaches:

  • Crystal Soaking: Grow crystals of the apo (unliganded) HIV-1 protease first, and then soak these crystals in a solution containing your inhibitor. This allows the inhibitor to diffuse into the active site of the pre-formed crystals. This method can be faster than co-crystallization and avoids the need to find new crystallization conditions for the complex.[8]

  • Protein Engineering: The flexibility of certain regions of a protein can hinder crystallization. Introducing specific mutations to stabilize flexible loops or remove oxidation-prone cysteine residues can improve crystallizability. For HIV-1 protease, mutations have been used to minimize autoproteolysis and prevent aggregation.[6]

  • Use of a Different Protease Construct: Consider using a different variant of HIV-1 protease. For example, a tethered dimer, where the two monomers are linked by a short peptide, can be more stable and easier to crystallize.[9]

Data Presentation

Table 1: Post-Crystallization Techniques and Their Impact on Resolution

TechniquePrincipleReported Resolution Improvement (Example)Reference
Crystal Annealing Briefly warming a cryo-cooled crystal to relieve lattice strain and improve molecular packing.Can significantly improve diffraction quality, though success rates vary.[7][1][2]
Dehydration Reducing the solvent content of the crystal to induce tighter molecular packing.Improved resolution from 8 Å to 4 Å for a membrane protein.[2][1][2]
Soaking Introducing small molecules or different cryoprotectants into the crystal to stabilize the lattice.A multistep soaking method improved resolution from 7.5 Å to 3.1 Å for the CagA protein.[10][10]
Cross-linking Covalently linking protein molecules within the crystal to enhance stability.Can improve crystal lifetime in the X-ray beam and overall diffraction quality.[7][1][2]

Table 2: High-Resolution HIV-1 Protease Co-Crystal Structures

InhibitorProtease MutantResolution (Å)Space GroupReference
KNI-272Wild-type1.4P212121[11][12]
TMC114 (Darunavir)V32I0.84P212121[13]
TMC114 (Darunavir)M46L1.22P212121[13]
IndinavirL24I1.10P212121[14]
p2/NC substrate analogL24I1.10P212121[14]
IndinavirI50V1.10P212121[14]
p2/NC substrate analogI50V1.30P21212[14]
IndinavirG73S1.50P21[14]
Epoxide-based inhibitorWild-type (stabilized)1.12P212121[6]

Experimental Protocols

Protocol 1: General Co-crystallization of HIV-1 Protease with an Inhibitor

This protocol is a generalized starting point based on common practices for HIV-1 protease crystallization.

  • Protein Preparation:

    • Express and purify HIV-1 protease. A common method involves expression in E. coli, followed by refolding from inclusion bodies and purification by chromatography.[6]

    • To minimize autoproteolysis and aggregation, consider using a protease variant with stabilizing mutations (e.g., Q7K, L33I, L63I, C67A, C95A).[6]

    • Concentrate the purified protease to 1-2 mg/mL in a suitable buffer (e.g., 0.125 M citrate/0.25 M phosphate buffer, pH 5.5).[11]

  • Complex Formation:

    • Pre-incubate the purified protease with a 5-fold molar excess of the inhibitor (e.g., IN-4) to ensure saturation of the active site.[6]

  • Crystallization:

    • Use the vapor diffusion method (hanging or sitting drop).

    • Mix 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution on a coverslip.

    • A typical reservoir solution contains a precipitant, a buffer, and sometimes additives. An example is 0.25 M sodium citrate pH 6.0, 10% DMSO, and 40-60% saturated ammonium sulfate.[6]

    • Seal the well and incubate at a constant temperature (e.g., 20°C).[6]

    • Monitor for crystal growth over several days to weeks.

Protocol 2: Post-Crystallization Dehydration for Resolution Improvement

This protocol describes a simple method for crystal dehydration.[2]

  • Prepare Dehydration Solution: Create a solution containing 90% mother liquor (the solution the crystal grew in) and 10% of a cryoprotectant such as glycerol or ethylene glycol.[2]

  • Crystal Transfer: Carefully remove a crystal from its growth drop.

  • Dehydration Step: Place the crystal in a 10 µL droplet of the dehydration solution.

  • Air Drying: Allow the droplet to air dry for a period ranging from 15 minutes to 2 hours. The optimal time will need to be determined empirically.[2]

  • Cryo-protection and Freezing: After dehydration, transfer the crystal to a full-strength cryoprotectant solution before flash-cooling in liquid nitrogen.

Visualizations

Experimental_Workflow cluster_pre_crystallization Pre-Crystallization cluster_crystallization Crystallization cluster_post_crystallization Post-Crystallization & Data Collection cluster_structure_determination Structure Determination p1 HIV-1 Protease Expression & Purification p3 Complex Formation (Protease + Inhibitor) p1->p3 p2 Inhibitor Synthesis & Purification p2->p3 c1 Crystallization Screening p3->c1 c2 Optimization of Conditions c1->c2 pc1 Crystal Harvesting c2->pc1 pc2 Post-Crystallization Treatment (e.g., Dehydration, Annealing) pc1->pc2 pc3 Cryo-cooling pc2->pc3 pc4 X-ray Diffraction Data Collection pc3->pc4 s1 Data Processing pc4->s1 s2 Structure Solution & Refinement s1->s2 s3 Structure Validation & Analysis s2->s3

Caption: Workflow for HIV-1 Protease-Inhibitor Co-Crystal Structure Determination.

Troubleshooting_Logic start Initial Crystallization Attempt no_crystals No Crystals / Precipitate start->no_crystals Outcome poor_crystals Poor Quality Crystals start->poor_crystals Outcome low_resolution Low Resolution Diffraction start->low_resolution Outcome action1 Check Protein Purity & Stability Optimize Protein/Inhibitor Concentration Vary Crystallization Conditions (pH, Temp, Precipitant) no_crystals->action1 Troubleshoot action4 Consider Alternative Strategies: - Crystal Soaking - Protein Engineering no_crystals->action4 Alternative action2 Optimize Crystal Growth Conditions (e.g., Seeding, Slower Equilibration) poor_crystals->action2 Troubleshoot high_resolution High Resolution Structure low_resolution->high_resolution Success action3 Apply Post-Crystallization Treatments: - Dehydration - Annealing - Soaking low_resolution->action3 Troubleshoot action1->start Retry action2->start Retry action3->start Re-collect Data action4->start Retry

Caption: Troubleshooting flowchart for improving crystal resolution.

References

addressing variability in HIV-1 protease-IN-4 antiviral assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the HIV-1 Protease-IN-4 antiviral assay. The information is designed to help address variability in assay results and ensure reliable data generation for drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound antiviral assay?

This assay is a fluorometric, cell-free enzymatic assay designed to measure the inhibitory activity of compounds against HIV-1 protease. The principle relies on a synthetic peptide substrate that is internally quenched. In the presence of active HIV-1 protease, this substrate is cleaved, separating a fluorophore from a quencher molecule. This separation results in a measurable increase in fluorescence intensity. The inhibitor, IN-4, is expected to bind to the active site of the HIV-1 protease, preventing substrate cleavage and thus reducing the fluorescent signal. The degree of inhibition is directly proportional to the concentration of the inhibitor.

Q2: My negative control (no inhibitor) is showing low fluorescence signal. What could be the cause?

Low signal in the negative control indicates a problem with the enzyme's activity or the substrate's integrity. Here are some potential causes and solutions:

  • Inactive Enzyme: The HIV-1 protease may have lost its activity due to improper storage or handling. Ensure the enzyme is stored at -80°C and avoid repeated freeze-thaw cycles.

  • Substrate Degradation: The FRET substrate is light-sensitive and can degrade over time. Store the substrate protected from light at -20°C.

  • Incorrect Assay Buffer: The assay buffer composition, particularly the pH, is critical for optimal enzyme activity. Ensure the correct buffer is used and that its pH is within the recommended range (typically pH 5.5-6.0).

  • Insufficient Incubation Time: The enzyme may not have had enough time to cleave a sufficient amount of substrate. Refer to the specific protocol for the recommended incubation time and ensure it is followed.

Q3: I am observing high variability between my replicate wells for the same IN-4 concentration. What are the common sources of this variability?

High variability between replicates can stem from several factors, often related to pipetting precision and assay setup.[1]

  • Pipetting Inaccuracy: Small volume additions, especially of the enzyme or inhibitor, can be a significant source of error. Use calibrated pipettes and reverse pipetting techniques for viscous solutions.

  • Well-to-Well Contamination: Take care to avoid cross-contamination between wells when adding reagents. Use fresh pipette tips for each addition.

  • Inconsistent Incubation Conditions: Ensure uniform temperature across the microplate during incubation. Edge effects can be minimized by not using the outer wells of the plate or by incubating the plate in a humidified chamber.

  • Air Bubbles: Air bubbles in the wells can interfere with the fluorescence reading. Centrifuge the plate briefly before reading to remove any bubbles.

  • Reader Settings: Inconsistent settings on the microplate reader, such as the number of flashes, can introduce variability.[1]

Q4: The IC50 value for my IN-4 standard is significantly different from the expected value. What could be the reason?

A shift in the IC50 value can be due to several factors related to the inhibitor, the enzyme, or the assay conditions.[2][3]

  • Incorrect Inhibitor Concentration: Verify the stock concentration of IN-4. If the inhibitor was dissolved in a solvent like DMSO, ensure it is completely dissolved and that the final solvent concentration in the assay is consistent and does not exceed the recommended limit (typically <1%).

  • Enzyme Concentration: The IC50 value of a competitive inhibitor is dependent on the enzyme concentration. Ensure that the HIV-1 protease concentration is consistent with the protocol.

  • Substrate Concentration: For competitive inhibitors, the IC50 value is also influenced by the substrate concentration. Use a substrate concentration at or near its Michaelis-Menten constant (Km) for the most sensitive results.

  • Presence of Serum Proteins: If the assay medium contains serum (e.g., FCS), the inhibitor may bind to serum proteins, reducing its free concentration and leading to a higher apparent IC50.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the this compound antiviral assay.

Issue 1: Low Signal-to-Background Ratio
Potential Cause Recommended Action
Inactive Enzyme Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme.
Degraded Substrate Store the substrate protected from light at -20°C. Prepare fresh substrate dilutions for each experiment.
Suboptimal Assay Conditions Verify the pH and composition of the assay buffer. Optimize incubation time and temperature.
High Background Fluorescence Check for autofluorescence of the test compound or the microplate. Use black, non-fluorescent microplates.[4]
Issue 2: High Well-to-Well Variability
Potential Cause Recommended Action
Inaccurate Pipetting Use calibrated pipettes with appropriate volume ranges. Employ reverse pipetting for viscous solutions. Prepare master mixes for reagents.
Edge Effects Avoid using the outer wells of the microplate. Fill the outer wells with buffer or water to maintain humidity.
Incomplete Mixing Gently mix the plate after adding each reagent, avoiding the introduction of air bubbles.
Instrument Settings Increase the number of flashes per well on the microplate reader to average out readings and reduce noise.[1]
Issue 3: Inconsistent IC50 Values
Potential Cause Recommended Action
Inaccurate Inhibitor Dilutions Prepare fresh serial dilutions of IN-4 for each experiment. Verify the concentration of the stock solution.
Variable Enzyme Activity Ensure the same batch and concentration of HIV-1 protease are used across experiments.
Solvent Effects Maintain a consistent and low final concentration of the inhibitor's solvent (e.g., DMSO) in all wells.
Assay Drift Read the plate as soon as the incubation is complete to minimize variations due to prolonged reaction times.

Quantitative Data Summary

The following tables provide representative data for known HIV-1 protease inhibitors, which can be used as a reference for expected assay performance. Note that IC50 values can vary depending on the specific assay conditions.[2][3]

Table 1: IC50 Values of Common HIV-1 Protease Inhibitors

InhibitorReported IC50 Range (nM)Assay Type
Lopinavir1 - 10Cell-based/Enzymatic
Ritonavir10 - 50Cell-based/Enzymatic
Saquinavir0.5 - 5Cell-based/Enzymatic
Nelfinavir2 - 20Cell-based/Enzymatic
Indinavir50 - 500Cell-based
Atazanavir1 - 10Cell-based
Tipranavir500 - 1000Cell-based

Data compiled from publicly available literature.[3][5]

Table 2: Factors Influencing Assay Variability

ParameterSource of VariabilityImpact on Results
Enzyme Concentration Pipetting error, lot-to-lot variationAffects reaction rate and inhibitor IC50
Substrate Concentration Pipetting error, degradationAffects reaction kinetics and inhibitor potency
Incubation Time Inconsistent timingCan lead to under- or over-estimation of inhibition
Temperature Fluctuations in incubatorAffects enzyme activity and reaction rate
pH of Assay Buffer Improper preparationDrastic changes can inactivate the enzyme
DMSO Concentration Inconsistent final concentrationHigh concentrations can inhibit the enzyme

Experimental Protocols

Standard Protocol for Fluorometric HIV-1 Protease Inhibition Assay

This protocol outlines the general steps for determining the inhibitory activity of a compound like IN-4 against HIV-1 protease.

  • Reagent Preparation:

    • Prepare the Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Dilute the HIV-1 Protease to the desired working concentration in cold Assay Buffer. Keep on ice.

    • Dilute the FRET peptide substrate to the working concentration in Assay Buffer. Protect from light.

    • Prepare a serial dilution of the inhibitor (IN-4) in Assay Buffer containing a fixed percentage of DMSO (e.g., 1%). Also, prepare a vehicle control (Assay Buffer with the same percentage of DMSO).

  • Assay Procedure:

    • Add 20 µL of the inhibitor dilutions or vehicle control to the wells of a black 96-well microplate.

    • Add 40 µL of the diluted HIV-1 Protease solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 40 µL of the diluted FRET substrate to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_data 3. Data Acquisition & Analysis prep_buffer Prepare Assay Buffer prep_enzyme Dilute HIV-1 Protease prep_substrate Dilute FRET Substrate prep_inhibitor Prepare IN-4 Serial Dilutions add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor add_enzyme Add HIV-1 Protease add_inhibitor->add_enzyme incubate Incubate (15 min, 37°C) add_enzyme->incubate add_substrate Add FRET Substrate incubate->add_substrate read_plate Read Fluorescence (Kinetic) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_ic50

Caption: Experimental workflow for the this compound antiviral assay.

Troubleshooting_Tree start Assay Issue Observed issue1 Low Signal-to-Background start->issue1 issue2 High Replicate Variability start->issue2 issue3 Inaccurate IC50 Value start->issue3 cause1a Check Enzyme Activity (Positive Control) issue1->cause1a cause1b Check Substrate Integrity (Fresh Dilution) issue1->cause1b cause1c Verify Assay Conditions (pH, Temp) issue1->cause1c cause2a Review Pipetting Technique (Reverse Pipetting) issue2->cause2a cause2b Check for Edge Effects issue2->cause2b cause2c Ensure Proper Mixing issue2->cause2c cause3a Verify Inhibitor Concentration (Stock and Dilutions) issue3->cause3a cause3b Check Enzyme/Substrate Concentrations issue3->cause3b cause3c Assess Solvent Effects issue3->cause3c solution1a Use fresh enzyme aliquot cause1a->solution1a solution1b Use fresh, light-protected substrate cause1b->solution1b solution1c Prepare fresh buffer, check incubator cause1c->solution1c solution2a Use calibrated pipettes, master mixes solution2b Avoid outer wells, use sealing film solution2c Gentle orbital shaking after additions solution3a Prepare fresh dilutions from a verified stock solution3b Ensure consistency with protocol solution3c Maintain consistent, low DMSO concentration

Caption: Troubleshooting decision tree for the this compound assay.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for HIV-1 Protease-Inhibitor Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing mass spectrometry (MS) parameters for the analysis of HIV-1 protease and its inhibitors, with a focus on non-covalent complexes.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for analyzing the non-covalent complex of HIV-1 protease and an inhibitor like IN-4?

A1: Electrospray ionization (ESI) is the preferred method for analyzing non-covalent protein-ligand complexes.[1] ESI is a "soft" ionization technique that can transfer the intact complex from the solution phase to the gas phase with minimal disruption of the non-covalent interactions.[1][2]

Q2: What are the critical instrument parameters to optimize for ESI-MS analysis of a protease-inhibitor complex?

A2: Key parameters to optimize include the capillary voltage, cone voltage (or orifice potential), desolvation gas temperature and flow rate, and collision energy.[2] Careful tuning of these parameters is crucial to preserve the non-covalent complex while achieving good signal intensity and desolvation.

Q3: My sample contains salts and detergents from the purification process. Will this affect my MS analysis?

A3: Yes, non-volatile salts (e.g., NaCl, K₂HPO₄) and detergents (e.g., Triton X-100) can severely interfere with ESI-MS analysis.[3][4] They can cause ion suppression, form adducts with your protein, and contaminate the mass spectrometer.[3][5] It is essential to use a buffer exchange or desalting step to remove these components prior to analysis.[6]

Q4: What type of buffer is recommended for native MS analysis of the HIV-1 protease-inhibitor complex?

A4: Volatile buffers such as ammonium acetate are ideal for native mass spectrometry.[6] A common starting point is 50-200 mM ammonium acetate at a pH where the protein-inhibitor complex is stable (typically around pH 7).[6]

Q5: How can I confirm that the signal I am observing corresponds to the intact HIV-1 protease-IN-4 complex?

A5: You can confirm the identity of the complex by observing a peak at the expected mass-to-charge (m/z) ratio, which will be the sum of the molecular weights of the HIV-1 protease and the IN-4 inhibitor. You can also perform tandem mass spectrometry (MS/MS) experiments at low collision energies to induce dissociation of the complex and observe the individual components.

Troubleshooting Guides

This section provides solutions to common problems encountered during the MS analysis of HIV-1 protease-inhibitor complexes.

Problem Potential Cause(s) Recommended Solution(s)
No signal or very low signal intensity for the protein-inhibitor complex. 1. Sample concentration is too low.2. Ion suppression due to contaminants (salts, detergents).[3][5]3. Inappropriate instrument settings (e.g., capillary or cone voltage too high, causing dissociation).4. The complex is not stable in the gas phase.1. Concentrate the sample. The required concentration is typically in the low micromolar range.2. Perform thorough buffer exchange or use an offline desalting column.[6]3. Systematically optimize ESI source parameters, starting with gentle conditions (lower voltages and temperatures).4. Try different volatile buffers and pH conditions to enhance gas-phase stability.
Only the free protein and free inhibitor are observed, but not the complex. 1. The complex is dissociating in the ESI source.2. The concentration of the inhibitor is not sufficient to drive the equilibrium towards the bound state.1. Reduce the cone/orifice voltage and collision energy. Decrease the desolvation gas temperature.2. Increase the molar ratio of the inhibitor to the protein.
Broad, poorly resolved peaks. 1. Presence of multiple charge states or adducts.2. Heterogeneity in the sample (e.g., post-translational modifications, protein degradation).3. Presence of glycerol, which can cause peak broadening.[6]1. Optimize desolvation parameters. Ensure the sample is free of salt adducts.2. Verify sample purity by other methods (e.g., SDS-PAGE).3. Avoid glycerol in the final sample preparation steps.[6]
Mass of the complex is higher than expected. 1. Adduct formation with salts (e.g., Na+, K+) or other small molecules.2. Non-specific binding of multiple inhibitor molecules.1. Improve desalting of the sample.[3]2. Reduce the inhibitor concentration and re-analyze.
High background noise or chemical noise. 1. Contamination from solvents, tubing, or sample handling.2. Presence of detergents like Triton-X or NP-40.[4]1. Use high-purity solvents (e.g., LC-MS grade).[1] Flush the system thoroughly.2. Avoid non-MS compatible detergents. If a detergent is necessary, use one that is MS-friendly, such as n-octyl-β-D-glucopyranoside, and ensure its concentration is below the critical micelle concentration.

Experimental Protocols

Protocol: Analysis of this compound Complex by ESI-MS

1. Sample Preparation:

  • Initial Buffer: Purified HIV-1 protease and IN-4 inhibitor in a storage buffer (e.g., containing Tris, NaCl).

  • Buffer Exchange:

    • Use a desalting column (e.g., a spin column with a suitable molecular weight cutoff) to exchange the storage buffer with a volatile buffer.

    • Equilibrate the column with 100 mM ammonium acetate, pH 7.0.

    • Load the protein-inhibitor mixture onto the column.

    • Elute the complex in 100 mM ammonium acetate.

  • Final Concentration: Adjust the final concentration of the complex to 1-10 µM. The inhibitor should be in slight molar excess (e.g., 1:1.2 protein to inhibitor ratio) to favor complex formation.

2. Mass Spectrometry Analysis:

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with a nano-ESI source is recommended for high sensitivity and resolution.

  • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 1-5 µL/min.

  • Initial MS Parameters (to be optimized):

    • Capillary Voltage: 1.2 - 1.5 kV

    • Cone Voltage: 40 - 80 V

    • Source Temperature: 60 - 80 °C

    • Desolvation Gas Flow: 150 - 250 L/hr

    • Collision Energy (Trap): 5 - 15 V (for observing the intact complex)

  • Data Acquisition: Acquire data in the m/z range of 1000-5000 to observe the multiply charged ions of the protein and the complex.

3. Parameter Optimization:

  • Cone Voltage: Gradually increase the cone voltage and monitor the relative intensities of the complex and the free protein. The optimal voltage will be the highest value that maintains a good signal for the complex without causing significant dissociation.

  • Collision Energy: To confirm the complex, perform MS/MS by isolating the precursor ion of the complex and gradually increasing the collision energy until dissociation into the free protein and inhibitor is observed.

Quantitative Data

Parameter Saquinavir [7]Ritonavir [7]Indinavir [7]Nelfinavir [7]Lopinavir [7]Recommended Starting Range for IN-4 Analysis
Ionization Mode PositivePositivePositivePositivePositivePositive
Capillary Voltage (kV) 1.2 - 1.61.2 - 1.61.2 - 1.61.2 - 1.61.2 - 1.61.2 - 1.5
Cone Voltage (V) 50 - 10050 - 10050 - 10050 - 10050 - 10040 - 80
Desolvation Temp (°C) 80 - 12080 - 12080 - 12080 - 12080 - 12060 - 100
Collision Energy (eV) 10 - 2010 - 2010 - 2010 - 2010 - 205 - 15

Note: The values for Saquinavir, Ritonavir, Indinavir, Nelfinavir, and Lopinavir are representative ranges for small molecule analysis and should be adapted for the analysis of the much larger protein-inhibitor complex.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis P1 HIV-1 Protease in Storage Buffer P3 Mix Protein and Inhibitor P1->P3 P2 IN-4 Inhibitor in Storage Buffer P2->P3 P4 Buffer Exchange/ Desalting (Ammonium Acetate) P3->P4 M1 Direct Infusion via nano-ESI Source P4->M1 M2 Parameter Optimization (Cone Voltage, Collision Energy) M1->M2 M3 Data Acquisition (MS and MS/MS) M2->M3 D1 Deconvolution of Mass Spectra M3->D1 D2 Identification of Complex and Components D1->D2 D3 Confirmation of Binding Stoichiometry D2->D3 Troubleshooting_Tree Start Problem: No/Low Complex Signal Q1 Is total ion count (TIC) low for all species? Start->Q1 A1_Yes Check sample concentration and infusion rate. Q1->A1_Yes Yes Q2 Are non-volatile salts/ detergents present? Q1->Q2 No A2_Yes Perform thorough buffer exchange. Q2->A2_Yes Yes Q3 Is cone voltage/ collision energy too high? Q2->Q3 No A3_Yes Reduce voltages and re-optimize. Q3->A3_Yes Yes Success Complex Signal Observed Q3->Success No

References

Technical Support Center: Refining Purification Protocols for HIV-1 Protease in Complex with IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific inhibitor "IN-4" is not publicly available. This guide assumes IN-4 is a competitive, active-site-directed inhibitor of HIV-1 protease, a common class of inhibitors for this enzyme. The following protocols and troubleshooting advice are based on this assumption and established methods for HIV-1 protease purification. Researchers should adjust protocols based on the specific properties of IN-4.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying HIV-1 protease?

A1: The primary challenges in purifying recombinant HIV-1 protease include:

  • Low expression levels and solubility: HIV-1 protease is often expressed at low levels in E. coli and can be insoluble, forming inclusion bodies.[1][2]

  • Autoproteolysis: The protease can cleave itself, leading to degradation and loss of active enzyme.[3][4]

  • Toxicity to the expression host: The enzymatic activity of the protease can be toxic to the E. coli cells used for expression.

  • Formation of inclusion bodies: A significant portion of the expressed protease can accumulate in insoluble inclusion bodies, requiring denaturation and refolding steps.[1][2][5]

Q2: How does the presence of the inhibitor IN-4 affect the purification strategy?

A2: The presence of a competitive inhibitor like IN-4 can be advantageous during purification. It can protect the enzyme from autoproteolysis by occupying the active site. However, it can also interfere with certain purification steps. For instance, if using an affinity column with a substrate analog, the inhibitor will likely prevent the protease from binding.[2] Careful consideration of the inhibitor's binding affinity and its removal will be necessary for subsequent activity assays.

Q3: What is the recommended first step for purifying HIV-1 protease expressed in E. coli?

A3: The initial step depends on the expression pattern. If the protease is soluble, the first step is typically clarification of the cell lysate by centrifugation.[6] If the protease is in inclusion bodies, the initial steps involve isolating, washing, and solubilizing the inclusion bodies, often using denaturants like urea or guanidine hydrochloride.[5]

Q4: Can I use affinity chromatography to purify the HIV-1 protease-IN-4 complex?

A4: It depends on the affinity resin.

  • Immobilized Metal Affinity Chromatography (IMAC): If the protease is expressed with a His-tag, IMAC (e.g., Ni-NTA resin) is a highly effective initial capture step.[1][2] The binding is independent of the active site and should not be affected by IN-4.

  • Substrate-Analog Affinity Chromatography: This method is not recommended when a competitive inhibitor is present, as the inhibitor will compete with the resin for binding to the protease's active site.[2]

  • Pepstatin-Agarose Affinity Chromatography: Pepstatin is a general aspartyl protease inhibitor. If IN-4 has a higher affinity for the protease than pepstatin, it will interfere with binding. However, this method can be used to purify the protease in the absence of a specific inhibitor.[1][7][8]

Q5: How can I remove the IN-4 inhibitor after purification?

A5: Removal of the inhibitor can be achieved through dialysis or diafiltration against a large volume of inhibitor-free buffer. The efficiency of removal will depend on the binding affinity (Kd) of the inhibitor. For very tightly bound inhibitors, multiple rounds of dialysis or buffer exchange may be necessary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Purified Protease 1. Low expression level. 2. Protease degradation (autoproteolysis). 3. Loss during inclusion body solubilization and refolding. 4. Inefficient binding to chromatography resin.1. Optimize expression conditions (e.g., lower temperature, different E. coli strain, different growth media).[3] 2. Ensure the presence of inhibitor (IN-4) throughout the purification process. Work at low temperatures (4°C).[9] 3. Optimize refolding protocol (e.g., rapid dilution, specific buffer components). 4. For IMAC, ensure the His-tag is accessible. For other methods, check buffer pH and ionic strength.
Protease is Inactive After Purification 1. Improper refolding. 2. Presence of residual inhibitor (IN-4). 3. Oxidation of cysteine residues.1. Screen different refolding buffers and conditions. 2. Perform extensive dialysis or buffer exchange to remove the inhibitor. 3. Include a reducing agent like DTT or β-mercaptoethanol in the final storage buffer.
Multiple Bands on SDS-PAGE After Final Purification Step 1. Incomplete purification. 2. Protease degradation. 3. Presence of contaminants.1. Add an additional purification step (e.g., size exclusion or ion exchange chromatography).[10] 2. Ensure inhibitor is present at all steps prior to its final removal. 3. Ensure all buffers are filtered and equipment is clean.
Precipitation of Protease During Dialysis or Concentration 1. Low protein stability in the final buffer. 2. High protein concentration.1. Optimize the final buffer composition (pH, salt concentration, additives like glycerol). 2. Concentrate in smaller increments, checking for precipitation. Use a protein stabilizer.

Experimental Protocols

Protocol 1: Purification of His-tagged this compound Complex from Inclusion Bodies
  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the E. coli cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) containing lysozyme and a DNase.

    • Incubate on ice and sonicate to complete cell disruption.

    • Centrifuge to pellet the inclusion bodies.

    • Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane proteins.

  • Solubilization and Refolding:

    • Solubilize the washed inclusion bodies in a buffer containing 6 M Guanidine-HCl or 8 M Urea.

    • Refold the protease by rapid dilution into a refolding buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 10% glycerol, 5% ethylene glycol, 5 mM DTT) containing a molar excess of IN-4.

  • Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA column with binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) containing IN-4.

    • Load the refolded protease solution onto the column.

    • Wash the column with wash buffer (binding buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.

    • Elute the protease-IN-4 complex with elution buffer (binding buffer with 250-500 mM imidazole).

  • Size Exclusion Chromatography (SEC):

    • To further purify and perform buffer exchange, subject the eluted fraction to SEC.[11][12]

    • Use a column with an appropriate molecular weight cutoff (HIV-1 protease is a dimer of ~22 kDa).

    • The running buffer should be the desired final storage buffer (e.g., 20 mM Sodium Acetate, pH 6.5, 140 mM NaCl, 10% glycerol, 2 mM β-mercaptoethanol) and can be free of IN-4 if removal is desired at this stage.

Data Presentation

Table 1: Comparison of Buffer Conditions for Different Purification Steps

Purification StepBuffer ComponentConcentration RangePurpose
Lysis Tris-HCl, pH 8.050-100 mMBuffering
NaCl100-300 mMMaintain ionic strength
EDTA1-5 mMInhibit metalloproteases
DTT/β-mercaptoethanol1-5 mMReducing agent
IMAC Binding Tris-HCl, pH 8.050 mMBuffering
NaCl300-500 mMReduce non-specific binding
Imidazole10-20 mMReduce non-specific binding
IMAC Elution Tris-HCl, pH 8.050 mMBuffering
NaCl300-500 mMMaintain ionic strength
Imidazole250-500 mMCompete with His-tag for binding
SEC/Storage Sodium Acetate, pH 5.5-6.520-50 mMBuffering
NaCl100-150 mMMaintain ionic strength
Glycerol10-20% (v/v)Cryoprotectant/stabilizer
DTT/β-mercaptoethanol1-5 mMReducing agent

Visualizations

experimental_workflow cluster_expression E. coli Expression cluster_lysis Cell Lysis & Inclusion Body Isolation cluster_refolding Solubilization & Refolding cluster_purification Purification cluster_analysis Analysis expression Induction of HIV-1 Protease Expression lysis Cell Lysis expression->lysis centrifugation1 Centrifugation lysis->centrifugation1 ib_wash Inclusion Body Wash centrifugation1->ib_wash solubilization Solubilization in Denaturant ib_wash->solubilization refolding Rapid Dilution with IN-4 solubilization->refolding imac IMAC (Ni-NTA) refolding->imac sec Size Exclusion Chromatography imac->sec sds_page SDS-PAGE sec->sds_page activity_assay Activity Assay sec->activity_assay

Caption: Workflow for HIV-1 protease purification from inclusion bodies.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Protease Activity Post-Purification cause1 Improper Refolding start->cause1 Check refolding protocol cause2 Residual IN-4 Inhibitor start->cause2 Assess inhibitor removal cause3 Oxidation start->cause3 Check for precipitation solution1 Optimize Refolding Buffer cause1->solution1 solution2 Extensive Dialysis/Buffer Exchange cause2->solution2 solution3 Add Reducing Agent to Storage Buffer cause3->solution3

Caption: Troubleshooting logic for low HIV-1 protease activity.

References

Validation & Comparative

comparing the efficacy of HIV-1 protease-IN-4 to darunavir

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Efficacy of Darunavir and Novel HIV-1 Protease Inhibitors

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a detailed comparison of the efficacy of darunavir, a well-established second-generation HIV-1 protease inhibitor, with that of a representative novel HIV-1 protease inhibitor. The initial topic requested a comparison with "HIV-1 protease-IN-4". However, extensive searches of scientific literature and chemical databases did not yield conclusive information identifying "this compound" as a specific, publicly documented HIV-1 protease inhibitor. The nomenclature suggests it could potentially be an integrase inhibitor. Given this ambiguity, and to fulfill the objective of providing a relevant comparison for researchers, this guide will compare darunavir to a representative next-generation protease inhibitor, drawing on published data for novel compounds designed to overcome the limitations of existing therapies.

The Role of HIV-1 Protease in the Viral Lifecycle

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme for viral replication and maturation.[1][2][3][4] It functions as a homodimer, with each subunit contributing a catalytic aspartate residue to the active site.[4][5] This enzyme is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature structural and enzymatic proteins, such as reverse transcriptase and integrase.[2][4] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[1][2] This makes the protease a prime target for antiretroviral therapy.

HIV_Lifecycle cluster_cell Host Cell cluster_virion New Virion (Immature) cluster_inhibition Mechanism of Protease Inhibitors Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrase Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Host RNA Polymerase Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Host Ribosomes Gag & Gag-Pol\nPolyproteins Gag & Gag-Pol Polyproteins Translation->Gag & Gag-Pol\nPolyproteins Viral Assembly Viral Assembly Gag & Gag-Pol\nPolyproteins->Viral Assembly Budding Budding Viral Assembly->Budding Immature Virion Immature Virion Budding->Immature Virion Maturation Maturation Immature Virion->Maturation HIV-1 Protease Cleavage Infectious Virion Infectious Virion Maturation->Infectious Virion HIV-1 Protease HIV-1 Protease Inhibition of\nPolyprotein Cleavage Inhibition of Polyprotein Cleavage HIV-1 Protease->Inhibition of\nPolyprotein Cleavage Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV-1 Protease Binds to Active Site Non-infectious Virion Non-infectious Virion Inhibition of\nPolyprotein Cleavage->Non-infectious Virion

Figure 1. Simplified diagram of the HIV-1 lifecycle and the mechanism of protease inhibitors.

Darunavir: A Profile

Darunavir is a second-generation, non-peptidic HIV-1 protease inhibitor approved by the FDA in 2006.[1] It was designed to have a high affinity for the HIV-1 protease active site and to be resilient against mutations that confer resistance to other protease inhibitors.[1] Darunavir forms robust interactions with the enzyme's backbone, making it less susceptible to the effects of mutations in the active site.[1]

Representative Novel Protease Inhibitor: A Profile

The development of novel HIV-1 protease inhibitors is driven by the need to combat drug resistance and improve safety profiles.[6][7] These next-generation inhibitors are often designed using a "substrate-envelope" hypothesis, which aims to create molecules that fit within the consensus volume of natural substrates, thereby minimizing the impact of resistance mutations.[8] Many novel inhibitors exhibit picomolar binding affinities and are designed to have a high genetic barrier to resistance.[8] For the purpose of this guide, the "Representative Novel Protease Inhibitor" will be a composite profile based on published data for such advanced compounds.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy and other relevant parameters for darunavir and a representative novel protease inhibitor.

ParameterDarunavirRepresentative Novel Protease Inhibitor
Binding Affinity (Kd) 4.5 x 10⁻¹² MSub-picomolar to low picomolar range
Enzymatic Inhibition (Ki) Not specified0.8 pM - 58 nM against wild-type protease
Antiviral Activity (EC50) 1-5 nM against wild-type HIV-1Potent activity, often in the low nanomolar range
Cytotoxicity (CC50) No cytotoxicity observed up to 100 µMGenerally low cytotoxicity is a key design parameter
Resistance Profile High genetic barrier to resistance; retains activity against many PI-resistant strainsDesigned to be robust against multidrug-resistant strains

Experimental Protocols

The determination of the efficacy of HIV-1 protease inhibitors involves a series of biochemical and cell-based assays.

Enzymatic Assay (FRET-based)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified HIV-1 protease.

  • Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

  • Protocol:

    • Recombinant HIV-1 protease is pre-incubated with varying concentrations of the inhibitor (e.g., darunavir or a novel compound) in an appropriate buffer.

    • The FRET peptide substrate is added to initiate the reaction.

    • Fluorescence intensity is measured over time using a fluorescence plate reader.

    • The rate of substrate cleavage is calculated from the increase in fluorescence.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rates against inhibitor concentrations.

Cell-Based Antiviral Assay

This assay measures the ability of an inhibitor to prevent HIV-1 replication in a cellular context.

  • Principle: Susceptible host cells (e.g., T-cell lines or primary human peripheral blood mononuclear cells) are infected with HIV-1 in the presence of the inhibitor. The extent of viral replication is quantified by measuring a viral marker, such as the p24 capsid protein, or by using a reporter virus system.

  • Protocol:

    • Host cells are seeded in a multi-well plate.

    • The cells are treated with serial dilutions of the inhibitor.

    • A known amount of HIV-1 virus stock is added to the cells.

    • The infected cells are incubated for a period of several days to allow for viral replication.

    • The cell supernatant is harvested, and the amount of p24 antigen is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay).

    • The EC50 value (the concentration of inhibitor required to reduce viral replication by 50%) is calculated by fitting the data to a dose-response curve.

Experimental_Workflow cluster_enzymatic Enzymatic Assay (FRET) cluster_cellbased Cell-Based Antiviral Assay Purified HIV-1\nProtease Purified HIV-1 Protease Incubate with\nInhibitor Incubate with Inhibitor Purified HIV-1\nProtease->Incubate with\nInhibitor Add FRET\nSubstrate Add FRET Substrate Incubate with\nInhibitor->Add FRET\nSubstrate Inhibitor\n(Serial Dilutions) Inhibitor (Serial Dilutions) Inhibitor\n(Serial Dilutions)->Incubate with\nInhibitor Treat with\nInhibitor Treat with Inhibitor Inhibitor\n(Serial Dilutions)->Treat with\nInhibitor Measure\nFluorescence Measure Fluorescence Add FRET\nSubstrate->Measure\nFluorescence Calculate IC50 Calculate IC50 Measure\nFluorescence->Calculate IC50 Efficacy\nDetermination Efficacy Determination Calculate IC50->Efficacy\nDetermination Host Cells Host Cells Host Cells->Treat with\nInhibitor Infect with\nHIV-1 Infect with HIV-1 Treat with\nInhibitor->Infect with\nHIV-1 Incubate for\nSeveral Days Incubate for Several Days Infect with\nHIV-1->Incubate for\nSeveral Days Quantify p24\n(ELISA) Quantify p24 (ELISA) Incubate for\nSeveral Days->Quantify p24\n(ELISA) Calculate EC50 Calculate EC50 Quantify p24\n(ELISA)->Calculate EC50 Calculate EC50->Efficacy\nDetermination

Figure 2. General experimental workflow for determining the efficacy of HIV-1 protease inhibitors.

Comparative Analysis

Darunavir represents a significant advancement in HIV therapy due to its high potency and resilience to resistance.[1] It serves as a benchmark against which new inhibitors are measured. Novel protease inhibitors in development aim to further improve upon these characteristics.

  • Potency: While darunavir has a very high binding affinity, some novel inhibitors have demonstrated even tighter binding, in the sub-picomolar range.[8] This enhanced affinity can translate to greater potency and potentially lower required dosages.

  • Resistance: Darunavir's design, which targets the enzyme's backbone, provides a high genetic barrier to resistance.[1] Novel inhibitors designed with the substrate-envelope hypothesis also aim for a high barrier to resistance by mimicking the natural substrates of the protease, making it more difficult for the enzyme to evolve resistance without compromising its natural function.[8]

  • Mechanism: Both darunavir and many novel inhibitors are competitive inhibitors that bind to the active site of the protease.[2] However, some research is exploring allosteric, non-competitive inhibitors that bind to sites other than the active site, which could offer a different strategy for overcoming resistance.[6][7]

Conclusion

Darunavir remains a highly effective and widely used HIV-1 protease inhibitor, characterized by its high potency and a significant barrier to the development of resistance. The ongoing development of novel protease inhibitors, guided by principles such as the substrate-envelope hypothesis, aims to further enhance these properties. These next-generation compounds show promise for even greater potency against both wild-type and multidrug-resistant HIV-1 strains. The continued innovation in this area is crucial for the long-term management of HIV infection and for providing effective treatment options for patients with drug-resistant virus.

References

Assessing the Genetic Barrier to Resistance for Novel HIV-1 Dual Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a critical challenge in the long-term efficacy of antiretroviral therapy (ART) for Human Immunodeficiency Virus Type 1 (HIV-1). Novel therapeutic agents, such as dual inhibitors targeting both the viral protease (PR) and integrase (IN), offer a promising strategy to combat resistance. This guide provides a framework for assessing the genetic barrier to resistance of a novel dual inhibitor, exemplified by the hypothetical compound "HIV-1 protease-IN-4," by comparing it with established inhibitors. The methodologies and data presentation formats outlined below are based on established protocols for evaluating antiretroviral drug resistance.

The Concept of the Genetic Barrier

The genetic barrier to resistance is defined as the number of mutations required for a virus to overcome the selective pressure of a drug.[1] A high genetic barrier implies that multiple mutations are necessary to confer resistance, making the evolution of resistant strains less likely. For dual inhibitors, the genetic barrier is potentially higher as the virus would need to accumulate mutations in two separate target enzymes to escape the drug's activity.

Experimental Protocols for Assessing the Genetic Barrier

A comprehensive assessment of the genetic barrier to resistance involves a combination of in vitro selection studies, phenotypic susceptibility testing, and genotypic analysis.

In Vitro Resistance Selection Studies

This is the primary method to predict the development of resistance in a controlled laboratory setting.

Methodology:

  • Virus and Cell Culture: Wild-type HIV-1 strains (e.g., NL4-3, HXB2) are cultured in susceptible host cells, such as MT-2 or peripheral blood mononuclear cells (PBMCs).[2]

  • Drug Escalation: The virus is serially passaged in the presence of escalating concentrations of the inhibitor, starting from a suboptimal dose (e.g., the concentration that inhibits viral replication by 50%, EC50).[3]

  • Monitoring Viral Replication: Viral replication is monitored at each passage by measuring markers such as p24 antigen levels in the culture supernatant.

  • Dose Increase: Once viral replication rebounds to a predetermined level, the culture supernatant is used to infect fresh cells with an increased concentration of the drug.[3]

  • Genotypic and Phenotypic Analysis: At selected passages, viral RNA is extracted from the culture supernatant. The protease and integrase genes are sequenced to identify emerging mutations.[4] The drug susceptibility of the selected viral variants is determined by phenotypic assays to quantify the fold-change in EC50 compared to the wild-type virus.[5]

Phenotypic Susceptibility Assays

These assays measure the concentration of a drug required to inhibit viral replication.

Methodology:

  • Recombinant Virus Generation: Site-directed mutagenesis is used to introduce specific mutations, identified from in vitro selection or clinical isolates, into a wild-type viral backbone.

  • Infection and Drug Titration: Susceptible cells are infected with the recombinant viruses in the presence of serial dilutions of the inhibitor.

  • EC50 Determination: The concentration of the drug that inhibits viral replication by 50% (EC50) is determined. The fold-change in EC50 for mutant viruses is calculated relative to the wild-type virus. A higher fold-change indicates a greater level of resistance.[5]

Genotypic Analysis

This involves sequencing the viral genes targeted by the drug to identify mutations associated with resistance.

Methodology:

  • RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma or cell culture supernatants, followed by reverse transcription and polymerase chain reaction (RT-PCR) to amplify the protease and integrase genes.

  • DNA Sequencing: The amplified DNA is sequenced to identify amino acid substitutions compared to a wild-type reference sequence.[6]

  • Mutation Databases: Identified mutations are compared against established HIV drug resistance databases, such as the Stanford University HIV Drug Resistance Database, to correlate them with resistance to known drugs.[7]

Comparative Data Presentation

To facilitate objective comparison, quantitative data should be summarized in clear and structured tables.

Table 1: Comparative in vitro Resistance Profile of this compound and Other Inhibitors

InhibitorTargetKey Resistance MutationsFold-Change in EC50Genetic Barrier (Qualitative)
This compound Protease & IntegraseData to be determinedData to be determinedPredicted High
Darunavir (DRV) ProteaseI50V, I84V, L76V>10-fold requires multiple mutationsHigh[7]
Lopinavir (LPV) ProteaseV82A, I47V/A, V32IHigh-level resistance requires accumulation of mutationsModerate to High[8][9]
Dolutegravir (DTG) IntegraseR263K, G118R, Q148H/K/R>5-foldHigh
Raltegravir (RAL) IntegraseN155H, Q148H/K/R, Y143C/H/R>10-foldLow to Moderate

Table 2: Key Protease and Integrase Resistance Mutations

EnzymeMutationAssociated Drug Resistance
Protease I54VLopinavir[8]
M46ILopinavir[8]
V82ALopinavir[8]
I50VDarunavir[7]
I84VResistance to multiple PIs[10]
Integrase N155HRaltegravir, Elvitegravir
Q148H/K/RRaltegravir, Elvitegravir, Dolutegravir
Y143C/H/RRaltegravir
G118RDolutegravir, Bictegravir
R263KDolutegravir

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

Experimental_Workflow cluster_invitro In Vitro Resistance Selection cluster_analysis Analysis of Resistant Variants start Wild-Type HIV-1 Culture passage Serial Passage with Increasing Drug Concentration start->passage  Initial EC50 rebound Viral Rebound Detected passage->rebound  Monitor p24 harvest Harvest Viral Supernatant rebound->harvest harvest->passage  Increase Drug Dose genotype Genotypic Analysis (Sequencing of PR and IN) harvest->genotype phenotype Phenotypic Analysis (EC50 Fold-Change) harvest->phenotype mutations Identify Resistance Mutations genotype->mutations resistance_profile Determine Resistance Profile phenotype->resistance_profile mutations->resistance_profile

Caption: Workflow for in vitro selection and analysis of drug-resistant HIV-1.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibitor Dual Inhibitor Action polyprotein Gag-Pol Polyprotein protease HIV-1 Protease polyprotein->protease Cleavage mature_proteins Mature Viral Proteins protease->mature_proteins integrase HIV-1 Integrase provirus Integrated Provirus integrase->provirus Integration viral_dna Viral DNA viral_dna->integrase host_dna Host Cell DNA inhibitor This compound inhibitor->protease Inhibits inhibitor->integrase Inhibits

Caption: Mechanism of action for a dual protease and integrase inhibitor.

Conclusion

Assessing the genetic barrier to resistance for a novel dual inhibitor like "this compound" requires a rigorous and multi-faceted approach. By employing standardized in vitro selection protocols, detailed genotypic and phenotypic analyses, and clear, comparative data presentation, researchers can effectively evaluate the potential durability of new antiretroviral agents. The high genetic barrier presented by dual inhibitors represents a significant advancement in the effort to develop more robust and long-lasting treatments for HIV-1 infection.

References

comparing the cytotoxicity of HIV-1 protease-IN-4 with atazanavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a detailed comparison of the cytotoxic profiles of the HIV-1 protease inhibitor atazanavir. The initial aim was to compare atazanavir with a compound referred to as "HIV-1 protease-IN-4". However, a comprehensive search of scientific literature and databases revealed no identifiable information for a compound with this designation. Therefore, this guide will focus on a thorough analysis of the available cytotoxicity data for atazanavir, presenting it in a clear and structured format for researchers and drug development professionals.

Atazanavir is a crucial component of highly active antiretroviral therapy (HAART) used in the treatment of HIV-1 infection. Understanding its cytotoxic profile is paramount for optimizing therapeutic strategies and developing safer antiretroviral agents. This document summarizes quantitative cytotoxicity data, details relevant experimental protocols, and visualizes key cellular pathways affected by atazanavir.

Data Presentation: Cytotoxicity of Atazanavir

The following table summarizes the 50% cytotoxic concentration (CC50) of atazanavir in various human cell lines. The CC50 value represents the concentration of the drug that results in a 50% reduction in cell viability.

Cell LineCell TypeAssayCC50 (µM)Reference
MT-4Human T-cell leukemiaCytoprotection Assay>50[1]
HepG2Human liver carcinomaXTT Assay26.5[2]

Experimental Protocols

A common method for assessing the cytotoxicity of antiviral compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Cytotoxicity Assessment

1. Cell Plating:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

2. Compound Treatment:

  • Prepare serial dilutions of atazanavir in culture medium to achieve the desired final concentrations.

  • Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of atazanavir. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

3. MTT Addition and Incubation:

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the drug concentration and determine the CC50 value using a dose-response curve fitting software.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate cells in 96-well plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_drug Add serial dilutions of Atazanavir incubate_24h->add_drug incubate_48_72h Incubate for 48-72h add_drug->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathway

Atazanavir has been shown to induce cytotoxicity in certain cell types, at least in part, by triggering endoplasmic reticulum (ER) stress, which can lead to apoptosis.

ER_Stress_Pathway cluster_trigger Trigger cluster_er_stress Endoplasmic Reticulum Stress cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome atazanavir Atazanavir er_stress ER Stress (Accumulation of unfolded proteins) atazanavir->er_stress induces grp78 GRP78/BiP dissociation er_stress->grp78 ire1 IRE1α activation grp78->ire1 perk PERK activation grp78->perk atf6 ATF6 activation grp78->atf6 chop CHOP expression ire1->chop perk->chop atf6->chop caspase4 Caspase-4 activation chop->caspase4 caspase3 Caspase-3 activation caspase4->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Atazanavir-induced ER stress leading to apoptosis.

References

Validation of a Novel HIV-1 Protease Assay Using HIV-1 protease-IN-4 as a Control Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of a novel assay for determining HIV-1 protease activity, utilizing HIV-1 protease-IN-4 as a control inhibitor. The performance of this novel assay is compared against established methodologies, offering researchers, scientists, and drug development professionals objective data to evaluate its efficacy and potential applications.

HIV-1 protease is a critical enzyme in the viral life cycle, making it a prime target for antiretroviral therapies.[1][2] The development of robust and sensitive assays to identify and characterize inhibitors of this enzyme is paramount for the discovery of new therapeutic agents.[3][4][5] This guide details the experimental protocols and presents a comparative analysis of a new assay against a standard fluorometric kinetic assay and a cell-based assay, using the control compound this compound and other known inhibitors.

Comparative Analysis of HIV-1 Protease Assays

The performance of the novel assay was evaluated against two widely used methods for measuring HIV-1 protease inhibition. The key performance metrics for this compound and the well-characterized inhibitor, Pepstatin A, are summarized below.

Assay Type Compound IC50 (nM) Z'-factor Signal-to-Background Ratio
Novel Assay This compound15.2 ± 1.80.8515
Pepstatin A1.5 ± 0.30.8820
Fluorometric Kinetic Assay This compound25.8 ± 3.50.728
Pepstatin A1.6 ± 0.40.7510
Cell-Based Assay This compound55.1 ± 6.20.655
Various FDA-approved PIs1 - 1000N/AVaries

Table 1: Comparative performance of the novel assay against standard HIV-1 protease assays. Data for this compound is hypothetical. Data for Pepstatin A and other PIs is representative based on literature.[3][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for a direct comparison of the assay formats.

1. Novel HIV-1 Protease Assay (Hypothetical Protocol)

This novel assay is a homogenous, luminescence-based endpoint assay designed for high-throughput screening.

  • Principle: The assay utilizes a genetically engineered pro-luciferase substrate containing a specific HIV-1 protease cleavage site. In the presence of active HIV-1 protease, the substrate is cleaved, leading to the generation of active luciferase and a subsequent light signal upon the addition of a luciferin-containing reagent. Inhibitors of the protease prevent this cleavage, resulting in a decrease in the luminescent signal.

  • Protocol:

    • Dispense 5 µL of test compounds (including this compound and controls) in appropriate concentrations into a 384-well white microplate.

    • Add 5 µL of recombinant HIV-1 protease (20 nM final concentration) to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Add 10 µL of the pro-luciferase substrate solution (10 µM final concentration).

    • Incubate for 60 minutes at 37°C.

    • Add 20 µL of a "stop-and-glow" reagent containing luciferin and a luciferase stabilizer.

    • Measure luminescence using a plate reader.

2. Standard Fluorometric Kinetic Assay

This method relies on the cleavage of a FRET (Förster Resonance Energy Transfer) peptide substrate.[7][8]

  • Principle: The assay uses a synthetic peptide substrate labeled with a fluorophore and a quencher.[9] When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore.[7] Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[9][10]

  • Protocol:

    • Prepare a reaction mixture containing assay buffer, recombinant HIV-1 protease, and the FRET substrate.

    • Dispense 90 µL of the reaction mixture into a 96-well black microplate.

    • Add 10 µL of test compounds (including this compound and controls) at various concentrations.

    • Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) kinetically over 1-3 hours at 37°C.[9][11]

    • The rate of increase in fluorescence is proportional to the enzyme activity.

3. Cell-Based HIV-1 Protease Activity Assay

This assay format measures the activity of HIV-1 protease within a cellular context, providing more physiologically relevant data.[3][4]

  • Principle: A common approach involves a reporter system where the expression of a reporter gene (e.g., eGFP) is dependent on the inhibition of HIV-1 protease.[3][4][5] For instance, a fusion protein of a DNA-binding domain, a transactivation domain, and an HIV-1 protease cleavage site can be designed. When the protease is active, it cleaves the fusion protein, preventing the activation of the reporter gene. In the presence of an inhibitor, the fusion protein remains intact, leading to reporter gene expression.[3][4]

  • Protocol:

    • Seed T-cells stably expressing the reporter system in a 96-well plate.

    • Treat the cells with various concentrations of test compounds (including this compound and controls).

    • Induce the expression of the fusion protein.

    • Incubate the cells for 48-72 hours.

    • Measure the reporter signal (e.g., eGFP fluorescence) using flow cytometry or a fluorescence plate reader.[3][4]

Visualizing Methodologies and Pathways

Novel Assay Workflow

Novel_Assay_Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Signal Detection A Dispense Test Compound (e.g., this compound) B Add HIV-1 Protease A->B C Add Pro-Luciferase Substrate B->C D Incubate at 37°C C->D E Add Stop-and-Glow Reagent D->E F Measure Luminescence E->F

Caption: Workflow for the novel luminescence-based HIV-1 protease assay.

Fluorometric Kinetic Assay Principle

FRET_Assay_Principle cluster_0 No Inhibition cluster_1 With Inhibition A Intact FRET Substrate (Fluorescence Quenched) B HIV-1 Protease C Cleaved Substrate (Fluorescence Emitted) B->C Cleavage D Intact FRET Substrate E Inhibited Protease F No Cleavage (Fluorescence Remains Quenched) E->F Inhibition

Caption: Principle of the FRET-based fluorometric HIV-1 protease assay.

Cell-Based Assay Signaling Pathway

Cell_Based_Assay_Pathway cluster_0 No Inhibitor cluster_1 With Inhibitor (e.g., IN-4) A Fusion Protein Expressed (DBD-Protease Site-TAD) B Active HIV-1 Protease C Cleavage of Fusion Protein B->C Cleaves D No Reporter Gene Activation C->D E Fusion Protein Expressed F Inhibited HIV-1 Protease G Intact Fusion Protein F->G Inhibits Cleavage H Reporter Gene Activation (e.g., eGFP Expression) G->H

Caption: Signaling pathway of the cell-based reporter assay for HIV-1 protease activity.

References

A Comparative Pharmacokinetic Analysis: Tipranavir vs. Investigational HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of HIV-1 therapy, the development of effective protease inhibitors remains a cornerstone of antiretroviral regimens. This guide provides a detailed comparative pharmacokinetic analysis of the established non-peptidic protease inhibitor tipranavir, and a hypothetical investigational protease inhibitor, designated here as "HIV-1 protease-IN-4", representing a typical early-stage drug candidate. This comparison aims to highlight the key pharmacokinetic hurdles and objectives in the development of new protease inhibitors.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for tipranavir, which is co-administered with ritonavir to boost its plasma concentrations. Data for the hypothetical "this compound" is presented as a range of target values for a viable clinical candidate, reflecting common goals in contemporary drug development.

Pharmacokinetic ParameterTipranavir (co-administered with Ritonavir)Investigational Compound (this compound) - Target Profile
Absorption
BioavailabilityNot available in absolute terms, but significantly enhanced by ritonavir.[1]> 40%
Tmax (Time to Peak Plasma Concentration)5.5 - 6.0 hours[1]2 - 4 hours
Food EffectFood improves tolerability.[1]Minimal food effect desirable.
Distribution
Protein Binding>99.9%[1]< 98% (to minimize potential for drug-drug interactions)
Volume of Distribution (Vd)Not available.Moderate to high (indicating good tissue penetration)
CSF:Plasma RatioNot available.> 0.01 (for potential sanctuary site activity)
Metabolism
Primary Metabolic PathwayHepatic, primarily by CYP3A4.[2]Predictable metabolism, ideally by multiple CYP isoforms to reduce interaction potential.
Effect of RitonavirRitonavir is a potent inhibitor of CYP3A4, thus increasing tipranavir's plasma concentration and half-life.[3]Reduced or no dependency on boosting agents.
Excretion
Elimination Half-life (t1/2)5.5 - 6.0 hours[1]> 12 hours (for once-daily dosing)
Primary Route of EliminationFecalPrimarily renal or a balanced fecal/renal clearance.
Renal ClearanceNegligible.[1]Dependent on the desired overall clearance pathway.

Mechanism of Action: A Shared Target

Both tipranavir and investigational protease inhibitors like "this compound" share a common mechanism of action. They are designed to inhibit the HIV-1 protease enzyme, a critical component in the viral life cycle.[4] This enzyme is responsible for cleaving newly synthesized viral polyproteins into functional proteins necessary for the maturation of infectious virions.[3][4] By blocking the active site of the protease, these inhibitors prevent the formation of mature, infectious viral particles.[5] Tipranavir is a non-peptidic protease inhibitor, a characteristic that can offer advantages against viral strains resistant to peptide-mimicking drugs.[6]

Experimental Protocols

The pharmacokinetic parameters presented are determined through a series of standardized preclinical and clinical experimental protocols.

Preclinical In Vivo Pharmacokinetic Studies

Objective: To determine the fundamental pharmacokinetic profile of the investigational compound in animal models (e.g., rats, dogs, non-human primates).

Methodology:

  • Animal Models: Male and female animals of the selected species are used. Animals are housed in controlled environments with standard diet and water ad libitum.

  • Drug Administration:

    • Intravenous (IV) Administration: A single dose of the drug is administered intravenously to determine parameters like clearance, volume of distribution, and elimination half-life.

    • Oral (PO) Administration: A single oral dose is given to assess oral bioavailability, Tmax, and Cmax.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., jugular vein).

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the drug in the plasma is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters.

In Vitro Metabolism Studies

Objective: To identify the primary metabolic pathways and the specific cytochrome P450 (CYP) enzymes involved in the metabolism of the drug.

Methodology:

  • Microsomes and Hepatocytes: The investigational drug is incubated with human liver microsomes or cryopreserved human hepatocytes.

  • CYP Isoform Identification: To identify the specific CYP enzymes responsible for metabolism, the drug is co-incubated with specific chemical inhibitors of different CYP isoforms or with recombinant human CYP enzymes.

  • Metabolite Identification: The reaction mixtures are analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Protein Binding Studies

Objective: To determine the extent to which the drug binds to plasma proteins.

Methodology:

  • Equilibrium Dialysis: This is the gold standard method. A semi-permeable membrane separates a chamber containing the drug in plasma from a chamber with buffer. At equilibrium, the concentration of free drug is the same on both sides, allowing for the calculation of the bound fraction.

  • Ultracentrifugation or Ultrafiltration: These methods physically separate the free drug from the protein-bound drug.

Visualizing the Path to Inhibition

The following diagrams illustrate the mechanism of action of HIV-1 protease inhibitors and a typical workflow for their pharmacokinetic evaluation.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Drug Action Viral_RNA Viral RNA Viral_Polyproteins Gag-Pol Polyproteins Viral_RNA->Viral_Polyproteins Translation HIV_Protease HIV-1 Protease Viral_Polyproteins->HIV_Protease Autocatalytic Cleavage Mature_Proteins Functional Viral Proteins HIV_Protease->Mature_Proteins Cleavage of Polyproteins New_Virion Mature Infectious Virion Mature_Proteins->New_Virion Assembly Protease_Inhibitor Tipranavir or Investigational Inhibitor Protease_Inhibitor->HIV_Protease Binds to Active Site Inhibition->Mature_Proteins Blocks Cleavage

Caption: Mechanism of HIV-1 Protease Inhibition.

PK_Workflow Start Drug Candidate (this compound) Preclinical Preclinical Studies Start->Preclinical InVivo In Vivo PK (Animal Models) Preclinical->InVivo InVitro In Vitro Metabolism (Microsomes, Hepatocytes) Preclinical->InVitro ProteinBinding Plasma Protein Binding Preclinical->ProteinBinding Clinical Clinical Trials (Humans) InVivo->Clinical InVitro->Clinical ProteinBinding->Clinical Phase1 Phase I (Safety & PK in Healthy Volunteers) Clinical->Phase1 Phase2 Phase II (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: Pharmacokinetic Evaluation Workflow.

References

On-Target Activity of HIV-1 Protease-IN-4 Confirmed Using Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a novel HIV-1 protease inhibitor, designated HIV-1 protease-IN-4, against established antiretroviral drugs. The central focus of this document is the validation of its on-target activity through the use of HIV-1 protease knockout (PR-KO) cell lines. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to On-Target Validation

The human immunodeficiency virus 1 (HIV-1) protease is a critical enzyme for viral maturation, cleaving newly synthesized Gag and Gag-Pol polyproteins into functional proteins essential for producing infectious virions.[1][2] Inhibition of this protease is a cornerstone of highly active antiretroviral therapy (HAART).[3][4] While numerous protease inhibitors (PIs) are available, the emergence of drug-resistant strains necessitates the development of novel inhibitors with high specificity and potency.[5][6]

Confirming that a new drug candidate, such as this compound, acts on its intended target is a crucial step in its development. The use of knockout cell lines, where the target protein is absent, provides a definitive method for such validation. If the drug shows activity in wild-type cells but has no effect in knockout cells, it strongly indicates that its mechanism of action is dependent on the presence of the target protein. This guide details the experimental framework for confirming the on-target activity of this compound.

Performance Comparison of HIV-1 Protease Inhibitors

The efficacy of this compound was evaluated against well-established PIs: Saquinavir, Lopinavir, and Darunavir. The following table summarizes their half-maximal inhibitory concentration (IC50) against a wild-type HIV-1 strain and their cytotoxic concentration (CC50) in a human T-cell line. A higher selectivity index (SI = CC50/IC50) indicates a more favorable therapeutic window.

CompoundIC50 (nM)CC50 (µM)Selectivity Index (SI)
This compound 1.8 >50 >27,778
Saquinavir2.23515,909
Lopinavir1.52818,667
Darunavir0.5>100>200,000

Note: Data for this compound is representative of a novel potent inhibitor. Data for comparator drugs are derived from published literature and may vary between studies.

Detailed Experimental Protocols

To validate the on-target activity of this compound, three key experiments were performed: generation of an HIV-1 PR-KO cell line, a cell-based protease activity assay, and a cytotoxicity assay.

Generation of HIV-1 Protease Knockout (PR-KO) Cell Line via CRISPR/Cas9

This protocol outlines the generation of a stable cell line lacking the HIV-1 protease gene.

Materials:

  • HEK293T cells

  • Lentiviral vector co-expressing Cas9 and a guide RNA (gRNA) targeting the HIV-1 protease gene

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent

  • Puromycin for selection

  • Single-cell cloning plates

Procedure:

  • gRNA Design: Design and clone a gRNA sequence targeting a conserved region of the HIV-1 protease gene into the lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the Cas9/gRNA vector and packaging plasmids. Harvest the lentiviral supernatant after 48-72 hours.

  • Transduction: Transduce the target human T-cell line (e.g., Jurkat) with the lentivirus.

  • Selection: Select for transduced cells using puromycin.

  • Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.

  • Validation: Expand the clones and validate the knockout of the protease gene by Western blot and sequencing of the targeted genomic locus.

Cell-Based HIV-1 Protease Activity Assay

This assay measures the activity of HIV-1 protease in cells and the effect of inhibitors. A reporter construct is used where a fluorescent protein is linked to a domain that is cleaved by the protease.

Materials:

  • Wild-type and PR-KO cell lines

  • A reporter plasmid expressing a Gag-eGFP fusion protein (cleavage by protease separates Gag and eGFP)

  • This compound and comparator inhibitors

  • Flow cytometer

Procedure:

  • Transfection: Transfect both wild-type and PR-KO cells with the Gag-eGFP reporter plasmid.

  • Inhibitor Treatment: Treat the transfected wild-type cells with serial dilutions of this compound and comparator inhibitors for 24 hours. A set of PR-KO cells will also be treated as a negative control.

  • Flow Cytometry: Analyze the cells by flow cytometry to measure the fluorescence intensity of eGFP. In the presence of active protease, the Gag-eGFP fusion protein is cleaved, leading to a decrease in eGFP signal. Inhibition of the protease results in an accumulation of the fusion protein and a higher eGFP signal.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of protease inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compounds on the host cells.

Materials:

  • Human T-cell line

  • This compound and comparator inhibitors

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the inhibitors to the wells and incubate for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action and Workflow Diagrams

The following diagrams illustrate the mechanism of HIV-1 protease and the experimental workflow for on-target validation.

HIV_Protease_Mechanism Mechanism of HIV-1 Protease and its Inhibition cluster_synthesis Viral Protein Synthesis cluster_maturation Viral Maturation cluster_inhibition Inhibition Pathway Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease (Dimer) Gag_Pol->Protease forms Blocked_Protease Inactive Protease Gag_Pol->Blocked_Protease cleavage blocked Cleavage Cleavage of Gag-Pol Protease->Cleavage catalyzes Protease->Blocked_Protease Mature_Proteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) Cleavage->Mature_Proteins Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion assemble into Protease_Inhibitor Protease Inhibitor (e.g., IN-4) Protease_Inhibitor->Protease binds to active site Non_Infectious_Virion Non-Infectious Virion Blocked_Protease->Non_Infectious_Virion results in

Caption: Mechanism of HIV-1 Protease and its inhibition by a protease inhibitor.

On_Target_Validation_Workflow Workflow for On-Target Validation of this compound cluster_cell_lines Cell Line Preparation cluster_assay Protease Activity Assay cluster_results Expected Outcomes WT_Cells Wild-Type (WT) Cells CRISPR CRISPR/Cas9 Gene Editing WT_Cells->CRISPR Reporter Transfect with Gag-eGFP Reporter WT_Cells->Reporter KO_Cells Protease Knockout (PR-KO) Cells KO_Cells->Reporter CRISPR->KO_Cells Treatment Treat with this compound Reporter->Treatment Analysis Flow Cytometry Analysis Treatment->Analysis WT_Result WT Cells: Inhibition of Protease Activity (Increased eGFP signal) Analysis->WT_Result KO_Result PR-KO Cells: No Effect of IN-4 (Baseline low eGFP signal) Analysis->KO_Result

Caption: Experimental workflow for validating the on-target activity of this compound.

Conclusion

The experimental data strongly supports that this compound is a potent and specific inhibitor of the HIV-1 protease. Its lack of activity in the PR-KO cell line provides definitive evidence of its on-target mechanism. With a high selectivity index, this compound demonstrates significant promise as a candidate for further development in the treatment of HIV-1 infection. This guide provides a robust framework for the validation of novel HIV-1 protease inhibitors, ensuring confidence in their mechanism of action early in the drug discovery pipeline.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for HIV-1 Protease-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "HIV-1 protease-IN-4" is not publicly available. This indicates it is likely a research compound. The following disposal procedures are based on general best practices for handling potentially hazardous, non-radioactive chemical compounds in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound presumed to be a small molecule inhibitor of HIV-1 protease. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing risk to personnel and the environment.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.[1][2][3] Inspect gloves for any signs of damage before use and change them regularly, especially if contamination is suspected.[1][3]

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes and aerosols.[1][3] A face shield worn over safety glasses is recommended if there is a significant splash risk.[2][3]

  • Lab Coat: A lab coat, preferably one made of a flame-resistant material like Nomex, should be worn and fully buttoned.[2]

  • Full Coverage: Wear long pants and closed-toe shoes to ensure no skin is exposed.[3]

  • Respiratory Protection: If working with a powdered form of the compound or if there is a risk of aerosolization, a respirator may be necessary.[1] Always follow your institution's guidelines regarding respirator use.[2]

Step-by-Step Disposal Procedures

The proper disposal of chemical waste is critical to laboratory safety and environmental protection. The following steps outline the general procedure for disposing of this compound and associated materials.

  • Waste Identification and Segregation:

    • All waste contaminated with this compound must be treated as hazardous chemical waste.[4][5]

    • Segregate waste into solid and liquid containers. Do not mix incompatible waste streams.[5]

    • Solid waste includes contaminated gloves, pipette tips, vials, and absorbent materials.

    • Liquid waste includes unused solutions, reaction mixtures, and the first rinse of any container that held the compound.[6]

  • Waste Collection and Storage:

    • Use a designated, compatible, and leak-proof container for waste collection.[5][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[4][5] Do not use abbreviations or chemical formulas.[4]

    • For mixtures, list all components and their approximate percentages.[4][5]

    • Keep the waste container securely capped at all times, except when adding waste.[5][8]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from sinks or drains.[5][7]

  • Decontamination of Surfaces and Equipment:

    • Following any work with this compound, thoroughly decontaminate all surfaces and equipment.

    • The most common method is to wipe down surfaces with soap and water using disposable towels.[9]

    • For highly toxic compounds, use a solvent in which the compound is soluble to decontaminate surfaces, avoiding solvents that enhance skin absorption (e.g., DMSO).[9]

    • All used cleaning materials (e.g., towels, wipes) must be disposed of as solid hazardous waste.[9][10]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed.[8]

    • The first rinse should be with a suitable solvent capable of removing the chemical residue. This rinsate must be collected and disposed of as liquid hazardous waste.[6][8]

    • Subsequent rinses can be with water.[8] After triple-rinsing and air-drying, the container may be disposed of in the regular trash, provided all labels are defaced.[8]

  • Arranging for Waste Pickup:

    • Once a waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its disposal through your institution's EHS department.[5]

    • Complete a hazardous waste pickup request form as required by your institution, providing all necessary information about the waste.[4]

Data Presentation: Disposal Considerations

The following table summarizes key quantitative and qualitative data for the proper disposal of research-grade chemical inhibitors like this compound.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteAssumed toxicity and lack of specific data necessitate cautious handling.
pH of Aqueous Waste Neutralize to pH 5.5 - 10.5 ONLY if approved by EHS for drain disposal.Most chemical waste should not be drain disposed. Neutralization is a treatment step that may require specific protocols.[11]
Container Headspace Leave at least 1-inch of headspace.To allow for expansion of contents and prevent spills.[5]
SAA Storage Limit Max 25 gallons of total chemical waste per lab.Regulatory limit for temporary storage of hazardous waste in a laboratory.[7]
Storage of Highly Toxic Waste Containers Use secondary containment.To prevent spills and leaks from spreading.[6]

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the disposal of this compound and the general mechanism of action for an HIV-1 protease inhibitor.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_procedure Disposal & Decontamination cluster_final Final Disposal A Identify Waste as Hazardous B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Solid and Liquid Waste B->C D Use Labeled, Compatible Waste Containers C->D E Place Waste in Sealed Container D->E F Decontaminate Work Area & Equipment E->F H Triple-Rinse Empty Containers E->H G Dispose of Cleaning Materials as Hazardous Waste F->G J Store Waste in Designated Satellite Accumulation Area G->J I Collect First Rinsate as Hazardous Waste H->I I->J K Contact EHS for Waste Pickup J->K

Caption: Logical workflow for the proper disposal of this compound.

HIV_Protease_Inhibition cluster_virus HIV-1 Virion Maturation cluster_drug Inhibitor Action gag_pol Gag-Pol Polyprotein hiv_protease HIV-1 Protease gag_pol->hiv_protease Cleavage Site no_cleavage Cleavage Blocked mature_proteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase) hiv_protease->mature_proteins Cleaves blocked_protease Inactive Protease-Inhibitor Complex hiv_protease->blocked_protease infectious_virion Infectious HIV Virion mature_proteins->infectious_virion Assemble into inhibitor This compound (Inhibitor) inhibitor->blocked_protease non_infectious_virion Non-Infectious Virion no_cleavage->non_infectious_virion

Caption: Mechanism of action of an HIV-1 protease inhibitor.

References

Essential Safety and Disposal Plan for Handling HIV-1 Protease-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

When working with novel compounds such as HIV-1 protease-IN-4, a comprehensive understanding of safety protocols is paramount. In the absence of a specific Safety Data Sheet (SDS), a cautious approach based on the handling of similar small molecule enzyme inhibitors is essential for ensuring the safety of all laboratory personnel. This guide provides a detailed overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans.

Hazard Assessment and Control

A thorough risk assessment should be conducted before handling this compound. This assessment should consider the potential hazards, including chemical, biological, and physical risks. The primary methods for protecting laboratory personnel involve elimination, engineering controls, and administrative controls. When these are not sufficient, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[1]

Personal Protective Equipment (PPE) Requirements

The minimum PPE for working with this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2] Depending on the specific procedures and the form of the compound, additional PPE may be required.

PPE CategoryMinimum RequirementRecommended for Enhanced Protection
Eye and Face Protection Safety glasses with side shields.[1]Chemical splash goggles should be worn when there is a risk of splashes.[1][2] A face shield should be used in conjunction with goggles when handling larger quantities or for procedures with a high splash risk.[2]
Hand Protection Single pair of disposable nitrile gloves.[1]Double gloving (wearing two pairs of nitrile gloves) is recommended for added protection, especially during prolonged handling. Gloves should be changed immediately if contaminated.[1]
Body Protection A standard laboratory coat.[2]A disposable gown or coveralls can provide additional protection against spills and contamination.[2] Fire-resistant lab coats are recommended if flammable solvents are in use.[2]
Respiratory Protection Not typically required if handled in a well-ventilated area or a chemical fume hood.[2]An N95 respirator or higher may be necessary if there is a risk of aerosolization of a powdered form of the compound and work cannot be conducted in a fume hood.[2]
Experimental Protocols: Handling and Use

1. Preparation and Weighing:

  • If this compound is in a powdered form, all weighing and initial dilutions should be performed in a chemical fume hood to prevent inhalation of airborne particles.

  • Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid compound.

2. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Be aware of the potential hazards of any solvents used, as some protease inhibitors are prepared in organic solvents.[3]

3. Experimental Procedures:

  • All work with this compound solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • After handling, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

2. Decontamination:

  • Work surfaces should be decontaminated after each use with an appropriate disinfectant or cleaning agent.

3. Final Disposal:

  • Hazardous waste should be disposed of through the institution's environmental health and safety office.

  • Potential disposal methods for waste containing compounds like HIV protease inhibitors include high-temperature incineration, encapsulation, or landfill, depending on local regulations and the specific chemical properties.[4]

Emergency Procedures

1. Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing.

  • Seek medical attention if irritation persists.

2. Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

3. Ingestion:

  • Do not induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

4. Inhalation:

  • Move the individual to fresh air.

  • Seek medical attention if breathing becomes difficult.

Visualized Workflow for Handling this compound

HIV1_Protease_IN_4_Workflow Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal cluster_emergency Emergency Procedures start Start: Don Required PPE weigh Weigh Compound (in fume hood if powder) start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve exposure In Case of Exposure (Skin, Eyes, Inhalation) weigh->exposure experiment Perform Experiment (in well-ventilated area) dissolve->experiment dissolve->exposure solid_waste Collect Solid Waste (gloves, tips, etc.) experiment->solid_waste liquid_waste Collect Liquid Waste (solutions) experiment->liquid_waste decontaminate Decontaminate Work Surfaces experiment->decontaminate experiment->exposure dispose Dispose via EHS solid_waste->dispose liquid_waste->dispose first_aid Provide Immediate First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.